IP6K2-IN-2
Description
Properties
CAS No. |
851814-28-3 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(E)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H11NO3/c18-15(19)9-7-11-6-8-14-13(10-11)16(20-17-14)12-4-2-1-3-5-12/h1-10H,(H,18,19)/b9-7+ |
InChI Key |
FCMHXGNYHDXIPU-VQHVLOKHSA-N |
solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
The Intricate Dance of Inhibition: A Technical Guide to IP6K2-IN-2 and its Target, Inositol Hexakisphosphate Kinase 2
For Immediate Release
This technical guide provides an in-depth analysis of the inhibitor IP6K2-IN-2, its target protein Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2), and the associated binding affinities of relevant inhibitors. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental protocols used to characterize these interactions and visualizes the complex signaling pathways in which IP6K2 plays a pivotal role.
Core Target Protein: Inositol Hexakisphosphate Kinase 2 (IP6K2)
Inositol Hexakisphosphate Kinase 2 (IP6K2) is a key enzyme in the inositol phosphate (B84403) signaling pathway. It catalyzes the phosphorylation of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7), a crucial signaling molecule involved in a myriad of cellular processes.[1] These processes include apoptosis, the Hedgehog signaling pathway, and the regulation of Akt signaling, making IP6K2 a compelling target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[1][2]
Quantitative Analysis of Inhibitor Binding Affinity
While specific quantitative binding affinity data for this compound is not publicly available, this section provides a summary of the binding affinities of other known IP6K2 inhibitors to offer a comparative landscape. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | IP6K2 IC50 (nM) | Assay Type | Reference |
| LI-2124 | 3 | ADP-Glo | [3] |
| LI-2242 | 42 | ADP-Glo | [3] |
| LI-2260 | 31.7 | ADP-Glo | [3] |
| LI-2172 | 25 | ADP-Glo | [3] |
| LI-2180 | 58.5 | ADP-Glo | [3] |
| LI-2178 | 1170 | ADP-Glo | [3] |
| FMP-201300 (wild-type IP6K2) | 2140 | NMR Assay | [4] |
| FMP-201300 (L206V mutant IP6K2) | 190 | NMR Assay | [4] |
| Quercetin | 11400 | Not Specified | |
| TNP (N2-(m-trifluoromethyl)benzyl)N6-(p-nitrobenzyl)purine) | Not specified for IP6K2 alone | Not Specified | [5][6] |
Detailed Experimental Protocols
The following sections detail the methodologies for two key experiments used to characterize the interaction between inhibitors and IP6K2: the ADP-Glo Kinase Assay and the Cellular Thermal Shift Assay (CETSA).
ADP-Glo Kinase Assay for IP6K2 Inhibition
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Objective: To determine the in vitro inhibitory activity of a compound against IP6K2.
Materials:
-
Recombinant human IP6K2 enzyme
-
Inositol hexakisphosphate (IP6) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Brij-35)
-
Test compounds (e.g., this compound)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing IP6K2 enzyme and IP6 substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the IP6K2 activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7][8][9]
Experimental Workflow for ADP-Glo Kinase Assay
Caption: Workflow for determining IP6K2 inhibition using the ADP-Glo assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[10][11]
Objective: To confirm the engagement of this compound with IP6K2 in intact cells.
Materials:
-
Cell line expressing endogenous or over-expressed IP6K2
-
Cell culture medium and reagents
-
Test compound (this compound) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for IP6K2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control at various concentrations for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble IP6K2 in each sample by Western blotting using an IP6K2-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble IP6K2 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Alternatively, for isothermal dose-response experiments, plot the amount of soluble IP6K2 at a single, fixed temperature against the compound concentration to determine the EC50 of target engagement.[12][13][14]
-
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing IP6K2 target engagement using CETSA.
Signaling Pathway Visualizations
IP6K2 is implicated in several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the role of IP6K2 in these pathways.
IP6K2 in the Apoptosis Signaling Pathway
IP6K2 has been shown to play a pro-apoptotic role, in part through its interaction with the tumor suppressor protein p53.[1]
References
- 1. wikicrow.ai [wikicrow.ai]
- 2. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pure.eur.nl [pure.eur.nl]
The Role of Inositol Hexakisphosphate Kinase 2 (IP6K2) in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol (B14025) hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the inositol phosphate (B84403) signaling pathway, catalyzing the synthesis of the high-energy signaling molecule 5-diphosphoinositol pentakisphosphate (5-IP7). While the roles of other IP6K isoforms, particularly IP6K1, in metabolic diseases have been extensively studied, the specific functions of IP6K2 in this context are emerging and represent a promising area for therapeutic intervention. This technical guide provides an in-depth analysis of the current understanding of IP6K2's role in metabolic diseases, including its involvement in cellular energy homeostasis, insulin (B600854) signaling, and apoptosis. We present a compilation of quantitative data from key studies, detailed experimental methodologies for investigating IP6K2 function, and visualizations of its signaling pathways to facilitate further research and drug development efforts.
Introduction to IP6K2 and Inositol Pyrophosphates
Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that convert inositol hexakisphosphate (IP6) to inositol pyrophosphates, primarily 5-IP7.[1][2] Mammals have three isoforms: IP6K1, IP6K2, and IP6K3, each with distinct tissue expression patterns and cellular functions.[3][4] IP6K1 and IP6K2 are broadly expressed, while IP6K3 is predominantly found in the brain, skeletal muscle, and heart.[2][5]
5-IP7 is a crucial signaling molecule involved in a plethora of cellular processes, including apoptosis, vesicle trafficking, and the regulation of protein function through pyrophosphorylation.[1][6] The distinct roles of the IP6K isoforms are underscored by the different phenotypes observed in their respective knockout mouse models.
The Role of IP6K2 in Metabolic Regulation
The role of IP6K2 in peripheral metabolic diseases is an area of active investigation, with some findings appearing contradictory. While some studies suggest that IP6K2 knockout mice do not exhibit major metabolic defects compared to IP6K1 knockout counterparts, other evidence points towards a significant role for IP6K2 in metabolic control.[1][7]
Energy Homeostasis and Mitochondrial Function
A pivotal study has established a direct link between IP6K2 and energy metabolism in the brain. IP6K2 interacts with creatine (B1669601) kinase-B (CK-B), a key enzyme in energy homeostasis.[8] Deletion of IP6K2 in mice leads to impaired energy metabolism and mitochondrial dysfunction in the cerebellum, characterized by reduced levels of phosphocreatine (B42189) and ATP, and increased reactive oxygen species (ROS).[9][10] These findings suggest a critical role for IP6K2 in maintaining cellular energy balance, a process fundamental to overall metabolic health.
Insulin Signaling and Glucose Metabolism
While IP6K1 is considered the primary isoform regulating insulin secretion from pancreatic beta-cells, IP6K2 is also expressed in these cells.[11][12][13] Studies on pan-IP6K inhibitors suggest that inhibition of the IP6K pathway can improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.[1] However, reports on IP6K2 knockout mice indicate they do not have defects in insulin secretion.[1] This discrepancy highlights the need for further isoform-specific research. The broader IP6K pathway is known to influence the Akt signaling cascade, a central pathway in insulin action. 5-IP7, the product of IP6K activity, can inhibit Akt, thereby contributing to insulin resistance.[6][9]
Apoptosis and its Metabolic Implications
IP6K2 is a well-established regulator of apoptosis, or programmed cell death.[1][4] It can enhance the apoptotic function of the tumor suppressor protein p53.[14] Metabolic stress and cellular dysfunction, hallmarks of metabolic diseases, are often associated with increased apoptosis. Therefore, IP6K2's role in apoptosis may be a crucial link between this enzyme and the pathological processes in metabolic disorders.
Quantitative Data on IP6K2 Function in Metabolism
The following tables summarize key quantitative findings from studies on IP6K2, providing a basis for comparison and further investigation.
| Parameter | Model System | Change upon IP6K2 Deletion | Reference |
| Phosphocreatine Levels (Cerebellum) | IP6K2 Knockout Mice | ~60% reduction | [9] |
| ATP Levels (Cerebellum) | IP6K2 Knockout Mice | Significantly reduced | [9] |
| Reactive Oxygen Species (Cerebellum) | IP6K2 Knockout Mice | Increased | [9] |
| Insulin Secretion | IP6K2 Knockout Mice | No significant defect | [1] |
| Inhibitor | Target(s) | IC50 (IP6K2) | Metabolic Effects | Reference |
| TNP (N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine) | Pan-IP6K | ~2.0 µM | Ameliorates obesity, insulin resistance, and fatty liver in mice | [5] |
| UNC7467 | IP6K1/IP6K2 > IP6K3 | 4.9 nM | Improved glycemic profiles and ameliorated hepatic steatosis in obese mice | [5] |
| LI-2242 | Pan-IP6K | 8.7-31 nM | Ameliorates diet-induced obesity, hyperglycemia, and hepatic steatosis in mice | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of IP6K2.
IP6K2 Kinase Activity Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human IP6K2 enzyme
-
Inositol Hexakisphosphate (IP6) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing assay buffer, IP6K2 enzyme (e.g., 10-50 ng), and the test compound (inhibitor or vehicle control).
-
Initiate the reaction by adding a mixture of IP6 (e.g., 10 µM) and ATP (e.g., 10 µM). The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase/luciferin substrate.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ADP concentration and thus to the IP6K2 activity.
-
Co-Immunoprecipitation (Co-IP) of IP6K2 and Interacting Proteins
Co-IP is used to identify and validate protein-protein interactions in a cellular context.
Materials:
-
Cells or tissue expressing IP6K2 and the putative interacting protein.
-
Anti-IP6K2 antibody (for immunoprecipitation)
-
Antibody against the putative interacting protein (for Western blotting)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the anti-IP6K2 antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the putative interacting protein to confirm its presence in the IP6K2 complex.
-
Analysis of Metabolic Parameters in IP6K2 Knockout Mice
Standard metabolic tests are crucial to characterize the in vivo role of IP6K2.
Protocols:
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight (16 hours).
-
Measure baseline blood glucose from a tail snip.
-
Administer D-glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) via i.p. injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the known and putative signaling pathways involving IP6K2 in a metabolic context.
References
- 1. Inositol Hexakisphosphate Kinase 3 Regulates Metabolism and Lifespan in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolicatlas.org [metabolicatlas.org]
- 3. Inositol Hexakisphosphate Kinase 3 Regulates Metabolism and Lifespan in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into insulin resistance and type 2 diabetes from knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intimate connections: Inositol pyrophosphates at the interface of metabolic regulation and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inositol hexakisphosphate kinase 1 is a metabolic sensor in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inositol pyrophosphate pathway in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The IP6K Inhibitor LI-2242 Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic Deletion of Skeletal Muscle Inositol Polyphosphate Multikinase Disrupts Glucose Homeostasis and Impairs Exercise Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IP6K2 in Apoptosis: A Technical Guide for Researchers
An In-depth Examination of the Inositol (B14025) Hexakisphosphate Kinase 2 Signaling Pathway in Programmed Cell Death for Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of cellular signaling, the regulation of apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the prevention of diseases such as cancer. A key, yet complex, player in this process is Inositol Hexakisphosphate Kinase 2 (IP6K2). This technical guide provides a comprehensive overview of the IP6K2 signaling pathway in apoptosis, detailing its core mechanisms, upstream regulators, and downstream effectors. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this pathway for therapeutic benefit.
Core Signaling Pathway: IP6K2's Pro-Apoptotic Function
IP6K2 is an enzyme responsible for the synthesis of inositol pyrophosphates, specifically diphosphoinositol pentakisphosphate (IP7), from its substrate inositol hexakisphosphate (IP6).[1][2] The catalytic activity of IP6K2 is central to its pro-apoptotic functions. Overexpression of IP6K2 has been shown to sensitize various cancer cell lines to a range of apoptotic stimuli, including DNA damage, hypoxia, and certain chemotherapeutic agents.[3][4] Conversely, the depletion or knockout of IP6K2 can render cells resistant to these same death-inducing signals.[3][4]
The primary mechanism through which IP6K2 promotes apoptosis involves its interaction with the tumor suppressor protein p53.[3][5][6][7] In response to genotoxic stress, p53 can trigger either cell-cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.[3][5][6] IP6K2 has been shown to modulate this crucial decision.
Upon cellular stress, IP6K2 translocates to the nucleus where it directly binds to p53.[3] This interaction, which is dependent on the catalytic activity of IP6K2, leads to a selective decrease in the expression of p53's pro-arrest gene targets, most notably the cyclin-dependent kinase inhibitor p21.[3][5][6] By inhibiting the p21-mediated cell-cycle arrest, IP6K2 effectively shunts the p53 response towards apoptosis.[3] This is supported by findings that cells lacking IP6K2 exhibit a significant reduction in p53-mediated apoptosis and instead undergo cell-cycle arrest.[3][5][6]
The pro-apoptotic signal is further propagated through the activation of downstream executioner caspases, such as caspase-3.[3] The cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3 is markedly decreased in cells lacking IP6K2 when treated with p53-activating chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[3][6]
Upstream Regulation of IP6K2 Activity
The pro-apoptotic function of IP6K2 is tightly regulated by several upstream factors, ensuring that apoptosis is initiated only under appropriate conditions.
Heat Shock Protein 90 (HSP90): HSP90, a molecular chaperone often overexpressed in cancer cells, acts as a negative regulator of IP6K2.[4] HSP90 directly binds to IP6K2 and inhibits its catalytic activity, thereby suppressing its pro-apoptotic function.[4] This interaction is a key component of HSP90's anti-apoptotic, pro-survival role.[4] Disruption of the HSP90-IP6K2 interaction, either through drugs or mutations, leads to the activation of IP6K2 and subsequent cell death.[4] It is estimated that a significant portion of cellular IP6K2 is bound to and inhibited by HSP90 under normal conditions.[4]
Casein Kinase 2 (CK2): CK2 is another pro-survival kinase that negatively regulates IP6K2. CK2 phosphorylates IP6K2 at specific serine residues within a PEST sequence, which is a signal for ubiquitination and subsequent proteasomal degradation.[8] This CK2-mediated degradation of IP6K2 serves to dampen its pro-apoptotic activity, and inhibition of CK2 can lead to increased IP6K2 levels and enhanced apoptosis.[8]
Interaction with Other Signaling Pathways
The influence of IP6K2 on apoptosis extends beyond the p53 pathway, with evidence of crosstalk with other critical signaling networks.
Akt Signaling: The PI3K/Akt pathway is a major pro-survival signaling cascade.[9][10] IP7, the product of IP6K2's enzymatic activity, can act as a physiological inhibitor of Akt.[11] By inhibiting Akt activation, IP6K2 can potentially counteract the pro-survival signals mediated by this pathway, thereby contributing to a cellular environment that is more permissive to apoptosis.
TNF Receptor-Associated Factor 2 (TRAF2) and NF-κB Signaling: IP6K2 has been shown to interact with TRAF2, a key adaptor protein in the tumor necrosis factor (TNF) receptor signaling pathway.[4][8] This interaction can interfere with the activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes.[4][8] By inhibiting NF-κB signaling, IP6K2 can further sensitize cells to apoptosis.
Quantitative Data on IP6K2-Mediated Apoptosis
The following table summarizes key quantitative findings from studies on the role of IP6K2 in apoptosis.
| Parameter | Cell Line/Model | Condition | Observation | Reference |
| Apoptosis (Sub-G1 population) | HCT116 | 5-FU treatment | IP6K2-disrupted cells show a smaller sub-G1 population compared to parental cells. | [12] |
| Cell Cycle Arrest (G1 phase) | HCT116 | 5-FU treatment | IP6K2-disrupted cells show a larger G1-arrested population compared to parental cells. | [12] |
| Cleaved PARP and Caspase-3 | HCT116 | 5-FU treatment | Markedly decreased cleavage in IP6K2-lacking cells. | [3][6] |
| p21 Induction | U2OS | 5-FU treatment | IP6K2 overexpression substantially decreases the induction of p21. | [3] |
| PUMA Induction | U2OS | 5-FU treatment | IP6K2 overexpression does not affect the induction of PUMA. | [3] |
| Cell Viability (MTT assay) | U2OS | Etoposide treatment | Tetracycline-inducible IP6K2 expression enhances etoposide-induced cytotoxicity. | [3] |
| IC50 of Myricetin (IP6K2 inhibitor) | In vitro kinase assay | 23.41 ± 1.10 μM | [13] | |
| IC50 of 6-Hydroxy-DL-Dopa (IP6K2 inhibitor) | In vitro kinase assay | 1.66 ± 1.06 μM | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the IP6K2 apoptosis pathway are provided below.
Co-Immunoprecipitation (Co-IP) of IP6K2 and p53
This protocol is for the immunoprecipitation of endogenous or overexpressed IP6K2 to detect its interaction with p53.
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).[14]
-
Incubate on ice for 15-30 minutes.[14]
-
Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C.[14]
2. Pre-clearing:
-
Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.[15]
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.[15]
3. Immunoprecipitation:
-
Add the primary antibody against IP6K2 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 1-2 hours at 4°C.[14]
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold IP lysis buffer.[15]
5. Elution and Analysis:
-
Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analyze the eluted proteins by Western blotting using antibodies against p53 and IP6K2.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Preparation:
-
Induce apoptosis in your cell line using the desired stimulus.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.[3]
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
1. Sample Preparation:
-
Fix cells or tissue sections with a cross-linking agent like paraformaldehyde.[16]
-
Permeabilize the samples to allow entry of the labeling enzyme.[17]
2. Labeling:
-
Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently tagged dUTP).[16]
3. Detection:
-
If using Br-dUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody.[16]
-
If using a directly labeled dUTP, proceed to imaging.
4. Analysis:
-
Visualize the samples using fluorescence microscopy. TUNEL-positive nuclei will exhibit bright fluorescence.[18]
-
Quantify the percentage of apoptotic cells.
Cleaved Caspase-3 Western Blot
This method detects the activated form of caspase-3.
1. Protein Extraction and Quantification:
-
Prepare whole-cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate.
2. SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
The presence of a band at approximately 17/19 kDa indicates cleaved, active caspase-3.[9]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the desired compounds for the specified duration.
2. MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[19]
3. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan (B1609692) crystals.[20]
4. Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
The absorbance is proportional to the number of viable cells.
In Vitro Kinase Assay for IP6K2
This assay measures the catalytic activity of IP6K2.
1. Reaction Setup:
-
In a reaction tube, combine recombinant IP6K2 enzyme, the substrate (IP6), and the kinase buffer.[11][21]
-
Add potential inhibitors at various concentrations.
2. Kinase Reaction:
-
Initiate the reaction by adding ATP.[11]
-
Incubate at 37°C for a defined period.
3. Detection of Product Formation:
-
Stop the reaction.
-
The amount of ADP produced (correlating with IP7 formation) can be measured using a commercially available kit, such as an ADP-Glo assay, which generates a luminescent signal.[13]
4. Data Analysis:
-
Plot the signal against the inhibitor concentration to determine the IC50 value.[13]
GST Pull-Down Assay
This in vitro method is used to confirm protein-protein interactions.
1. Expression and Immobilization of GST-fusion Protein:
-
Express a GST-tagged "bait" protein (e.g., GST-IP6K2) in E. coli.
-
Lyse the bacteria and immobilize the GST-fusion protein on glutathione-agarose beads.[1][6]
2. Incubation with "Prey" Protein:
-
Prepare a cell lysate containing the "prey" protein (e.g., p53).
-
Incubate the lysate with the beads carrying the immobilized GST-bait protein.[1][6]
3. Washing:
-
Wash the beads extensively to remove non-specifically bound proteins.[22]
4. Elution and Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.[4]
Visualizing the IP6K2 Signaling Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. cube-biotech.com [cube-biotech.com]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [protocols.io]
- 12. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. opentrons.com [opentrons.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to Inositol Hexakisphosphate Kinase 2 (IP6K2)
Disclaimer: The specific inhibitor "IP6K2-IN-2" was not identified in a comprehensive search of scientific literature. This guide provides an in-depth overview of its intended target, the enzyme Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2), its substrates, products, and known inhibitors. This information is curated for researchers, scientists, and drug development professionals.
Inositol hexakisphosphate kinase 2 (IP6K2) is a critical enzyme in the inositol phosphate (B84403) signaling pathway, catalyzing the synthesis of inositol pyrophosphates, which are vital cellular messengers.[1] IP6K2 is implicated in a multitude of cellular processes, including apoptosis, mitochondrial function, and developmental signaling pathways.[2][3][4] Its involvement in various pathological conditions makes it a compelling target for therapeutic intervention.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of IP6K2, its primary substrate (Inositol Hexakisphosphate - IP6), its product (Diphosphoinositol Pentakisphosphate - IP7), and two known inhibitors, TNP and UNC7467.
Table 1: Properties of Human Inositol Hexakisphosphate Kinase 2 (IP6K2)
| Property | Value | Reference |
| NCBI Accession # | Q9UHH9 | [5] |
| Molecular Mass | 49186 Da | [6] |
| Amino Acid Count | 426 | [6] |
| Substrates | Inositol hexakisphosphate (IP6), ATP | [7] |
| Km for ATP | ~0.7-1.4 mM (for IP6Ks) | [7] |
| Km for IP6 | ~0.6-3 µM (for IP6Ks) | [7] |
| Optimal pH | ~6.9-7.2 (for IP6K1) | [5] |
Table 2: Properties of IP6K2 Substrate and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Inositol Hexakisphosphate (IP6) | C₆H₁₈O₂₄P₆ | 660.04 | Principal storage form of phosphorus in many plant tissues; also known as phytic acid.[1] |
| Diphosphoinositol Pentakisphosphate (IP7) | C₆H₁₉O₂₇P₇ | 740.02 | A high-energy inositol pyrophosphate that acts as a cellular signaling molecule.[8] |
Table 3: Properties of Known IP6K Inhibitors
| Inhibitor | Full Name | Molecular Formula | Molar Mass ( g/mol ) | IC₅₀ for IP6K2 | Solubility |
| TNP | N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine | C₂₀H₁₆F₃N₇O₂ | 443.38 | Not specified (pan-inhibitor) | ≥10 mg/mL in DMSO[6] |
| UNC7467 | 3-([1,1'-biphenyl]-4-yl)benzo[c]isoxazole-5-carboxylic acid | C₂₀H₁₃NO₃ | 315.33 | 4.9 nM | Slightly soluble in DMSO (0.1-1 mg/ml)[9][10] |
Signaling Pathways Involving IP6K2
IP6K2 is a key regulator in several fundamental signaling cascades. Its activity influences cell fate decisions, energy metabolism, and embryonic development.
p53-Mediated Apoptosis
IP6K2 is a crucial component of the p53-mediated apoptotic pathway.[1][2] In response to genotoxic stress, IP6K2 is required for p53 to effectively induce apoptosis.[1] The mechanism involves a direct binding interaction between IP6K2 and p53.[1] This interaction modulates the transcriptional activity of p53, steering the cellular response away from cell-cycle arrest and towards apoptosis by decreasing the expression of pro-arrest genes like p21.[1]
Caption: IP6K2 interaction with p53 shifts the balance towards apoptosis.
Mitochondrial Homeostasis
IP6K2 plays a significant role in maintaining mitochondrial function and cellular energy dynamics.[3] Deletion of IP6K2 leads to impaired mitochondrial function, specifically affecting complex III of the electron transport chain.[3] This results in decreased ATP and phosphocreatine (B42189) levels, and an increase in oxidative stress.[3] IP6K2 interacts with creatine (B1669601) kinase-B (CK-B), an enzyme crucial for energy homeostasis, and this interaction is vital for its role in mitochondrial regulation.[3] Furthermore, IP6K2 has been shown to regulate mitophagy, the selective removal of damaged mitochondria, in a manner independent of its kinase activity by attenuating PINK1 signaling.[4][11]
References
- 1. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol hexakisphosphate kinase-2 non-catalytically regulates mitophagy by attenuating PINK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNP = 95 HPLC 519178-28-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Inositol hexakisphosphate kinase-2 non-catalytically regulates mitophagy by attenuating PINK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. pnas.org [pnas.org]
An In-Depth Technical Guide to IP6K2-IN-2: A Potent Inhibitor of Inositol Hexakisphosphate Kinase 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol (B14025) hexakisphosphate kinase 2 (IP6K2) is a critical enzyme in the inositol phosphate (B84403) signaling pathway, catalyzing the synthesis of inositol pyrophosphates, which are implicated in a diverse array of cellular processes. The modulation of IP6K2 activity presents a compelling therapeutic strategy for various diseases, including obesity and cancer. This technical guide provides a comprehensive overview of IP6K2-IN-2, a potent inhibitor of IP6K2, intended for researchers and drug development professionals. This document details the chemical properties, inhibitory activity, and relevant signaling pathways associated with IP6K2 and its inhibition. Furthermore, it provides detailed experimental protocols for assessing inhibitor activity, facilitating further research and development in this promising area.
Chemical and Physical Properties of this compound
This compound, also identified as UNC7467, is a small molecule inhibitor of inositol hexakisphosphate kinases.
| Property | Value | Reference |
| CAS Number | 2922283-43-8 | [1] |
| Molecular Formula | C₂₀H₁₃NO₃ | [1] |
| Molecular Weight | 315.3 g/mol | [1] |
| Formal Name | 3-[1,1′-biphenyl]-4-yl-2,1-benzisoxazole-5-carboxylic acid | [1] |
In Vitro Inhibitory Activity
This compound (UNC7467) has demonstrated potent inhibition of IP6K1 and IP6K2, with significantly less activity against IP6K3. The inhibitory concentrations (IC₅₀) are summarized in the table below.
| Target | IC₅₀ (nM) | Reference |
| IP6K1 | 8.9 | [2][3][4][5] |
| IP6K2 | 4.9 | [2][3][4][5] |
| IP6K3 | 1320 | [2][3][4][5] |
IP6K2 Signaling Pathways
IP6K2 plays a significant role in multiple cellular signaling pathways, including the Hedgehog and p53-mediated apoptosis pathways.
Hedgehog Signaling Pathway
IP6K2 has been identified as a positive regulator of the Hedgehog (Hh) signaling pathway.[6][7] The Hh pathway is crucial for embryonic development and tissue homeostasis.[6] Inhibition of IP6K activity has been shown to alter Hh signal transduction.[6][7] IP6K2 is proposed to act at or downstream of Smoothened (SMO), a key component of the Hh receptor complex, but upstream of the Gli transcription factors.[6][7]
p53-Mediated Apoptosis Pathway
IP6K2 is required for p53-mediated apoptosis.[8][9][10] It directly binds to p53 and modulates the expression of its target genes, shifting the cellular response from cell-cycle arrest towards apoptosis.[8][9][10] The generation of IP₇ by IP6K2 is implicated in this process.[11]
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of compounds against IP6K2.
HPLC-Based IP6K Assay
This assay measures the conversion of [³H]-labeled inositol hexakisphosphate (InsP₆) to [³H]-labeled inositol pyrophosphate (InsP₇) by IP6K2.
Materials:
-
Recombinant human IP6K2
-
[³H]-InsP₆
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a strong anion exchange (SAX) column
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and [³H]-InsP₆.
-
Add the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding recombinant IP6K2.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Inject the quenched reaction mixture onto the SAX-HPLC column.
-
Elute the inositol phosphates using a salt gradient (e.g., ammonium (B1175870) phosphate).
-
Collect fractions and measure the radioactivity of the [³H]-InsP₇ peak using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human IP6K2
-
Inositol hexakisphosphate (InsP₆)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
In a white multi-well plate, add the assay buffer, InsP₆, and ATP.
-
Add the test compound at various concentrations. Include a vehicle control.
-
Initiate the kinase reaction by adding recombinant IP6K2.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound (UNC7467) is a potent and valuable tool for investigating the physiological and pathological roles of IP6K2. Its high potency and selectivity for IP6K1 and IP6K2 make it a superior probe compared to less specific inhibitors. The detailed information and protocols provided in this guide are intended to support the research community in further exploring the therapeutic potential of targeting IP6K2. As research in this field progresses, a deeper understanding of the intricate roles of inositol pyrophosphates in health and disease will undoubtedly emerge, paving the way for novel therapeutic interventions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Inositol pyrophosphates mediate the DNA-PK/ATM-p53 cell death pathway by regulating CK2 phosphorylation of Tti1/Tel2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Inositol Hexakisphosphate Kinase 2 (IP6K2) as a Positive Effector in the Vertebrate Hedgehog Signaling Pathway
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development and tissue homeostasis, with its dysregulation implicated in various cancers. This technical guide delves into the pivotal function of Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2), an enzyme responsible for the synthesis of diphosphoryl inositol phosphates (PP-IPs), as a critical positive regulator of the Hh cascade. Drawing upon foundational and contemporary research, this document elucidates the mechanistic positioning of IP6K2 downstream of the core transmembrane protein Smoothened (Smo) and upstream of the Gli family of transcription factors. We present a comprehensive overview of the experimental evidence supporting this role, detailed protocols for key assays, and a quantitative analysis of IP6K2's impact on Hh pathway activation. This guide is intended to provide researchers and drug development professionals with a thorough understanding of IP6K2's function in Hedgehog signaling, thereby facilitating further investigation and the identification of novel therapeutic targets.
Introduction to Hedgehog Signaling and the Role of IP6K2
The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning, cell proliferation, and differentiation.[1][2] In vertebrates, the pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of Patched on the G protein-coupled receptor-like protein Smoothened (Smo).[1][3] The activation of Smo triggers a complex intracellular signaling cascade that ultimately leads to the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and regulate the expression of Hh target genes.[4]
Recent research has identified Inositol Hexakisphosphate Kinase 2 (IP6K2) as a key positive effector in the Hedgehog pathway.[1][5] IP6K2 is an enzyme that synthesizes diphosphoryl inositol phosphates (PP-IPs), a class of high-energy intracellular signaling molecules.[1] Studies have demonstrated that the enzymatic activity of IP6K2 is required for a robust Hh signaling response.[1]
Mechanistic Function of IP6K2 in the Hedgehog Pathway
IP6K2 functions at a critical juncture in the Hedgehog signaling cascade, acting downstream of Smoothened and upstream of the Gli transcription factors.[1][5] This positioning has been established through epistasis experiments where the inhibitory effects of IP6K2 depletion on Hh signaling were rescued by the overexpression of constitutively active Smo (SmoM2) or Gli1.[1] Conversely, overexpression of IP6K2 can rescue the inhibitory effects of the Smo antagonist, cyclopamine.[1][5]
The precise molecular mechanism by which IP6K2 or its enzymatic products, PP-IPs, modulate the pathway is an area of active investigation. One leading hypothesis involves the interaction with β-arrestin. In vitro studies have suggested that inositol phosphates can regulate the activity of β-arrestin, a protein known to be essential for Smo function and its localization to the primary cilium, a critical organelle for Hh signal transduction.[1][6][7] It is speculated that PP-IPs, the products of IP6K2 activity, may influence the interaction of Smo with its downstream effectors, potentially through the modulation of scaffolding proteins like β-arrestin within the primary cilium.[1][6]
Below is a diagram illustrating the synthesis of inositol phosphates and the central role of IP6K2.
References
- 1. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Gli2 and Gli3 Localize to Cilia and Require the Intraflagellar Transport Protein Polaris for Processing and Function | PLOS Genetics [journals.plos.org]
- 5. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-arrestin mediated localization of Smoothened to the primary cilium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-arrestin-mediated localization of smoothened to the primary cilium - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of IP6K2 Inhibitors in Obesity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2) inhibitors as potential therapeutic agents for obesity and related metabolic disorders. It consolidates key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying biological pathways and experimental processes.
Introduction to IP6K2 in Obesity
Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes responsible for the synthesis of inositol pyrophosphates, crucial signaling molecules in various cellular processes. The IP6K family consists of three isoforms: IP6K1, IP6K2, and IP6K3. While all isoforms contribute to the regulation of cellular metabolism, emerging evidence points to a significant role for IP6K2 in metabolic pathways related to insulin (B600854) signaling and glucose metabolism.[1] Inhibition of IP6K, particularly the IP6K1 and IP6K2 isoforms, has been identified as a promising therapeutic strategy for combating obesity and its comorbidities, such as type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).[2][3] Preclinical studies utilizing both genetic knockout models and small molecule inhibitors have demonstrated that targeting this pathway can ameliorate diet-induced obesity (DIO), improve insulin sensitivity, and reduce hepatic steatosis.[4][5]
Quantitative Data Summary of Preclinical IP6K Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of key preclinical IP6K inhibitors that have been evaluated in the context of obesity and metabolic disease.
Table 1: In Vitro Potency (IC50) of Preclinical IP6K Inhibitors
| Compound | Target(s) | IP6K1 (nM) | IP6K2 (nM) | IP6K3 (nM) | Assay Method | Reference(s) |
| TNP | Pan-IP6K | 1000 | 2000 | 14700 | Enzyme-coupled assay | [2] |
| UNC7467 (20) | IP6K1/2 selective | 8.9 | 4.9 | 1320 | HPLC-based assay | [2][3][6] |
| LI-2242 | Pan-IP6K | 8.7 - 31 | 8.7 - 31 | 8.7 - 31 | HTS assay | [7] |
| FMP-201300 | Mutant IP6K1/2 | 1600 (L210V) | 190 (L206V) | - | High-throughput screen | [8] |
Table 2: In Vivo Efficacy of Preclinical IP6K Inhibitors in Diet-Induced Obesity (DIO) Mouse Models
| Compound | Animal Model | Dose & Route | Treatment Duration | Key Outcomes | Reference(s) |
| TNP | C57BL/6J DIO mice | Not specified | 10 weeks | ~20% decrease in body weight vs. vehicle, increased energy expenditure, reduced hyperglycemia and hyperinsulinemia. | [4] |
| UNC7467 (20) | C57BL/6J DIO mice | 5 mg/kg, i.p., daily | 4 weeks | Reduced weight gain, improved glycemic profiles, ameliorated hepatic steatosis. No alteration in food intake. | [2][3][6] |
| LI-2242 | C57BL/6J DIO mice | 20 mg/kg, i.p., daily | 6 weeks | Reduced body weight (specifically fat mass), improved glycemic parameters, reduced hyperinsulinemia, ameliorated hepatic steatosis. | [5][7] |
Core Experimental Protocols
This section details the methodologies for key experiments frequently cited in the preclinical evaluation of IP6K2 inhibitors for obesity.
In Vitro Kinase Activity Assays
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The assay is a two-step process. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.[9][10]
-
Protocol Outline:
-
Kinase Reaction: Recombinant human IP6K2 is incubated with the test inhibitor, the substrate inositol hexakisphosphate (InsP6), and ATP in a kinase buffer (e.g., 20 mM HEPES pH 7.4, 6 mM MgCl2, 1 mM DTT, 0.01% Tween 20).[11]
-
Incubation: The reaction is carried out at room temperature for a defined period (e.g., 2 hours).[11]
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the excess ATP.
-
ADP-to-ATP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction.
-
Measurement: Luminescence is measured using a plate reader.
-
-
Data Analysis: IC50 values are determined by fitting the data to a four-parameter logistic equation.[11]
This method directly measures the formation of the phosphorylated product.
-
Principle: The kinase reaction is performed using a radiolabeled substrate (e.g., [³H]-InsP6). The reaction products are then separated by high-performance liquid chromatography (HPLC) and quantified by detecting the radioactivity of the product peak.[6]
-
Protocol Outline:
-
Kinase Reaction: The setup is similar to the ADP-Glo™ assay but utilizes [³H]-InsP6.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., 1N HCl).[12]
-
HPLC Separation: The reaction mixture is injected onto an HPLC system equipped with a suitable anion-exchange column (e.g., Q100 SAX).[13]
-
Fraction Collection and Quantification: Fractions are collected, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: Kinase activity is determined by the amount of radiolabeled product formed.
Cellular Assays
This assay assesses the impact of inhibitors on cellular respiration.
-
Principle: The Seahorse XF Analyzer measures the rate at which cells consume oxygen in real-time, providing insights into mitochondrial function.[14]
-
Protocol Outline:
-
Cell Seeding: Adipocytes (e.g., differentiated 3T3-L1 cells) or hepatocytes (e.g., HepG2) are seeded in a Seahorse XF cell culture plate.
-
Equilibration: Prior to the assay, the culture medium is replaced with an unbuffered medium, and the cells are equilibrated in a non-CO2 incubator.[14]
-
Assay Execution: The plate is placed in the Seahorse XF Analyzer, which measures basal OCR.
-
Mitochondrial Stress Test: A series of compounds (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[14][15]
-
-
Data Analysis: OCR values are normalized to cell number or protein concentration.
In Vivo Studies in Diet-Induced Obese (DIO) Mice
-
Principle: This model mimics human obesity caused by the consumption of a high-fat, high-sugar diet.
-
Protocol Outline:
-
Animal Model: Typically, male C57BL/6J mice are used.
-
Diet: Mice are fed a high-fat diet (HFD), often with 60% of calories from fat, for a period of 8-16 weeks to induce obesity.[16][17][18] Control mice are fed a standard chow diet.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[17]
-
Monitoring: Body weight and food intake are monitored regularly.[17]
-
These tests assess glucose metabolism and insulin sensitivity.
-
Glucose Tolerance Test (GTT) Protocol:
-
Fasting: Mice are fasted for 4-6 hours.[4]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (typically 1 g/kg body weight) is administered either via oral gavage (OGTT) or intraperitoneal (IP) injection (IPGTT).[4][8]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]
-
-
Insulin Tolerance Test (ITT) Protocol:
-
Fasting: Mice are fasted for 4-6 hours.[2]
-
Baseline Glucose: A baseline blood glucose measurement is taken.
-
Insulin Administration: A bolus of insulin (typically 0.75-1.0 U/kg body weight) is administered via IP injection.[3]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after insulin injection (e.g., 15, 30, and 60 minutes).[19]
-
-
Principle: The Comprehensive Lab Animal Monitoring System (CLAMS) is used for indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), from which the respiratory exchange ratio (RER) and energy expenditure are calculated.[20][21]
-
Protocol Outline:
-
Data Analysis: Energy expenditure is often normalized to lean body mass.
Visualizations: Signaling Pathways and Experimental Workflows
IP6K Signaling in Metabolic Regulation
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Insulin Tolerance Test in Mouse [protocols.io]
- 3. mmpc.org [mmpc.org]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IP6K Inhibitor LI-2242 Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IP Glucose Tolerance Test in Mouse [protocols.io]
- 9. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. ADP-Glo kinase assay for IP6K activity [bio-protocol.org]
- 12. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diet-induced obesity murine model [protocols.io]
- 18. mmpc.org [mmpc.org]
- 19. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 20. researchgate.net [researchgate.net]
- 21. Comprehensive Lab Animal Monitoring System (CLAMS) | BCM [bcm.edu]
- 22. UC Davis - Comprehensive Laboratory Animal Monitoring System (CLAMS) [protocols.io]
A Technical Guide to the Anticipated Safety Profile and Preliminary Toxicity of IP6K2 Inhibition
Disclaimer: As of December 2025, publicly available data on a specific molecule designated "IP6K2-IN-2" is not available. Therefore, this document provides a comprehensive overview of the anticipated safety profile and potential toxicities of a hypothetical inhibitor of Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2). The information herein is extrapolated from extensive preclinical research on the genetic deletion and functional modulation of the IP6K2 enzyme. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of IP6K2 and its potential as a therapeutic target.
Introduction to IP6K2 as a Therapeutic Target
Inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the inositol phosphate (B84403) signaling pathway, responsible for the synthesis of inositol pyrophosphates, particularly diphosphoinositol pentakisphosphate (IP7), from inositol hexakisphosphate (IP6)[1][2]. These molecules are critical signaling messengers involved in a multitude of cellular processes. IP6K2 has been identified as a regulator of apoptosis, cell growth, and cellular stress responses[3][4][5]. Its multifaceted roles have positioned it as a potential therapeutic target for various diseases, including cancer and neurological disorders. However, the same multifaceted roles necessitate a thorough evaluation of the potential on-target toxicities associated with its inhibition.
IP6K2's function is complex and context-dependent. It has been described as a pro-apoptotic enzyme, and its inhibition could potentially promote cell survival[4][6]. Conversely, in some contexts, IP6K2 activity is linked to neuroprotection and energy homeostasis, suggesting that its inhibition could lead to adverse neurological or metabolic effects[7][8][9]. This dual nature of IP6K2 underscores the importance of a careful and comprehensive safety assessment for any potential inhibitor.
Anticipated Safety Profile and Potential Toxicities
The safety profile of an IP6K2 inhibitor is predicted based on the physiological consequences of IP6K2 deletion or functional impairment observed in preclinical models. The primary areas of concern include oncology, neurology, and metabolic function.
Oncologic Safety
A significant body of evidence suggests that IP6K2 functions as a tumor suppressor. It has been described as a pro-apoptotic gene that sensitizes cells to various stressors[4][5]. Genetic deletion of IP6K2 in mice has been shown to result in a predisposition to and increased incidence of aerodigestive tract carcinomas, particularly following exposure to carcinogens[10]. This suggests that chronic inhibition of IP6K2 could potentially increase the risk of certain cancers.
Key Concerns:
-
Increased Tumorigenesis: Long-term inhibition of IP6K2 may lower the threshold for neoplastic transformation, particularly in tissues with high cell turnover or exposure to carcinogens.
-
Resistance to Apoptotic Stimuli: As IP6K2 is involved in p53-mediated apoptosis, its inhibition might render cells resistant to programmed cell death, a hallmark of cancer[4].
Neurological Safety
IP6K2 is highly expressed in the brain and plays a crucial role in neuronal health and function[6]. Studies on IP6K2 knockout mice have revealed significant neurological phenotypes. These include cerebellar abnormalities, reduced granule cell numbers, and impaired motor coordination[1][11]. Furthermore, IP6K2 has been implicated in maintaining mitochondrial homeostasis and energy dynamics within neurons[7][8][9]. Its absence leads to mitochondrial dysfunction and increased oxidative stress[9].
Key Concerns:
-
Motor Coordination and Cerebellar Function: Inhibition of IP6K2 could lead to deficits in motor learning and coordination[11].
-
Neurodegeneration: By disrupting mitochondrial function and energy metabolism, long-term IP6K2 inhibition might contribute to or exacerbate neurodegenerative processes[8][9].
-
Behavioral Changes: IP6K2 knockout mice have exhibited reduced locomotor activity[11].
Metabolic Safety
Recent findings have linked IP6K2 to the regulation of cellular energy dynamics. IP6K2 interacts with creatine (B1669601) kinase-B (CK-B), a key enzyme in energy homeostasis[9]. Deletion of IP6K2 leads to reduced ATP and phosphocreatine (B42189) levels in the cerebellum[9]. While the systemic metabolic consequences of IP6K2 inhibition are less characterized, the potential for disrupting cellular energy balance exists.
Key Concerns:
-
Impaired Energy Metabolism: Inhibition of IP6K2 could lead to cellular energy deficits, which might have wide-ranging physiological consequences.
-
Mitochondrial Dysfunction: Given IP6K2's role in mitochondrial health, its inhibition could lead to impaired oxidative phosphorylation and increased reactive oxygen species production[8][9].
Summary of Preclinical Findings from IP6K2 Knockout Models
The following tables summarize the key phenotypic observations from IP6K2 knockout (KO) mice, which can be used to anticipate the potential effects of a potent and specific IP6K2 inhibitor.
| System | Phenotype Observed in IP6K2 KO Mice | Reference |
| Oncology | Increased incidence of invasive squamous cell carcinoma in the oral cavity and esophagus following carcinogen exposure. | [10] |
| Resistance to ionizing radiation. | [4][5] | |
| Neurology | Reduced number of cerebellar granule cells and decreased cerebellar molecular layer width. | [1] |
| Impaired motor coordination and reduced locomotor activity. | [11] | |
| Decreased dendritic arborization in Purkinje cells. | [7] | |
| Impaired mitochondrial function and increased oxidative stress in the brain. | [8][9] | |
| Metabolism | Reduced levels of ATP and phosphocreatine in the cerebellum. | [9] |
| Decreased expression of creatine kinase-B (CK-B). | [7] |
Proposed Preclinical Safety Evaluation for an IP6K2 Inhibitor
To thoroughly characterize the safety profile of a novel IP6K2 inhibitor, a comprehensive preclinical toxicology program is essential. The following experimental protocols are proposed.
In Vitro Toxicity Assays
-
Cell Viability Assays:
-
Objective: To determine the cytotoxic potential of the inhibitor across a panel of cell lines, including cancerous and non-cancerous lines from various tissues.
-
Methodology: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for 24, 48, and 72 hours. Cell viability is assessed using assays such as MTT, which measures mitochondrial metabolic activity.
-
-
Apoptosis Assays:
-
Objective: To evaluate the inhibitor's effect on programmed cell death.
-
Methodology: Cells are treated with the inhibitor and apoptosis is quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
In Vivo Toxicity Studies
-
Maximum Tolerated Dose (MTD) Study:
-
Objective: To determine the highest dose of the inhibitor that can be administered without causing unacceptable toxicity.
-
Methodology: Rodent models (e.g., mice or rats) are administered escalating doses of the inhibitor. Animals are closely monitored for clinical signs of toxicity, body weight changes, and mortality.
-
-
Repeated-Dose Toxicity Study:
-
Objective: To evaluate the toxic effects of the inhibitor following repeated administration over a defined period (e.g., 28 days).
-
Methodology: Rodent and non-rodent species are treated daily with the inhibitor at multiple dose levels. A comprehensive evaluation includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs. Special attention should be given to the aerodigestive tract and the cerebellum.
-
Safety Pharmacology
-
Central Nervous System (CNS) Safety:
-
Objective: To assess the potential for adverse effects on the CNS.
-
Methodology: A functional observational battery (FOB) and motor activity assessment in rodents. This would include evaluation of behavior, coordination (e.g., rotarod test), and sensory functions.
-
-
Cardiovascular Safety:
-
Objective: To evaluate potential effects on cardiovascular function.
-
Methodology: In vitro hERG assay to assess the risk of QT prolongation. In vivo telemetry in a large animal model (e.g., dog or non-human primate) to monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving IP6K2 and a proposed experimental workflow for assessing the toxicity of an IP6K2 inhibitor.
Caption: IP6K2 signaling in apoptosis and cell survival.
Caption: Anticipated impact of IP6K2 inhibition on neuronal health.
Caption: Preclinical toxicity assessment workflow for an IP6K2 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. IHPK2 - Wikipedia [en.wikipedia.org]
- 3. HSP90 regulates cell survival via inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol hexakisphosphate kinase-2 non-catalytically regulates mitophagy by attenuating PINK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Casein kinase-2 mediates cell survival through phosphorylation and degradation of inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Gene deletion of inositol hexakisphosphate kinase 2 predisposes to aerodigestive tract carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N - PMC [pmc.ncbi.nlm.nih.gov]
Inositol Hexakisphosphate Kinase (IP6K) Inhibitors: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) hexakisphosphate kinases (IP6Ks) are a family of enzymes that play a critical role in cellular signaling by catalyzing the conversion of inositol hexakisphosphate (IP6) to inositol pyrophosphates, primarily 5-diphosphoinositol pentakisphosphate (5-IP7 or IP7).[1][2] These high-energy signaling molecules are involved in a vast array of cellular processes, including energy metabolism, insulin (B600854) signaling, apoptosis, cell migration, and DNA repair.[1][2][3] The three mammalian isoforms—IP6K1, IP6K2, and IP6K3—have distinct and sometimes overlapping functions, making them attractive therapeutic targets for a range of diseases, including metabolic disorders, cancer, and neurological conditions.[1][4]
Dysregulation of inositol pyrophosphate signaling is implicated in the pathophysiology of numerous diseases. For instance, IP6K1 has been linked to obesity and insulin resistance, while IP6K2 is involved in regulating apoptosis and cell death pathways.[5] Consequently, the development of potent and selective IP6K inhibitors has become a significant focus in biomedical research and drug discovery, offering the potential to modulate these critical pathways for therapeutic benefit.[1][3] This guide provides an in-depth overview of the current landscape of IP6K inhibitors, detailing their mechanisms, associated quantitative data, and the key experimental protocols used for their characterization.
Core Signaling Pathways of Inositol Hexakisphosphate Kinases
IP6Ks are central nodes in inositol phosphate (B84403) metabolism. The process begins with IP6, the most abundant inositol polyphosphate in eukaryotes, which is phosphorylated by IP6Ks using ATP to generate the pyrophosphate IP7.[4][6] This molecule can then influence downstream signaling cascades through two primary mechanisms: allosterically binding to protein targets or pyrophosphorylating target proteins on serine residues.[2]
Key pathways influenced by IP6K activity include:
-
Akt/AMPK Signaling: IP6K1-generated IP7 is a potent inhibitor of the Akt kinase by competing with PIP3 for binding to its PH domain.[3] This inhibition is crucial in metabolic regulation. Furthermore, high levels of IP7 can inhibit the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4]
-
Cell Migration and Cytoskeletal Remodeling: IP6K1 interacts with proteins at focal adhesions, such as α-actinin, and influences the phosphorylation of focal adhesion kinase (FAK), thereby regulating cell migration and spreading.[2][6]
-
Apoptosis and p53 Regulation: IP6K2 has been shown to localize in the nucleus and interact with the tumor suppressor p53, suppressing the transcription of target genes like p21.[6] It also participates in the regulation of apoptosis through its interactions with proteins like TRAF2.[3]
Quantitative Data on IP6K Inhibitors
The development of IP6K inhibitors has led to several compounds with varying potencies and selectivities. Quantitative data, primarily IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are crucial for comparing these inhibitors. The table below summarizes key data for prominent IP6K inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Notes | Reference(s) |
| TNP (N2-(m-trifluorobenzyl)N6-(p-nitrobenzyl)purine) | Pan-IP6K | IC50: ~1-15 µM | ATP-competitive. Widely used but has poor solubility and potency. | [7][8] |
| IP6K1 | IC50: 1.0 µM | |||
| IP6K2 | IC50: 2.0 µM | |||
| IP6K3 | IC50: 14.7 µM | |||
| UNC7467 (Compound 20) | IP6K1, IP6K2 | IC50 | Potent inhibitor with in vivo efficacy in diet-induced obese mice. | [9][10] |
| IP6K1 | IC50: 8.9 nM | [10] | ||
| IP6K2 | IC50: 4.9 nM | [10] | ||
| IP6K3 | IC50: 1320 nM | [10] | ||
| Compound 24 | IP6K1-selective | Ki | Purine-based analog with improved solubility and isoform selectivity over TNP. | [8] |
| IP6K1 | Ki: 0.20 µM | [8] | ||
| IP6K2 | Ki: 4.88 µM (~24-fold selective) | [8] | ||
| IP6K3 | Ki: 9.62 µM (~48-fold selective) | [8] | ||
| Myricetin | IP6K1 | IC50: 4.96 µM | Natural flavonoid inhibitor. | [7] |
| 6-Hydroxy-DL-Dopa | IP6K1 | IC50: 1.84 µM | Identified from a screen of pharmacologically active compounds. | [7] |
| FMP-201300 | IP6K1 (L210V mutant) | IC50: 114 nM | Allosteric inhibitor selective for an engineered "gatekeeper" mutant. | [11][12] |
| IP6K1 (Wild-Type) | IC50: 810 nM | [12] |
Note: IC50 and Ki values can vary depending on assay conditions (e.g., ATP concentration).[7][13]
Experimental Protocols for Inhibitor Characterization
The discovery and validation of IP6K inhibitors rely on a suite of robust biochemical and cell-based assays. A typical workflow involves primary screening to identify hits, followed by secondary and orthogonal assays to confirm activity, determine the mechanism of action, and assess cellular effects.
In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of purified IP6K and its inhibition by test compounds.
a) ADP-Glo™ Kinase Assay (Luminescence-based)
-
Principle: This is a high-throughput assay that quantifies the amount of ADP produced during the kinase reaction.[7][14] The reaction is performed, then an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP concentration.
-
Methodology:
-
Kinase Reaction: Recombinant IP6K enzyme is incubated with the substrate (IP6), ATP, and the test inhibitor in an appropriate assay buffer (e.g., 50mM Tris, 10mM MgCl2, 2.5mM DTT, pH 6.9) in a 384-well plate.[7] Reactions are typically run for 30-60 minutes at 37°C.
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added and incubated for 40 minutes at room temperature to stop the reaction and eliminate unused ATP.
-
Signal Generation: Kinase Detection Reagent is added and incubated for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Detection: Luminescence is read on a plate reader. The signal is inversely proportional to IP6K inhibition.
-
Data Analysis: IC50 values are calculated from dose-response curves.
-
b) Enzyme-Coupled Malachite Green Assay (Colorimetric)
-
Principle: This cost-effective assay measures the inorganic phosphate (Pi) released during the kinase reaction. However, since IP6K transfers a phosphate to IP6, a coupling enzyme is needed. The product, 5-IP7, is specifically dephosphorylated by the enzyme diphosphoinositol polyphosphate phosphohydrolase 1 (DIPP1), which releases the terminal β-phosphate as Pi. This released Pi is then detected colorimetrically using Malachite Green reagent.
-
Methodology:
-
Coupled Kinase Reaction: Recombinant IP6K, DIPP1, IP6, ATP, and the test inhibitor are incubated together.
-
Color Development: After the reaction period, Malachite Green reagent is added, which forms a colored complex with the free inorganic phosphate.
-
Detection: The absorbance is measured on a plate reader (typically around 620-650 nm). The signal is directly proportional to the amount of Pi released and thus to IP6K activity.
-
Data Analysis: IC50 curves are generated by plotting absorbance against inhibitor concentration.
-
Cell-Based Assays
These assays are critical for confirming that an inhibitor is active in a cellular context, can penetrate cell membranes, and engages its intended target.
a) Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA assesses the direct binding of a compound to its target protein in intact cells or cell lysates.[14][15] Ligand binding typically stabilizes a protein, increasing its melting temperature (Tm).
-
Methodology:
-
Treatment: Intact cells (e.g., HCT116) are treated with the inhibitor or a vehicle control (DMSO).[15]
-
Heating: The treated cells are heated across a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Separation: Cells are lysed, and soluble proteins are separated from precipitated proteins by centrifugation.
-
Detection: The amount of soluble IP6K remaining at each temperature is quantified, typically by Western blot or other immunoassays.
-
Data Analysis: A "melting curve" is generated. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
b) Cellular Inositol Pyrophosphate (IP7) Level Measurement
-
Principle: This assay directly measures the intended pharmacological effect of an IP6K inhibitor—the reduction of cellular IP7 levels.[14][16]
-
Methodology:
-
Treatment: Cells (e.g., HCT116) are treated with various concentrations of the inhibitor for a defined period (e.g., 2 hours).[3]
-
Extraction: Inositol phosphates are extracted from the cells, often using a titanium dioxide (TiO2) enrichment method.[16]
-
Separation and Detection: The extracted inositol phosphates are separated and quantified. This can be done using:
-
Data Analysis: A dose-dependent decrease in the cellular IP7/IP6 ratio confirms the inhibitor's activity in the cell.
-
Conclusion and Future Directions
The field of IP6K inhibition has advanced significantly, moving from the early, non-specific tool compound TNP to highly potent and increasingly selective inhibitors like UNC7467.[16] These novel chemical probes have been instrumental in validating IP6Ks as druggable targets and have shown promising preclinical efficacy, particularly in the context of metabolic diseases.[10]
Despite this progress, challenges remain. A key goal is the development of truly isoform-selective inhibitors, which will be critical for dissecting the specific functions of IP6K1, IP6K2, and IP6K3 and for minimizing off-target effects.[3][8] The discovery of allosteric inhibitors also opens new avenues for achieving selectivity.[17] As research progresses, the continued application of the robust biochemical and cellular assays outlined in this guide will be essential for identifying and optimizing the next generation of IP6K inhibitors, bringing them closer to clinical application for a variety of complex diseases.[1]
References
- 1. What are IP6K1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Key Role of IP6K: A Novel Target for Anticancer Treatments? [mdpi.com]
- 4. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel Isoform-Selective IP6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An unconventional gatekeeper mutation sensitizes inositol hexakisphosphate kinases to an allosteric inhibitor [elifesciences.org]
- 12. An unconventional gatekeeper mutation sensitizes inositol hexakisphosphate kinases to an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An unconventional gatekeeper mutation sensitizes inositol hexakisphosphate kinases to an allosteric inhibitor [elifesciences.org]
Methodological & Application
Application Notes and Protocols for IP6K2-IN-2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) hexakisphosphate kinases (IP6Ks) are a family of enzymes that catalyze the phosphorylation of inositol hexakisphosphate (IP6) to generate inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5PP-IP5 or IP7).[1][2] These molecules act as crucial signaling messengers in a multitude of cellular processes. The three mammalian isoforms, IP6K1, IP6K2, and IP6K3, have distinct physiological roles.[1][3] IP6K1 is implicated in metabolic regulation and DNA repair, while IP6K2 is involved in apoptosis (programmed cell death).[1][3][4] IP6K3 is predominantly expressed in the brain and is linked to neuronal development.[1] The diverse functions of IP6Ks, particularly the role of IP6K2 in cell death, make them attractive targets for therapeutic intervention. This document provides detailed protocols for in vitro assays to identify and characterize inhibitors of IP6K2, such as the hypothetical molecule IP6K2-IN-2.
Signaling Pathway
The core function of IP6K2 is the ATP-dependent phosphorylation of IP6 to form 5PP-IP5. This reaction introduces a high-energy pyrophosphate bond into the inositol phosphate (B84403) molecule, converting it into a key signaling molecule.
Caption: IP6K2 catalyzes the conversion of IP6 and ATP to 5PP-IP5 and ADP.
Experimental Protocols
Several robust methods can be employed to measure the enzymatic activity of IP6K2 in vitro and to screen for inhibitors. The choice of assay often depends on the required throughput, sensitivity, and available equipment.
ADP-Glo™ Luminescence-Based Kinase Assay
This is a homogeneous, high-throughput assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescence signal is directly proportional to the amount of ADP generated and thus to the IP6K2 activity.[1]
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ IP6K2 inhibitor assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100.
-
IP6K2 Enzyme: Prepare a working solution of recombinant human IP6K2 in assay buffer to a final concentration of 15 nM (for a 2X stock).
-
Substrates: Prepare a 2X working solution of 200 µM IP6 and 2 mM ATP in assay buffer.
-
Test Compound (this compound): Prepare serial dilutions of the inhibitor in DMSO. Further dilute in assay buffer to create 2X working solutions. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X test compound solution to the wells of a 384-well white plate.
-
Add 5 µL of the 2X enzyme/substrate mix to each well to initiate the reaction. The final reaction volume is 10 µL, with a final IP6K2 concentration of 7.5 nM, 100 µM IP6, and 1 mM ATP.[1]
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
HPLC-Based Assay
This method directly measures the formation of the product, 5PP-IP5, providing a highly accurate and quantitative assessment of enzyme activity. It is often used as an orthogonal assay to validate hits from high-throughput screens.[5][6]
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT.
-
Enzyme, Substrates, and Inhibitor: Prepare as described for the ADP-Glo™ assay. Radiolabeled [³H]IP6 can be used for easier detection.
-
-
Kinase Reaction:
-
Combine IP6K2, [³H]IP6, ATP, and the test compound in a final volume of 50 µL.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of 1 M perchloric acid.
-
-
Sample Preparation and HPLC Analysis:
-
Neutralize the reaction mixture with 50 µL of 2 M K₂CO₃.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Inject the supernatant onto a strong anion exchange HPLC column.
-
Separate the inositol phosphates using a salt gradient (e.g., ammonium (B1175870) phosphate).
-
Detect the radiolabeled IP6 and 5PP-IP5 using an in-line scintillation counter.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to [³H]IP6 and [³H]5PP-IP5.
-
Calculate the percentage of conversion of substrate to product.
-
Determine the IC50 value as described for the ADP-Glo™ assay.
-
Enzyme-Coupled Malachite Green Assay
This colorimetric assay offers a cost-effective alternative to luminescence and HPLC-based methods. It measures the inorganic phosphate (Pi) released in a coupled reaction where the product of the IP6K reaction, 5PP-IP5, is dephosphorylated.[7]
Detailed Protocol:
-
Reagent Preparation:
-
IP6K Reaction Buffer: As described for the HPLC-based assay.
-
Coupling Enzyme: A phosphatase such as DIPP1 that specifically dephosphorylates 5PP-IP5.
-
Malachite Green Reagent: A solution of Malachite Green and ammonium molybdate (B1676688) in acid.
-
-
Kinase and Coupling Reaction:
-
Perform the IP6K2 kinase reaction as described previously, including the coupling enzyme in the reaction mixture.
-
Incubate at 37°C for an appropriate time to allow for both product formation and subsequent dephosphorylation.
-
-
Detection:
-
Stop the reaction and add the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at ~620 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Determine the amount of Pi released in each reaction.
-
Calculate the percentage of inhibition and IC50 values.
-
Data Presentation
The inhibitory activity of compounds against IP6K isoforms is typically reported as IC50 values. Below is a table summarizing published IC50 values for known inhibitors against IP6K1, IP6K2, and IP6K3.
| Compound | IP6K1 IC50 (µM) | IP6K2 IC50 (µM) | IP6K3 IC50 (µM) | Reference |
| Myricetin | - | 23.41 ± 1.10 | 4.93 ± 1.14 | [1] |
| 6-Hydroxy-DL-Dopa | - | 1.66 ± 1.06 | 11.10 ± 1.13 | [1] |
| TNP | 12 ± 1.1 | - | - | [1] |
| TNP | 1.0 | 2.0 | 14.7 | [8] |
| Compound 20 | 0.0089 | 0.0049 | 1.323 | [7] |
Note: The IC50 values for TNP vary between studies, which may be due to different assay conditions.[1][8]
Conclusion
The protocols outlined in this document provide a comprehensive guide for the in vitro characterization of IP6K2 inhibitors. The choice of assay will depend on the specific research needs, with the ADP-Glo™ assay being well-suited for high-throughput screening and HPLC-based methods providing a gold standard for validation. The enzyme-coupled Malachite Green assay presents a viable, cost-effective alternative. Consistent and careful application of these protocols will enable the robust identification and characterization of novel IP6K2 inhibitors for further development.
References
- 1. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inositol Hexakisphosphate Kinase 2 Antibodies | Antibodies.com [antibodies.com]
- 4. m.productshows.com [m.productshows.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for IP6K2-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) hexakisphosphate kinase 2 (IP6K2) is a critical enzyme in the inositol phosphate (B84403) signaling pathway, catalyzing the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7).[1][2] IP7 is a key signaling molecule involved in a multitude of cellular processes, including apoptosis, regulation of gene expression, and energy metabolism.[3][4] Dysregulation of IP6K2 activity has been implicated in various diseases, including cancer and metabolic disorders.[3] IP6K2-IN-2 is a small molecule inhibitor of IP6K2, making it a valuable tool for studying the physiological and pathological roles of this enzyme. These application notes provide a comprehensive guide for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of inositol hexakisphosphate kinases.[3] By binding to the active site of IP6K2, it prevents the phosphorylation of IP6 to IP7, thereby reducing the cellular levels of this important signaling molecule.[3] This inhibition allows for the elucidation of IP6K2-dependent cellular pathways and provides a potential therapeutic strategy for diseases driven by aberrant IP6K2 activity.
Data Presentation
Inhibitor Specificity
This compound exhibits inhibitory activity against multiple members of the IP6K family. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.
| Target | IC50 (µM) |
| IP6K1 | 0.86 |
| IP6K2 | 0.58 |
| IP6K3 | 3.08 |
Data sourced from publicly available information.
Storage and Stability
Proper storage of this compound is crucial for maintaining its activity.
| Form | Storage Temperature | Shelf Life |
| Solid | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution (in DMSO) | -80°C | 6 months |
| -20°C | 1 month |
General recommendations for small molecule inhibitors. It is advised to refer to the supplier's datasheet for specific storage instructions.
Signaling Pathways and Experimental Workflows
IP6K2 Signaling Pathways
The following diagram illustrates the central role of IP6K2 in converting IP6 to IP7 and its influence on downstream cellular processes such as apoptosis and Hedgehog signaling.
Caption: IP6K2 converts IP6 to IP7, influencing key cellular pathways.
General Experimental Workflow for Using this compound
This workflow outlines the key steps for investigating the effects of this compound in a cell-based assay.
References
- 1. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol pyrophosphate profiling reveals regulatory roles of IP6K2-dependent enhanced IP7 metabolism in the enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for IP6K Inhibitors in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of inositol (B14025) hexakisphosphate kinase (IP6K) inhibitors in preclinical mouse models of obesity. While the specific compound "IP6K2-IN-2" was not identified in the reviewed literature, this document details the application of potent IP6K inhibitors with significant activity against IP6K2, such as UNC7467 and LI-2242, which serve as valuable surrogates for experimental design.
Introduction
Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes responsible for the synthesis of inositol pyrophosphates, which are implicated in various cellular signaling pathways, including those regulating metabolism.[1] Genetic deletion and pharmacological inhibition of IP6Ks, particularly IP6K1 and IP6K2, have demonstrated therapeutic potential for obesity and related metabolic disorders in preclinical models.[1][2][3] IP6K inhibitors have been shown to ameliorate diet-induced obesity (DIO), improve glucose homeostasis, and reduce hepatic steatosis in mice.[3][4][5] These effects are often attributed to increased energy expenditure and enhanced insulin (B600854) sensitivity.[1][6]
Quantitative Data Summary
The following tables summarize the dosage and effects of two potent IP6K inhibitors, UNC7467 and LI-2242, in mouse models of obesity.
Table 1: Dosage and Administration of IP6K Inhibitors in Obesity Mouse Models
| Compound | Mouse Model | Diet | Dosage | Administration Route | Duration | Reference |
| UNC7467 (Compound 20) | C57BL/6J | High-Fat Diet (HFD) | Not specified in abstract | Intraperitoneal (i.p.) injection | Not specified in abstract | [2][4][5] |
| LI-2242 | C57BL/6J | High-Fat Diet (HFD) | 20 mg/kg/day | Intraperitoneal (i.p.) injection | Not specified in abstract | [3] |
Table 2: Effects of IP6K Inhibitors on Obesity-Related Parameters
| Compound | Key Findings | Reference |
| UNC7467 (Compound 20) | Reduced weight gain, improved glycemic profiles, ameliorated hepatic steatosis. No alteration in food intake. | [2][4][5] |
| LI-2242 | Reduced body weight by specifically reducing body fat mass. Improved glycemic parameters and reduced hyperinsulinemia. Ameliorated hepatic steatosis. | [3] |
Signaling Pathways and Experimental Workflows
The inhibition of IP6K impacts key metabolic signaling pathways. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating IP6K inhibitors in vivo.
References
- 1. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IP6K Inhibitor LI-2242 Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JCI - Adipocyte-specific deletion of Ip6k1 reduces diet-induced obesity by enhancing AMPK-mediated thermogenesis [jci.org]
Application Notes and Protocols for In Vivo Administration of an IP6K2 Inhibitor
Disclaimer: Extensive searches for a specific compound designated "IP6K2-IN-2" did not yield any publicly available information regarding its chemical structure, in vivo administration, or experimental protocols. However, a potent and selective inhibitor of Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2), UNC7467 , has been well-characterized in in vivo studies and will be used as a representative compound for the following application notes and protocols. This information is intended for researchers, scientists, and drug development professionals.
Introduction to IP6K2 and its Inhibition
Inositol hexakisphosphate kinase 2 (IP6K2) is a crucial enzyme in the inositol phosphate (B84403) signaling pathway, catalyzing the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7)[1][2]. This enzymatic activity plays a significant role in a variety of cellular processes, including apoptosis, cell signaling, and energy homeostasis[2][3][4]. Dysregulation of IP6K2 has been implicated in several diseases, making it an attractive therapeutic target.
UNC7467 is a potent inhibitor of IP6K2, also exhibiting high potency for IP6K1, and has been utilized in preclinical in vivo studies to investigate the therapeutic potential of IP6K inhibition[5][6][7]. These application notes provide detailed information and protocols for the in vivo use of UNC7467 as a tool to study the function of IP6K2.
Quantitative Data Summary
The following tables summarize the key quantitative data for the representative IP6K2 inhibitor, UNC7467.
Table 1: In Vitro Potency of UNC7467 [5][6][7][8][9]
| Target | IC50 (nM) |
| IP6K2 | 4.9 |
| IP6K1 | 8.9 |
| IP6K3 | 1320 |
Table 2: In Vivo Pharmacokinetic Parameters of UNC7467 in Mice (5 mg/kg dose) [8]
| Administration Route | AUClast (h*ng/mL) | Clearance (mL/min/kg) |
| Intravenous (i.v.) | 6054 | 13.7 |
| Intraperitoneal (i.p.) | 2527 | Not Reported |
Signaling Pathways Involving IP6K2
IP6K2 is a key regulator in several signaling pathways. Understanding these pathways is crucial for designing and interpreting in vivo studies using IP6K2 inhibitors.
Caption: Key signaling pathways modulated by IP6K2.
Experimental Protocols
This section provides a detailed protocol for the in vivo administration of UNC7467 to a diet-induced obese mouse model, based on published research[5][8].
Protocol 1: Intraperitoneal Administration of UNC7467 in a Diet-Induced Obesity Mouse Model
1. Objective: To evaluate the in vivo efficacy of the IP6K2 inhibitor UNC7467 in a diet-induced obesity (DIO) mouse model.
2. Materials:
-
UNC7467 (powder)[8]
-
Vehicle solution:
-
N-Methyl-2-pyrrolidone (NMP)
-
Solutol® HS 15
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS)
-
-
Diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Analytical balance
-
Vortex mixer
-
Sterile tubes
3. Preparation of UNC7467 Formulation:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 7.5% NMP, 7.5% Solutol® HS 15, and 10% PEG400 in PBS[5].
-
For example, to prepare 10 mL of vehicle:
-
0.75 mL NMP
-
0.75 mL Solutol® HS 15
-
1.0 mL PEG400
-
7.5 mL PBS
-
-
Vortex thoroughly until a clear solution is formed.
-
-
UNC7467 Solution Preparation (for a 5 mg/kg dose):
-
Calculate the required amount of UNC7467 based on the average weight of the mice and the desired dosing volume (typically 100 µL per 20 g mouse).
-
For a 25 g mouse at 5 mg/kg, the required dose is 0.125 mg.
-
If the dosing volume is 100 µL, the concentration of the solution should be 1.25 mg/mL.
-
Weigh the appropriate amount of UNC7467 powder and dissolve it in the prepared vehicle.
-
Vortex until the compound is completely dissolved. Prepare fresh daily.
-
4. Animal Model:
-
Use a diet-induced obesity mouse model. Typically, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8 weeks) to induce obesity and metabolic dysfunction[5].
5. Administration Protocol:
-
Route of Administration: Intraperitoneal (i.p.) injection[5][8].
-
Procedure:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle, bevel up, to avoid puncturing internal organs.
-
Inject the prepared UNC7467 solution.
-
Monitor the animal for any immediate adverse reactions.
-
6. Outcome Measures:
-
Monitor body weight regularly.
-
Assess glycemic profiles (e.g., glucose tolerance tests, insulin (B600854) tolerance tests)[5].
-
At the end of the study, collect tissues (e.g., liver, adipose tissue) for histological analysis (e.g., H&E staining for hepatic steatosis) and biochemical assays[5].
-
Measure serum insulin levels[5].
Experimental Workflow Diagram
Caption: Workflow for in vivo study of UNC7467.
Conclusion
While specific information on "this compound" remains elusive, the well-documented inhibitor UNC7467 provides a valuable tool for the in vivo investigation of IP6K2's role in health and disease. The provided application notes and protocols, based on published studies with UNC7467, offer a comprehensive guide for researchers to design and execute their own in vivo experiments targeting IP6K2. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of IP6K2's physiological and pathological functions.
References
- 1. genecards.org [genecards.org]
- 2. wikicrow.ai [wikicrow.ai]
- 3. pnas.org [pnas.org]
- 4. Casein kinase-2 mediates cell survival through phosphorylation and degradation of inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
IP6K2-IN-2: A Novel Probe for Unraveling Neurodegenerative Disease Mechanisms
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the selective Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2) inhibitor, IP6K2-IN-1 (also referred to as IP6K2-IN-2).
Introduction: Inositol Hexakisphosphate Kinase 2 (IP6K2) is a critical enzyme in the inositol phosphate (B84403) signaling pathway, catalyzing the synthesis of the high-energy signaling molecule 5-diphosphoinositol pentakisphosphate (5-IP7). Dysregulation of IP6K2 activity has been implicated in the pathogenesis of several neurodegenerative diseases, including Huntington's disease, Amyotrophic Lateral Sclerosis (ALS), and potentially Alzheimer's and Parkinson's diseases. IP6K2's multifaceted role in cellular processes such as apoptosis, energy metabolism, and mitochondrial function makes it a compelling target for therapeutic intervention and a valuable tool for dissecting disease mechanisms. This document provides detailed application notes and protocols for utilizing IP6K2-IN-1, a potent and selective inhibitor of IP6K2, in neurodegenerative disease research.
Quantitative Data for IP6K2-IN-1
IP6K2-IN-1 (also known as Compd 20s) is a valuable tool for probing the function of IP6K2 in cellular and in vivo models. The following table summarizes its key quantitative parameters.
| Parameter | Value | Reference |
| IC50 | 0.55 µM | [1] |
| CAS Number | 2926679-10-7 | [1][2] |
| Molecular Formula | C16H10O7 | [3] |
| Molecular Weight | 314.25 g/mol | [1][3] |
Signaling Pathways of IP6K2 in Neurodegeneration
IP6K2 is a central node in several signaling pathways implicated in neuronal health and disease. Its inhibition by IP6K2-IN-1 can modulate these pathways, providing insights into their role in neurodegeneration.
Experimental Protocols
The following protocols provide a framework for utilizing IP6K2-IN-1 in key experimental assays. Researchers should optimize these protocols for their specific cell lines, reagents, and equipment.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro potency of IP6K2-IN-1 against recombinant IP6K2. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Materials:
-
Recombinant human IP6K2 (e.g., from OriGene, Cat# TP309533)[4]
-
IP6K2-IN-1
-
Inositol Hexakisphosphate (IP6)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of IP6K2-IN-1 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted IP6K2-IN-1 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing recombinant IP6K2 (final concentration ~12 nM) and IP6 (final concentration ~50 µM) in Assay Buffer.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration ~15 µM) in Assay Buffer.
-
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of IP6K2-IN-1 and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA)
This protocol is designed to confirm the target engagement of IP6K2-IN-1 with endogenous IP6K2 in a cellular context. CETSA is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow Diagram:
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
IP6K2-IN-1
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-IP6K2 antibody (e.g., Santa Cruz Biotechnology, sc-373770)[5]
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Treat cells with IP6K2-IN-1 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a no-heat control at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody against IP6K2.
-
Use an appropriate loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for IP6K2 at each temperature.
-
Normalize the intensities to the non-heated control.
-
Plot the normalized intensity versus temperature to generate melt curves and determine the melting temperature (Tm) shift between the vehicle- and inhibitor-treated samples.
-
In Vivo Study in an Alzheimer's Disease Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of IP6K2-IN-1 in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Workflow Diagram:
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
IP6K2-IN-1
-
Vehicle for formulation (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Reagents and equipment for biochemical and histological analysis (e.g., ELISA kits for Aβ, antibodies for Tau and amyloid plaques)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize male and female APP/PS1 mice to the housing and handling conditions.
-
Randomly assign mice to treatment groups (e.g., vehicle control, IP6K2-IN-1 low dose, IP6K2-IN-1 high dose).
-
-
Drug Formulation and Administration:
-
Prepare a suspension of IP6K2-IN-1 in the vehicle.
-
Administer the formulation or vehicle to the mice via oral gavage daily for a specified duration (e.g., 4-8 weeks).
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the Morris water maze to assess learning and memory.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Perform biochemical analysis (e.g., ELISA) on brain homogenates to quantify levels of Aβ40, Aβ42, and phosphorylated Tau.
-
Perform histological analysis on brain sections to assess amyloid plaque load and neuroinflammation.
-
-
Data Analysis:
-
Analyze the behavioral, biochemical, and histological data to determine the effect of IP6K2-IN-1 treatment on Alzheimer's disease-like pathology and cognitive function.
-
Conclusion
IP6K2-IN-1 is a valuable pharmacological tool for investigating the role of IP6K2 in the complex signaling networks underlying neurodegenerative diseases. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this inhibitor to advance our understanding of disease mechanisms and to explore the therapeutic potential of targeting IP6K2. As with any experimental tool, careful optimization and validation are crucial for obtaining robust and reproducible results.
References
- 1. IP6K2-IN-1 | TargetMol [targetmol.com]
- 2. guidechem.com [guidechem.com]
- 3. targetmol.com [targetmol.com]
- 4. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IP6K2 Inhibition Studies
Introduction
Inositol (B14025) hexakisphosphate kinase 2 (IP6K2) is a critical enzyme in the inositol phosphate (B84403) signaling pathway, primarily responsible for converting inositol hexakisphosphate (IP6) into 5-diphosphoinositol pentakisphosphate (5-IP7 or IP7).[1][2][3] IP7 is a high-energy signaling molecule implicated in a multitude of cellular processes, including apoptosis, energy metabolism, stress responses, and regulation of signaling pathways like Hedgehog and Akt.[1][2][4][5] Dysregulation of IP6K2 activity has been linked to various diseases, including cancer, metabolic disorders like diabetes and obesity, and neurodegenerative diseases.[1][5][6] Consequently, IP6K2 has emerged as a promising therapeutic target, and the development of potent and selective inhibitors is an active area of research.[1][6]
These application notes provide a comprehensive framework for the experimental design and execution of IP6K2 inhibition studies, intended for researchers, scientists, and professionals in drug development. The protocols cover key in vitro, cellular, and in vivo assays to characterize novel inhibitors, confirm target engagement, and evaluate therapeutic efficacy.
IP6K2 Signaling Pathway Overview
IP6K2-mediated synthesis of IP7 influences several downstream cellular events. IP7 can modulate protein function through direct binding or by pyrophosphorylating proteins.[7] Its regulatory roles extend to influencing apoptosis, often in response to cellular stressors, and modulating metabolic pathways.[1][5][7] IP6K2 can also have kinase-independent functions, for instance by interacting with proteins like TNF receptor-associated factor-2 (TRAF2) to regulate NF-κB signaling.[7][8][9]
General Experimental Workflow
The discovery and validation of a novel IP6K2 inhibitor typically follow a multi-stage process. This workflow begins with high-throughput screening to identify initial hits, proceeds to detailed in vitro and cellular characterization to confirm potency and mechanism, and culminates in in vivo studies to assess efficacy and safety in a disease-relevant model.
Application Note 1: In Vitro Characterization of IP6K2 Inhibitors
Objective: To determine the biochemical potency (IC50) and kinase selectivity of a test compound.
Protocol 1.1: ADP-Glo™ Kinase Assay for IC50 Determination
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Recombinant human IP6K2 enzyme (e.g., 7.5 nM final concentration)[8][9]
-
Substrate: Inositol Hexakisphosphate (IP6) (e.g., 100 µM)
-
ATP (e.g., 1 mM)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound serially diluted in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a "Kinase Master Mix" containing IP6K2 enzyme, IP6, and ATP in Assay Buffer.
-
Add 4 µL of the Kinase Master Mix to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and plot the dose-response curve to determine the IC50 value using non-linear regression (four-parameter variable slope).
Protocol 1.2: Orthogonal Validation by LC-MS
This method directly measures the formation of the product, IP7, providing an independent confirmation of inhibitor activity.[8][9]
Procedure Outline:
-
Set up the kinase reaction as described in Protocol 1.1, but in a larger volume (e.g., 50 µL).
-
Incubate with DMSO or varying concentrations of the test inhibitor.
-
Terminate the reaction by adding an equal volume of a quenching solution (e.g., 1 M perchloric acid).
-
Neutralize the samples and prepare for LC-MS analysis.
-
Separate inositol phosphates (IP6 and IP7) using a suitable chromatography column (e.g., Triart PEEK-lined C18).[8][9]
-
Detect and quantify IP6 and IP7 using a triple quadrupole mass spectrometer.
-
Calculate the percent inhibition of IP7 formation for each inhibitor concentration.
Data Presentation: Inhibitor Potency and Selectivity
Quantitative data should be summarized to compare the inhibitor's potency against IP6K2 with other related kinases.
| Compound | IP6K1 IC50 (nM) | IP6K2 IC50 (nM) | IP6K3 IC50 (nM) | Selectivity (IP6K1/IP6K2) |
| Test Compound X | 95 | 5.2 | 1450 | 18.3-fold |
| TNP (Control) | 550 | 480 | 620 | 1.1-fold |
| UNC7467 (Control) | 8.9 | 4.9 | 1320 | 1.8-fold[6] |
Application Note 2: Cellular Target Engagement and Functional Effects
Objective: To confirm that the inhibitor binds to IP6K2 within cells and modulates its downstream signaling pathways.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8][9]
Materials:
-
HCT116 or other suitable cell line
-
Test compound
-
PBS, Protease/Phosphatase Inhibitor Cocktail
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Western blot reagents and antibodies for IP6K2
Procedure:
-
Culture cells to ~80% confluency. Treat one set of cells with the test compound (e.g., 1-10 µM) and another with vehicle (DMSO) for 1-2 hours.
-
Harvest, wash, and resuspend cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine protein concentration.
-
Analyze the amount of soluble IP6K2 in each sample using Western blotting.
-
Plot the band intensity of soluble IP6K2 against temperature for both treated and untreated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.
Protocol 2.2: Western Blotting for Downstream Pathway Analysis
This protocol is used to assess the inhibitor's effect on signaling pathways modulated by IP6K2, such as the Akt pathway.[5]
Materials:
-
Cell line of interest
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors[10]
-
Primary antibodies (e.g., anti-p-Akt Ser473, anti-Total Akt, anti-IP6K2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[10]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.[10]
-
Determine protein concentration of the supernatant using a BCA assay.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.[11]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
Data Presentation: Cellular Activity
| Treatment (1 µM) | CETSA Tagg Shift (°C) | p-Akt / Total Akt Ratio (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 0 | 1.00 |
| Test Compound X | +4.5 | 1.85 |
Application Note 3: In Vivo Efficacy Studies
Objective: To evaluate the therapeutic potential of an IP6K2 inhibitor in a relevant animal disease model. IP6K inhibitors have shown promise in models of metabolic disease.[6][12]
Protocol 3.1: Diet-Induced Obesity (DIO) Mouse Model
Model: C57BL/6J mice fed a high-fat diet (HFD, e.g., 60% kcal from fat) for 10-12 weeks to induce obesity, hyperglycemia, and insulin (B600854) resistance.
Procedure Outline:
-
Induce obesity in mice via HFD. Monitor body weight and food intake.
-
Randomize obese mice into treatment groups (e.g., Vehicle control, Test Compound at various doses).
-
Administer the compound daily via a suitable route (e.g., intraperitoneal injection or oral gavage) for 4-6 weeks.[6]
-
Monitor body weight, food intake, and fasting blood glucose levels weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) or Insulin Tolerance Test (ITT) near the end of the study to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood and tissues (liver, adipose tissue) for analysis.
-
Measure plasma insulin, lipids, and markers of liver function.
-
Analyze liver tissue for lipid accumulation (e.g., Oil Red O staining, triglyceride content measurement) to assess hepatic steatosis.[6]
Data Presentation: In Vivo Efficacy in DIO Mice
| Parameter | Vehicle Control | Test Compound X (10 mg/kg) | p-value |
| Body Weight Change (g) | +5.6 ± 0.8 | +1.2 ± 0.5 | <0.01 |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 130 ± 11 | <0.05 |
| Liver Triglycerides (mg/g tissue) | 25.4 ± 3.1 | 12.1 ± 2.5 | <0.01 |
| Glucose AUC (OGTT) | 35000 ± 2100 | 24500 ± 1800 | <0.01 |
References
- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. wikicrow.ai [wikicrow.ai]
- 3. genecards.org [genecards.org]
- 4. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inositol pyrophosphate pathway in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. The IP6K Inhibitor LI-2242 Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
IP6K2-IN-2: Supplier and Purchasing Information, Application Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive information on the inositol (B14025) hexakisphosphate kinase 2 (IP6K2) inhibitor, IP6K2-IN-2, including supplier details, application notes with detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Supplier and Purchasing Information
This compound is a research chemical available from various suppliers. One prominent supplier is MedChemExpress.
| Supplier | Product Name | Catalog Number | Purity | Availability |
| MedChemExpress | This compound | HY-122706A | >98% | In stock |
Purchasing: Orders can be placed directly through the supplier's website. A registered account is typically required. For institutional purchases, a purchase order may be necessary.
Storage and Handling: this compound is typically supplied as a solid. It is recommended to store the compound at -20°C for long-term storage. For experimental use, stock solutions can be prepared in a suitable solvent, such as DMSO.
Application Notes
This compound is a potent inhibitor of Inositol Hexakisphosphate Kinase 2 (IP6K2), an enzyme that catalyzes the phosphorylation of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7). IP7 is a crucial signaling molecule involved in a multitude of cellular processes, including energy metabolism, apoptosis, and insulin (B600854) signaling.[1] By inhibiting IP6K2, this compound effectively reduces the cellular levels of IP7, making it a valuable tool for studying the physiological and pathological roles of this signaling pathway.
Recent studies have highlighted the therapeutic potential of targeting the IP6K pathway in metabolic diseases. Specifically, the inhibition of IP6K has been identified as a promising strategy for the treatment of obesity and obesity-induced metabolic dysfunctions.[2]
Key Applications:
-
Metabolic Research: Investigating the role of IP6K2 in obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Studies have shown that pharmacological inhibition of IP6K can ameliorate obesity, improve insulin sensitivity, and reduce hepatic steatosis in animal models.[3][4][5][6]
-
Cancer Biology: Exploring the involvement of IP6K2 in cancer cell proliferation, migration, and apoptosis. IP6K2 has been shown to play a role in p53-mediated apoptosis.[7]
-
Neuroscience: Studying the function of IP6K2 in neuronal development, signaling, and its potential role in neurodegenerative diseases.[8]
Inhibitor Specificity:
This compound is part of a class of potent benzisoxazole-derived inhibitors. A closely related and well-characterized compound, UNC7467, demonstrates high affinity for IP6K1 and IP6K2.[9]
| Kinase | IC50 (nM) for UNC7467 |
| IP6K1 | 8.9 |
| IP6K2 | 4.9 |
| IP6K3 | 1320 |
Data from Zhou et al., Journal of Medicinal Chemistry, 2022.[2][10]
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is designed to determine the inhibitory activity of this compound against IP6K2 kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
A. Materials and Reagents:
-
Recombinant human IP6K2 enzyme
-
This compound
-
Inositol Hexakisphosphate (IP6) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
B. Experimental Workflow:
Caption: Workflow for the in vitro IP6K2 kinase assay.
C. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Dilute the recombinant IP6K2 enzyme in Kinase Assay Buffer to the desired concentration (e.g., 7.5 nM).[11][12]
-
Prepare a 2x substrate/ATP mix containing IP6 and ATP in Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted IP6K2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the 2x substrate/ATP mix to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-120 minutes).[12]
-
-
Detection:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the effect of this compound on downstream signaling pathways in cultured cells. A common downstream effector of the IP6K pathway is the protein kinase Akt. Inhibition of IP6K can lead to increased Akt phosphorylation (activation).
A. Materials and Reagents:
-
Cell line of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
B. Experimental Workflow:
Caption: Workflow for Western blot analysis.
C. Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration.
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Protocol 3: In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a diet-induced obesity mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
A. Materials and Reagents:
-
C57BL/6J mice
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle solution (e.g., saline with a solubilizing agent)
-
Equipment for animal handling, injection, and metabolic monitoring
B. Experimental Design:
References
- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JCI - Adipocyte-specific deletion of Ip6k1 reduces diet-induced obesity by enhancing AMPK-mediated thermogenesis [jci.org]
- 5. Adipocyte-specific deletion of Ip6k1 reduces diet-induced obesity by enhancing AMPK-mediated thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Inositol Hexakisphosphate Kinase 1 Protects Mice against Obesity-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IP6K2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific public data is available for a compound designated "IP6K2-IN-2". The following application notes and protocols are based on general best practices for handling novel small molecule kinase inhibitors. It is imperative to consult any compound-specific documentation provided by the supplier.
Introduction to this compound
Inositol (B14025) hexakisphosphate kinase 2 (IP6K2) is a critical enzyme in the inositol phosphate (B84403) signaling pathway, catalyzing the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7).[1] IP7 is a key signaling molecule involved in a multitude of cellular processes, including apoptosis, energy metabolism, and stress responses.[1] Notably, IP6K2 has been implicated in promoting p53-mediated apoptosis, making it a compelling target for therapeutic intervention, particularly in oncology.[2]
This compound is a hypothetical small molecule inhibitor designed to target the enzymatic activity of IP6K2. By inhibiting IP6K2, this compound is expected to decrease the cellular levels of IP7, thereby modulating downstream signaling pathways. The potential therapeutic applications for such an inhibitor are broad, ranging from cancer to metabolic disorders.[1]
Solution Preparation and Storage
Proper preparation and storage of this compound are paramount to ensure its stability and the reproducibility of experimental results. The following guidelines are based on common practices for lipophilic small molecule kinase inhibitors.
Reconstitution of Lyophilized Powder
Most kinase inhibitors are supplied as a lyophilized powder. It is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating concentrated stock solutions.[3]
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes. If necessary, gentle warming (to 37°C) or sonication in a water bath for 5-10 minutes can aid in complete dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage Conditions
To maintain the integrity of the compound, proper storage is crucial.
-
Solid Compound: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[3]
-
Stock Solutions: Aliquot the high-concentration DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5] Store these aliquots at -80°C for long-term stability.[3]
Quantitative Data Summary
The following table summarizes general storage and solubility guidelines for small molecule kinase inhibitors, which should be considered as a starting point for this compound.
| Parameter | Guideline | Notes |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Universal solvent for high-concentration stocks.[6] |
| Alternative Solvents | Ethanol, N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA) | Test for solubility and compatibility with the assay.[6] |
| Stock Solution Conc. | 10-50 mM in DMSO | A standard concentration is 50 mM, but may need to be lower if precipitation occurs.[7] |
| Solid Storage Temp. | -20°C or -80°C | Protect from light and moisture.[3] |
| Stock Solution Storage | -80°C (Long-term), -20°C (Short-term) | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3][5] |
| Aqueous Dilution | Prepare fresh before use | Precipitation may occur; see troubleshooting section. |
| Final DMSO Conc. in Assay | <0.5%, ideally ≤0.1% | High concentrations can be toxic to cells.[8][9] |
Troubleshooting Solubility Issues
Precipitation of the inhibitor upon dilution of the DMSO stock into aqueous buffers is a common issue.
-
Problem: Compound precipitates out of solution when diluted into aqueous media.
-
Cause: The inhibitor's solubility limit in the aqueous buffer has been exceeded.
-
Solutions:
-
Lower Final Concentration: Work with a lower final concentration of the inhibitor.
-
Serial Dilutions in DMSO: Make initial serial dilutions in DMSO before adding the final diluted sample to the aqueous medium.[10]
-
Use of Surfactants: A low concentration of a non-ionic surfactant like Tween-20 in the final buffer may help, if compatible with the assay.
-
Fresh Dilutions: Prepare working dilutions immediately before each experiment.
-
Experimental Protocols
The following is a detailed protocol for a representative in vitro kinase assay to determine the inhibitory activity of this compound against human IP6K2. The ADP-Glo™ Kinase Assay is a common method for this purpose.
In Vitro IP6K2 Inhibition Assay using ADP-Glo™
This protocol is designed to determine the IC₅₀ value of this compound.
Materials:
-
Recombinant human IP6K2 enzyme
-
This compound (stock solution in DMSO)
-
Substrate: Inositol Hexakisphosphate (IP6)
-
ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 6 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. For a 10-point curve, a 3-fold serial dilution is common.
-
Further dilute the compound dilutions in the kinase assay buffer. The final DMSO concentration in the reaction should be constant and not exceed 0.5%.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a "kinase master mix" containing the kinase assay buffer, recombinant IP6K2 (e.g., 12 nM final concentration), and IP6 substrate (e.g., 50 µM final concentration).[10]
-
Add 2 µL of the kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (e.g., 15 µM final concentration) to each well.[10] The total reaction volume is 5 µL.
-
Mix the plate gently and incubate at room temperature for a set time (e.g., 2 hours).[10]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.[6]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Visualizations
IP6K2 Signaling Pathway
The following diagram illustrates the central role of IP6K2 in the inositol phosphate signaling pathway and its pro-apoptotic function.
Caption: Simplified IP6K2 signaling pathway leading to apoptosis.
Experimental Workflow for IC₅₀ Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC₅₀ of this compound.
Caption: Workflow for in vitro IC₅₀ determination of this compound.
References
- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. ulab360.com [ulab360.com]
- 4. ulab360.com [ulab360.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
Detecting the Downstream Effects of IP6K2 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the inositol phosphate (B84403) signaling pathway, catalyzing the synthesis of inositol pyrophosphates, such as diphosphoinositol pentakisphosphate (IP7).[1] These signaling molecules are implicated in a wide range of cellular processes, making IP6K2 a protein of significant interest in various research and therapeutic areas. IP6K2 has been shown to play roles in p53-mediated apoptosis, cell cycle regulation, cellular energy homeostasis, and the Hedgehog signaling pathway.[1][2][3] Inhibition of IP6K2 can therefore have profound effects on cell fate and function, offering potential therapeutic avenues for diseases such as cancer.[4]
These application notes provide a comprehensive guide to detecting and quantifying the downstream effects of IP6K2 inhibition. Detailed protocols for key experimental assays are provided, along with expected outcomes and data presentation formats to facilitate robust and reproducible research.
Key Downstream Effects of IP6K2 Inhibition
Inhibition of IP6K2 can be achieved through pharmacological means, using small molecule inhibitors like N2-(m-(trifluorobenzyl) N6-(p-nitrobenzyl)purine (TNP), or through genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout.[2][5] The downstream consequences of inhibiting IP6K2 activity are multifaceted and can be categorized as follows:
-
Alterations in Apoptosis and Cell Cycle: IP6K2 is a known mediator of p53-dependent apoptosis.[1] Its inhibition can lead to a reduction in apoptosis and a shift in the cellular response towards cell-cycle arrest, partly through the upregulation of p21.[1]
-
Impact on Cellular Metabolism: IP6K2 plays a crucial role in maintaining cellular energy dynamics. Its inhibition has been linked to decreased ATP levels, impaired mitochondrial function, and increased production of reactive oxygen species (ROS).[3][6] This is mediated in part through its interaction with creatine (B1669601) kinase-B (CK-B).[3]
-
Modulation of Signaling Pathways: IP6K2 is a positive regulator of the Hedgehog signaling pathway.[2] Inhibition of IP6K2 can therefore lead to the downregulation of Hedgehog target genes.
Data Presentation: Summarized Quantitative Data
The following tables summarize expected quantitative outcomes following IP6K2 inhibition. These are representative data compiled from various studies and should be used as a reference. Actual results may vary depending on the cell type, inhibitor concentration, and experimental conditions.
Table 1: Dose-Response Effect of IP6K Inhibitor (TNP) on Cell Viability
| TNP Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 85 ± 5 |
| 5 | 60 ± 7 |
| 10 | 40 ± 6 |
| 20 | 25 ± 4 |
Data are representative and may vary based on cell line and exposure time.
Table 2: Effect of IP6K2 Knockdown on Cellular ATP Levels
| Cell Line | Treatment | Relative ATP Levels (%) |
| Neuronal N2A cells | Control | 100 |
| Neuronal N2A cells | IP6K2 Knockdown | 50 ± 8[6] |
| HCT116 cells | Control | 100 |
| HCT116 cells | IP6K2 Knockout | ~60[7] |
Table 3: Gene Expression Changes Following IP6K2 Inhibition/Deletion
| Target Gene | Treatment | Fold Change in mRNA Expression |
| p21 | IP6K2 Overexpression + 5-FU | Decrease[1] |
| PUMA | IP6K2 Overexpression + 5-FU | No significant change[1] |
| NOXA | IP6K2 Knockout | Decrease[2] |
| Gli1 (Hedgehog Target) | ip6k2 depletion | Decrease[2] |
| Drd5 | IP6K2 Knockout | Increase[8] |
| Cckbr | IP6K2 Knockout | Increase[8] |
Table 4: Effect of IP6K2 Knockdown on Mitochondrial Respiration (Seahorse Assay)
| Parameter | Control | IP6K2 Knockdown |
| Basal OCR (pmol/min) | 100 ± 10 | 70 ± 8 |
| ATP Production-linked OCR (pmol/min) | 75 ± 7 | 45 ± 5 |
| Maximal Respiration (pmol/min) | 150 ± 15 | 100 ± 12 |
| Spare Respiratory Capacity (%) | 50 ± 5 | 30 ± 4 |
| Basal ECAR (mpH/min) | 20 ± 2 | 25 ± 3 |
OCR: Oxygen Consumption Rate; ECAR: Extracellular Acidification Rate. Data are representative.
Table 5: Effect of IP6K2 Inhibition on Apoptosis
| Cell Line | Treatment | Apoptotic Cells (%) |
| NIH-OVCAR-3 | Control | 5 ± 1 |
| NIH-OVCAR-3 | IFN-β | 25 ± 3 |
| NIH-OVCAR-3 (IP6K2 Overexpression) | IFN-β | 40 ± 4[9] |
| BGC-823 | Control | 3 ± 0.5 |
| BGC-823 | HSV-1 | 20 ± 2 |
| BGC-823 (IP6K2 Knockout) | HSV-1 | 10 ± 1.5[2] |
Table 6: Effect of IP6K2 Inhibition on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| IP6K2 Inhibition | 70 ± 5 | 15 ± 2 | 15 ± 2 |
Data are representative and indicate a potential G0/G1 arrest.[10]
Mandatory Visualizations
References
- 1. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. IP6K2 predicts favorable clinical outcome of primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Inositol pyrophosphate profiling reveals regulatory roles of IP6K2-dependent enhanced IP7 metabolism in the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the quantification of mitochondrial function in primary human immune cells through extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IP6K2-IN-2 not showing expected effect in cells
Welcome to the technical support center for IP6K2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound is not exhibiting its expected cellular effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2). IP6K2 is an enzyme that catalyzes the phosphorylation of inositol hexakisphosphate (IP6) to produce diphosphoinositol pentakisphosphate (IP7)[1]. IP7 is a signaling molecule involved in various cellular processes, including apoptosis, energy metabolism, and stress responses[1]. This compound works by binding to the active site of the IP6K2 enzyme, preventing the synthesis of IP7 and thereby modulating these downstream signaling pathways[1].
Q2: What are the known cellular effects of inhibiting IP6K2?
A2: Inhibition of IP6K2 has been shown to have several cellular effects, including:
-
Induction of Apoptosis: IP6K2 is implicated in p53-mediated apoptosis. Inhibition of IP6K2 can restore apoptotic pathways in cancer cells, making them more susceptible to programmed cell death[1][2][3].
-
Modulation of Hedgehog Signaling: IP6K2 is a positive regulator of the Hedgehog signaling pathway, acting downstream of Smoothened (Smo) and upstream of the Gli transcription factors[4][5]. Inhibition of IP6K2 can therefore disrupt this pathway, which is crucial in embryonic development and can be dysregulated in cancer.
-
Regulation of Cellular Energy Metabolism: IP6K2 interacts with creatine (B1669601) kinase-B (CK-B), a key enzyme in energy homeostasis[6][7][8]. Deletion or inhibition of IP6K2 can lead to decreased levels of phosphocreatine (B42189) and ATP, and is associated with mitochondrial dysfunction[6][7][8].
Q3: How potent and selective is this compound?
A3: this compound is a potent inhibitor of IP6K2. However, it also shows significant activity against IP6K1. It is important to consider this lack of high selectivity when interpreting experimental results.
| Kinase | IC50 (µM) |
| IP6K2 | 0.58 |
| IP6K1 | 0.86 |
| IP6K3 | 3.08 |
Data from MedChemExpress product information.
Troubleshooting Guide: this compound Not Showing Expected Effect in Cells
This guide provides a step-by-step approach to identify and resolve common issues encountered when using this compound in cell-based assays.
Diagram: Troubleshooting Workflow
References
- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
Technical Support Center: Optimizing IP6K2-IN-2 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of IP6K2-IN-2. Due to the limited availability of specific data for a compound designated "this compound" in publicly accessible literature, this guide leverages information on other potent and selective small-molecule inhibitors of Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2) as a reference. The principles and protocols outlined here are based on established best practices for working with kinase inhibitors and aim to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IP6K2 inhibitors?
A1: IP6K2 inhibitors are small molecules that typically function by binding to the active site of the IP6K2 enzyme. This prevents the enzyme from catalyzing the phosphorylation of its substrate, inositol hexakisphosphate (IP6), to produce diphosphoinositol pentakisphosphate (5-IP7).[1] 5-IP7 is a critical signaling molecule involved in a multitude of cellular processes, including apoptosis, energy metabolism, and stress responses.[1] By inhibiting IP6K2, these compounds reduce the cellular levels of 5-IP7, thereby modulating these key signaling pathways.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: Without a specific datasheet for this compound, a good starting point can be derived from the IC50 values of other known IP6K2 inhibitors. For potent inhibitors with IC50 values in the nanomolar range (e.g., 30-60 nM), a common starting concentration for cell-based assays is between 100 nM and 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store stock solutions of this compound?
A3: Most kinase inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[2] This allows for the addition of a minimal volume of solvent to your cell culture, thereby reducing the risk of solvent-induced toxicity.[2] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q4: What are the known off-target effects of IP6K2 inhibitors?
A4: The selectivity of a kinase inhibitor is a critical factor. While some IP6K2 inhibitors have shown high selectivity, it is always advisable to consider potential off-target effects. This can be assessed by consulting databases of kinase inhibitor selectivity profiles or by performing kinome-wide screening. If unexpected phenotypes are observed, it is important to consider if they might be due to the inhibition of other kinases.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect | 1. Inhibitor Instability: The compound may be degrading in the cell culture medium. 2. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. 3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. | 1. Perform a stability study of the inhibitor in your specific media and conditions. 2. Consult literature for permeability data of structurally similar compounds. 3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint.[2] |
| High cellular toxicity at effective concentrations | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[2] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[2] | 1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available. 2. Ensure the final DMSO concentration in your culture medium is below a toxic threshold (typically <0.5%). |
| Precipitation of the inhibitor in media | Poor Solubility: The inhibitor may not be fully soluble in the aqueous cell culture medium at the desired concentration. | 1. Ensure the stock solution is fully dissolved before diluting into the medium. 2. Prepare fresh dilutions for each experiment. 3. Consider using a solubilizing agent, but be mindful of its potential effects on the cells. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative small-molecule IP6K2 inhibitors against IP6K isoforms. This data can be used as a reference for estimating the potency and selectivity of this compound.
| Compound | IP6K1 IC50 (nM) | IP6K2 IC50 (nM) | IP6K3 IC50 (nM) |
| LI-2172 | >10,000 | 42 | 8.7 |
| LI-2242 | >10,000 | 31.7 | 9 |
Data extracted from a high-throughput screening study of IP6K1 inhibitors.
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Inhibitor Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for your specific assay.
-
Downstream Analysis: Following incubation, proceed with your intended downstream analysis, such as a cell viability assay, western blotting, or gene expression analysis.
Protocol for Western Blot Analysis of IP6K2 Target Engagement
This protocol provides a general framework to assess the effect of this compound on downstream signaling pathways.
-
Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (typically 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a downstream target of IP6K2 signaling (e.g., phospho-p53, or proteins involved in the Hedgehog or energy metabolism pathways) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways regulated by IP6K2.
Caption: General experimental workflow for using this compound.
Caption: A logical approach to troubleshooting unexpected results.
References
Technical Support Center: IP6K2 Inhibitor Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with inositol (B14025) hexakisphosphate kinase 2 (IP6K2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is my IP6K2 inhibitor showing lower potency in cellular assays compared to biochemical assays?
Several factors can contribute to a discrepancy between in-vitro and cellular potency:
-
High Intracellular ATP Concentration: Biochemical assays are often performed with ATP concentrations significantly lower than physiological levels (which are in the millimolar range). Since many IP6K2 inhibitors are ATP-competitive, the high concentration of ATP within cells can outcompete the inhibitor, leading to a higher apparent IC50.[1]
-
Cellular Environment: The complex intracellular environment, including the presence of scaffolding proteins and signaling complexes, can influence inhibitor binding and efficacy in ways not replicated in a simplified in-vitro setting.[1]
-
Inhibitor Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than what is applied externally.
-
Inhibitor Conformation: The conformational state of IP6K2 in a cell may differ from that of the recombinant enzyme used in an in-vitro assay, potentially altering inhibitor binding.[1]
Q2: I'm observing inconsistent IC50 values for my IP6K2 inhibitor. What are the common causes?
Inconsistent IC50 values can be frustrating. Here are some potential causes and solutions:
-
Compound Solubility and Stability:
-
Issue: The inhibitor may be precipitating in the assay buffer.[1][2] The widely used pan-IP6K inhibitor, TNP, is known for its poor solubility.[2][3][4]
-
Troubleshooting: Visually inspect for precipitation. Determine the solubility of your inhibitor in the final assay conditions. Ensure the inhibitor is stable in the assay buffer over the duration of the experiment.[1]
-
-
Assay Conditions:
-
Issue: Variations in enzyme concentration, ATP concentration, and incubation time can significantly impact the IC50 value.[4][5]
-
Troubleshooting: Maintain consistent assay parameters between experiments. Be aware that higher enzyme concentrations can lead to an increase in the IC50 for some inhibitors.[4][5]
-
-
Pipetting Inaccuracy:
-
Issue: Small errors in pipetting can lead to significant variability, especially when working with small volumes.
-
Troubleshooting: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to be dispensed across the plate.[1]
-
Q3: How can I determine if my IP6K2 inhibitor is engaging its target within the cell?
Confirming target engagement is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Principle of CETSA: This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (in this case, your inhibitor). By heating cells treated with your inhibitor to various temperatures, you can assess the amount of soluble (non-denatured) IP6K2 remaining compared to untreated cells. An increase in soluble IP6K2 at higher temperatures indicates that your inhibitor is binding to and stabilizing the protein.[4][5][6][7][8]
Q4: My IP6K2 inhibitor is causing unexpected cellular effects. How can I investigate potential off-target activity?
Off-target effects are a common concern with kinase inhibitors.
-
Known Off-Target Effects: The historical inhibitor TNP is known to have off-target effects, including impacting ERK phosphorylation and CYP450 enzymes.[3][9]
-
Investigative Steps:
-
Kinase Profiling: Screen your inhibitor against a panel of other kinases to identify potential off-target interactions. Several commercial services are available for this.[4][5]
-
Control Experiments: Use a structurally related but inactive analog of your inhibitor as a negative control in your cellular experiments. This can help to distinguish between on-target and off-target effects.
-
Phenotypic Comparison: Compare the phenotype induced by your inhibitor with that of IP6K2 knockout or knockdown cells. However, be aware that IP6Ks can have scaffolding functions independent of their catalytic activity, which can lead to different phenotypes.[4][5]
-
Troubleshooting Guides
Issue 1: High Background Signal in Kinase Assay
| Potential Cause | Troubleshooting Step |
| Compound Interference | Run a control experiment without the kinase enzyme to see if your compound interacts directly with the assay reagents or detection system (e.g., inherent fluorescence).[1] |
| Reagent Quality | Ensure the purity of reagents like ATP, substrates, and buffers. Use fresh, high-quality reagents. |
| Enzyme Aggregation | The kinase may aggregate, leading to altered activity. Optimize buffer conditions (e.g., add detergents or glycerol) to improve enzyme stability. |
Issue 2: No Inhibition Observed in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Assess the physicochemical properties of your inhibitor (e.g., LogP). Consider modifying the compound to improve permeability or use a carrier solvent. |
| Inhibitor Efflux | Co-incubate with known efflux pump inhibitors to see if this increases the potency of your IP6K2 inhibitor. |
| Inhibitor Instability | Test the stability of your compound in cell culture media over the time course of your experiment. |
| Incorrect Hypothesis | The observed phenotype may not be dependent on IP6K2 catalytic activity. Consider experiments to investigate the role of IP6K2's scaffolding function.[4][5] |
Quantitative Data Summary
Table 1: Potency of Select IP6K Inhibitors
| Inhibitor | Target(s) | IC50 (IP6K1) | IC50 (IP6K2) | IC50 (IP6K3) | Notes |
| TNP | Pan-IP6K | ~12-39 µM[10] | - | - | Poor potency and solubility, known off-target effects.[2][3][4] |
| Compound 24 | IP6K1 selective | Sub-micromolar | 25-fold less potent than on IP6K1 | 50-fold less potent than on IP6K1 | Improved solubility and isoform selectivity over TNP.[2] |
| UNC7467 (20) | IP6K1/2 | 8.9 nM[3][11] | 4.9 nM[3] | 1320 nM[3][11] | Potent inhibitor with some selectivity for IP6K1/2 over IP6K3.[3][11] |
| Myricetin | IP6K2/3 | - | 23.41 µM[10] | 4.93 µM[10] | Flavonoid-based inhibitor. |
| 6-Hydroxy-DL-Dopa | IP6K2/3 | - | 1.66 µM[10] | 11.10 µM[10] | Identified from a screen of pharmacologically active compounds. |
Experimental Protocols
1. IP6K ADP-Glo™ Kinase Assay
This protocol is adapted from methodologies used for high-throughput screening of IP6K inhibitors.[5][10]
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As IP6K consumes ATP to phosphorylate IP6, the amount of ADP generated is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human IP6K2
-
IP6 (Inositol Hexakisphosphate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer containing IP6K2 enzyme (e.g., 7.5 nM final concentration).[5][10]
-
Add the test inhibitor or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP and IP6 (e.g., 1 mM ATP, 100 µM IP6 final concentrations).[10]
-
Incubate the reaction at 37°C for a specified time (e.g., 30-120 minutes).[5][10]
-
Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent and incubating for 40-60 minutes at room temperature.[5][10]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature in the dark.[5][10]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA to assess target engagement.[4][5][6]
-
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells.
-
Materials:
-
Cultured cells expressing IP6K2
-
Test inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody against IP6K2 for Western blotting
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysates by centrifugation to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble IP6K2 in each sample by Western blotting using an anti-IP6K2 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: Simplified IP6K2 signaling pathway and point of inhibition.
Caption: General workflow for IP6K2 inhibitor characterization.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Novel Isoform-Selective IP6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Solubility of IP6K2-IN-2 for In Vivo Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with the novel kinase inhibitor, IP6K2-IN-2, for in vivo applications. Given that this compound is a representative small molecule kinase inhibitor, it is presumed to have low aqueous solubility, a common characteristic for this class of compounds. The following guidance is based on established methods for improving the bioavailability of poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous solutions?
A1: Many small molecule kinase inhibitors, likely including this compound, are designed to be lipophilic (fat-soluble) to effectively penetrate cell membranes and bind to the ATP-binding pocket of their target kinase, which is often hydrophobic. This inherent lipophilicity results in low solubility in aqueous-based physiological fluids, posing a significant hurdle for achieving therapeutic concentrations in vivo.
Q2: I dissolved this compound in DMSO for my in vitro experiments. Can I use this for my in vivo studies?
A2: While DMSO is an excellent solvent for many poorly soluble compounds, its use in in vivo studies is limited due to potential toxicity at higher concentrations. For animal studies, the final concentration of DMSO in the formulation should be kept to a minimum, ideally below 10%, and often much lower depending on the administration route and animal model. Direct injection of a pure DMSO solution is generally not recommended.
Q3: What are the common signs of poor bioavailability of this compound in my animal model?
A3: Poor bioavailability of your compound can manifest in several ways:
-
High variability in experimental results: Inconsistent therapeutic outcomes among animals receiving the same dose.
-
Lack of a clear dose-response: Increasing the dose of this compound does not lead to a proportional increase in the desired biological effect.
-
Low or undetectable plasma concentrations: Pharmacokinetic analysis reveals that the compound is not being effectively absorbed into the bloodstream.
Troubleshooting Guide: Formulation Strategies
If you are experiencing issues with the solubility and bioavailability of this compound, consider the following formulation strategies.
Tier 1: Co-solvent Formulations
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. This is often the simplest and most common first approach.
Q4: How do I prepare a co-solvent formulation for this compound?
A4: A common approach is to first dissolve the compound in a small amount of a strong organic solvent like DMSO and then dilute this mixture with other less toxic, water-miscible co-solvents and finally with an aqueous vehicle.
Experimental Protocol: Co-solvent Formulation for Oral Gavage
-
Dissolution: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO. Vortex until the compound is fully dissolved.
-
Addition of Co-solvent: Add a biocompatible co-solvent such as polyethylene (B3416737) glycol 400 (PEG400) or propylene (B89431) glycol. A common ratio of DMSO to PEG400 is between 1:1 and 1:9. Vortex thoroughly.
-
Aqueous Dilution: Slowly add saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the organic solvent mixture while vortexing to reach the final desired concentration.
-
Observation: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, you may need to adjust the ratios of the co-solvents or decrease the final concentration of this compound. Gentle warming or sonication can sometimes help to redissolve the compound, but stability at higher temperatures should be considered.
Table 1: Example Co-solvent Formulations for In Vivo Administration
| Formulation Component | Purpose | Typical Concentration Range (% of total volume) | Notes |
| DMSO | Primary Solvent | < 10% | Minimize for toxicity; higher concentrations can cause local irritation. |
| PEG400 | Co-solvent | 10 - 60% | Generally recognized as safe (GRAS). |
| Propylene Glycol | Co-solvent | 10 - 40% | Can cause hemolysis at high concentrations, especially with intravenous administration. |
| Saline or PBS | Aqueous Vehicle | q.s. to 100% | Used to bring the formulation to the final volume. |
Tier 2: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.
Q5: When should I consider using cyclodextrins?
A5: If co-solvent systems are not sufficient to solubilize this compound at the desired concentration, or if you are observing toxicity with the co-solvents, cyclodextrins are an excellent alternative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high water solubility and low toxicity.[1][2]
Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Slurry Formation: Weigh the appropriate amounts of this compound and a cyclodextrin (B1172386) (e.g., HP-β-CD) at a chosen molar ratio (commonly 1:1 or 1:2). Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Kneading: Add the this compound to the cyclodextrin paste and knead the mixture for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has evaporated, or use a vacuum oven for more sensitive compounds.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Reconstitution: The resulting powder can be dissolved in water or a buffer to the desired concentration for administration.
Table 2: Common Cyclodextrins for In Vivo Formulations
| Cyclodextrin | Key Properties | Common Molar Ratios (Drug:CD) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility, low toxicity.[2] | 1:1, 1:2 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Very high water solubility, excellent safety profile. | 1:1, 1:2 |
Tier 3: Nanosuspensions
For very poorly soluble compounds, creating a nanosuspension can be an effective strategy. This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[3][4]
Q6: What is a nanosuspension and when is it appropriate?
A6: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants and/or polymers.[4] This approach is suitable when other methods fail to achieve the required drug concentration or when a high drug loading is necessary.
Experimental Protocol: Nanosuspension Preparation by Wet Media Milling
-
Preparation of Dispersion Medium: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% HPMC and 0.5% Tween 80).[1]
-
Pre-milling: Add the this compound powder to the dispersion medium to form a pre-suspension.
-
Milling: Transfer the pre-suspension to a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads). Mill the suspension at a high speed for a sufficient time to achieve the desired particle size (typically < 200 nm).
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Characterize the particle size, polydispersity index, and zeta potential of the nanosuspension.
Table 3: Common Stabilizers for Nanosuspensions
| Stabilizer | Type | Function |
| Hydroxypropyl methylcellulose (B11928114) (HPMC) | Polymer | Provides steric stabilization. |
| Tween 80 (Polysorbate 80) | Surfactant | Provides electrostatic and steric stabilization. |
| Pluronic® F-68 (Poloxamer 188) | Surfactant | Non-ionic stabilizer. |
Visual Guides
Caption: Simplified IP6K2 signaling pathway and the inhibitory action of this compound.
Caption: Decision workflow for selecting a solubility enhancement strategy for this compound.
References
Technical Support Center: Minimizing Off-Target Effects of IP6K2 Inhibitors
Welcome to the technical support center for IP6K2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of IP6K2 inhibitors, using IP6K2-IN-2 as a representative compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IP6K2 and its role in cellular signaling?
Inositol (B14025) hexakisphosphate kinase 2 (IP6K2) is an enzyme that catalyzes the phosphorylation of inositol hexakisphosphate (IP6) to generate diphosphoinositol pentakisphosphate (IP7)[1][2]. IP7 is a crucial signaling molecule involved in a variety of cellular processes, including:
-
Apoptosis (Programmed Cell Death): IP6K2 can promote apoptosis, and its inhibition may enhance cell survival[1][3]. In some contexts, it sensitizes cells to apoptotic stimuli[4].
-
Energy Metabolism: IP6K2 plays a role in regulating cellular energy dynamics[4][5].
-
Hedgehog Signaling: IP6K2 is a positive regulator of the Hedgehog (Hh) signaling pathway, which is essential for embryonic development and tissue homeostasis[6].
-
Mitophagy: IP6K2 is involved in the attenuation of PINK1-mediated mitochondrial autophagy[7].
IP6K2 is active in both the cytoplasm and the nucleus and its localization can be influenced by cellular stress[2][8].
Q2: What are the potential reasons for off-target effects with a kinase inhibitor like this compound?
Off-target effects of kinase inhibitors often arise due to the conserved nature of the ATP-binding pocket across the human kinome[9]. The small molecule inhibitor, designed to fit into the ATP-binding site of IP6K2, may also bind to the ATP-binding sites of other kinases with similar structural features, leading to unintended biological consequences[10].
Q3: How can I experimentally determine if the observed phenotype is a result of on-target IP6K2 inhibition or off-target effects?
Several experimental strategies can help distinguish between on-target and off-target effects:
-
Use of Structurally Unrelated Inhibitors: Test another IP6K2 inhibitor with a different chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate IP6K2 expression. If the resulting phenotype mimics that of this compound treatment, it strongly suggests an on-target effect[9].
-
Rescue Experiments: In a system where IP6K2 has been knocked down or knocked out, reintroducing a wild-type or inhibitor-resistant mutant of IP6K2 should rescue the on-target phenotype but not the off-target effects[11].
-
Dose-Response Analysis: A clear dose-response relationship between the concentration of this compound and the observed phenotype is indicative of a specific interaction.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen (e.g., radiometric assay or competition binding assay) to identify other kinases inhibited by this compound. 2. Compare the IC50 or Kd values for off-target kinases with that of IP6K2. Prioritize off-targets with similar or greater potency. | Identification of specific off-target kinases that may be responsible for the observed phenotype. |
| Activation of Compensatory Signaling Pathways | 1. Use techniques like Western blotting or phospho-proteomics to investigate the activation of known compensatory pathways upon IP6K2 inhibition. | A better understanding of the cellular response to IP6K2 inhibition, which can help in interpreting the results. |
| Compound Instability or Poor Solubility | 1. Assess the stability of this compound in your experimental conditions (e.g., cell culture media at 37°C). 2. Verify the solubility of the compound in your assay buffer or media. | Ensures that the observed effects are due to the active compound and not its degradation products or precipitation. |
Issue 2: High level of cytotoxicity observed at the effective concentration of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| On-Target Toxicity | 1. Since IP6K2 is involved in apoptosis, the observed cytotoxicity might be an on-target effect. 2. Use a lower concentration of this compound in combination with other agents to achieve the desired effect with reduced toxicity. | Confirmation that the cytotoxicity is a direct result of IP6K2 inhibition. |
| Off-Target Toxicity | 1. Refer to the kinome scan data to identify any inhibited kinases known to be involved in cell survival pathways. 2. Use genetic methods (siRNA, CRISPR) to silence the identified off-target and see if it phenocopies the cytotoxicity. | Identification of the specific off-target kinase responsible for the cytotoxic effects. |
| Solvent Toxicity | 1. Ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells. 2. Include a vehicle-only control in all experiments. | Rule out the possibility that the observed cytotoxicity is due to the solvent and not the inhibitor itself. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol is a common method to determine the selectivity of a kinase inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases (panel of various kinases)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific kinase, and the serially diluted this compound or DMSO (vehicle control).
-
Pre-incubation: Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP[12]. The ATP concentration should be close to the Km for each kinase to accurately determine the IC50[13].
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Stop Reaction and Capture Substrate: Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate[9].
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP[9].
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol allows for the quantification of inhibitor binding to the target kinase in living cells.
Materials:
-
Cells expressing IP6K2 fused to NanoLuc® luciferase
-
NanoBRET™ tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-IP6K2 fusion protein in the assay plates and incubate overnight.
-
Tracer and Inhibitor Addition: Add the NanoBRET™ tracer and serial dilutions of this compound to the cells. Include a no-inhibitor control[9].
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the optimized equilibration time (e.g., 2 hours)[9].
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells[9].
-
Luminescence Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals[9].
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Workflows
Caption: Simplified signaling pathways involving IP6K2.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Quantitative Data Summary
Table 1: Hypothetical Selectivity Profile of this compound against a Panel of Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. IP6K2 |
| IP6K2 | 15 | 1 |
| IP6K1 | 1500 | 100 |
| IP6K3 | 2500 | 167 |
| CK2 | >10000 | >667 |
| PKA | 850 | 57 |
| ROCK1 | 1200 | 80 |
| p38α | 5000 | 333 |
Table 2: Comparison of Cellular Activity of this compound and IP6K2 siRNA
| Assay | This compound (100 nM) | IP6K2 siRNA | Control siRNA |
| Hedgehog Pathway Reporter Activity (Fold Change) | 0.45 | 0.42 | 1.0 |
| Apoptosis (% Annexin V positive cells) | 35% | 32% | 5% |
| Cell Proliferation (% of control) | 60% | 65% | 100% |
References
- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. wikicrow.ai [wikicrow.ai]
- 3. Casein kinase-2 mediates cell survival through phosphorylation and degradation of inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol hexakisphosphate kinase-2 non-catalytically regulates mitophagy by attenuating PINK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
IP6K2-IN-2 degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of IP6K2 inhibitors. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with IP6K2 inhibitors.
Issue: Inconsistent results or loss of inhibitor activity in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation in Culture Media | 1. Assess Media Stability: Incubate the inhibitor in your cell culture media (with and without serum) for the duration of your experiment. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the intact inhibitor by LC-MS/MS. 2. Minimize Exposure: Prepare fresh working solutions of the inhibitor just before use. If the experiment is long, consider replenishing the media with fresh inhibitor at set intervals. |
| Metabolic Instability | 1. Microsomal Stability Assay: Perform a liver microsomal stability assay to determine the metabolic half-life of your inhibitor. This will indicate its susceptibility to metabolism by cytochrome P450 enzymes. 2. Consider Cell Line Metabolism: The cell line you are using may have specific metabolic enzymes that degrade your compound. Research the metabolic characteristics of your cell line. |
| Cellular Efflux | 1. Use Efflux Pump Inhibitors: Co-incubate your IP6K2 inhibitor with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if its activity is restored. |
| Interaction with Serum Proteins | 1. Measure Protein Binding: Determine the extent of plasma protein binding. High binding can reduce the free concentration of the inhibitor available to act on IP6K2. 2. Adjust Concentration: You may need to increase the nominal concentration of the inhibitor in your assay to account for protein binding. |
Issue: Poor solubility of the inhibitor in aqueous buffers.
| Potential Cause | Troubleshooting Steps |
| Intrinsic Physicochemical Properties | 1. Optimize Formulation: Test different co-solvents (e.g., DMSO, ethanol) and excipients (e.g., cyclodextrins) to improve solubility. Ensure the final concentration of the organic solvent is compatible with your assay. 2. Sonication/Vortexing: Use sonication or vigorous vortexing to aid dissolution. 3. pH Adjustment: Determine the pKa of your compound and adjust the pH of the buffer to a range where the compound is most soluble (if compatible with your experimental system). |
| Precipitation Over Time | 1. Kinetic Solubility Assay: Perform a kinetic solubility assay to determine if the compound precipitates out of solution over the time course of your experiment. 2. Fresh Preparations: Always prepare fresh solutions from a stock solution immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the known degradation pathway for the IP6K2 protein, and could this affect my inhibitor?
A1: The IP6K2 protein is known to be regulated by phosphorylation and subsequent ubiquitination, which leads to its degradation. Specifically, Casein Kinase 2 (CK2) phosphorylates IP6K2 at serine residues S347 and S356, which are located within a PEST motif, a sequence that often signals for protein degradation.[1][2][3] This phosphorylation event enhances the ubiquitination of IP6K2, targeting it for proteasomal degradation.[1][2] While this pathway directly affects the protein, the cellular machinery involved in protein turnover could potentially interact with and modify a small molecule inhibitor, although this is less common. The stability of the target protein itself can influence the apparent activity of an inhibitor over time.
Q2: My IP6K2 inhibitor seems to lose activity when I use it in cells. What could be the reason?
A2: Loss of activity in a cellular context can be due to several factors. The inhibitor itself might be unstable in the cell culture medium or rapidly metabolized by the cells. Another possibility is that the inhibitor is being actively transported out of the cells by efflux pumps. It is also important to consider the stability of the target protein, IP6K2, which has a reported half-life of about 2 hours in HEK293 cells.[1] If your experiment runs for a longer duration, changes in IP6K2 protein levels could affect your results.
Q3: What is the recommended solvent and storage condition for IP6K2 inhibitors?
A3: For many small molecule inhibitors, DMSO is a common solvent for creating concentrated stock solutions. However, the final concentration of DMSO in your assay should be kept low (typically less than 0.5%) to avoid solvent-induced artifacts. For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C. Always refer to the manufacturer's specific recommendations for your inhibitor if available. It is good practice to aliquot your stock solution to avoid repeated freeze-thaw cycles.
Q4: Are there any known interactions of IP6K2 that I should be aware of when designing my experiments?
A4: Yes, IP6K2 interacts with several other proteins which can be relevant to your experimental design. Besides CK2, which is involved in its degradation, IP6K2 is also known to be inhibited by Heat Shock Protein 90 (HSP90) through direct binding.[3][4] Additionally, IP6K2 can bind to the tumor suppressor protein p53 and TNF receptor-associated factor-2 (TRAF2).[4][5] These interactions could potentially be influenced by your inhibitor, or the cellular context of these interactions might affect inhibitor binding.
Experimental Protocols
Protocol 1: Assessment of Inhibitor Stability in Cell Culture Medium
-
Preparation: Prepare a working solution of your IP6K2 inhibitor in your chosen cell culture medium (e.g., DMEM + 10% FBS) at the final concentration used in your cellular assays.
-
Incubation: Incubate the solution at 37°C in a CO2 incubator.
-
Time Points: Collect aliquots at 0, 2, 4, 8, and 24 hours. Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C.
-
Analysis: Analyze the concentration of the intact inhibitor in each aliquot using a suitable analytical method, such as LC-MS/MS.
-
Data Interpretation: Plot the concentration of the inhibitor versus time to determine its stability profile in the culture medium.
Protocol 2: Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), your IP6K2 inhibitor, and a buffer system (e.g., phosphate (B84403) buffer).
-
Initiation: Start the reaction by adding a NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction in each aliquot by adding a quenching solvent.
-
Analysis: Analyze the remaining concentration of the inhibitor by LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the inhibitor.
Visualizations
Caption: IP6K2 protein degradation pathway.
Caption: Workflow for assessing inhibitor stability.
References
- 1. Casein kinase-2 mediates cell survival through phosphorylation and degradation of inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase-2 mediates cell survival through phosphorylation and degradation of inositol hexakisphosphate kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inositol pyrophosphate pathway in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IP6K2 inositol hexakisphosphate kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Phenotypes with IP6K2-IN-2
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IP6K2-IN-2. Based on available scientific literature, the compound referred to as this compound is likely N2-(m-(trifluoromethyl)benzyl) N6-(p-nitrobenzyl)purine, commonly known as TNP . It is important to note that TNP is a pan-IP6K inhibitor , meaning it inhibits not only IP6K2 but also IP6K1 and IP6K3.[1][2][3] This lack of isoform specificity is a critical factor to consider when troubleshooting unexpected experimental outcomes. This guide will help you distinguish between on-target effects, off-target effects, and experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (TNP)?
A1: this compound (TNP) is an ATP-competitive inhibitor of inositol (B14025) hexakisphosphate kinases (IP6Ks).[3][4] It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7) and other inositol pyrophosphates.[5]
Q2: Is this compound (TNP) specific for IP6K2?
A2: No, TNP is a pan-IP6K inhibitor and has been shown to inhibit all three mammalian IP6K isoforms (IP6K1, IP6K2, and IP6K3).[1][5] Therefore, observed phenotypes may result from the inhibition of any or all of these isoforms.
Q3: What are the known off-target effects of this compound (TNP)?
A3: Besides inhibiting all IP6K isoforms, TNP has been reported to have off-target effects. Notably, it can inhibit cytochrome P450 enzymes, particularly CYP3A4.[3] This could lead to unexpected drug-drug interactions if used in combination with other compounds. Some studies also suggest it may affect ERK phosphorylation, a pathway not directly mediated by IP6Ks.[2]
Q4: What is the recommended solvent and storage condition for this compound (TNP)?
A4: TNP is soluble in organic solvents like DMSO and ethanol.[6][7] For cell culture experiments, it is typically dissolved in DMSO to make a stock solution, which can then be diluted in the aqueous buffer or culture medium. A stock solution in DMSO can be stored at -20°C for an extended period.[6] It is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.[6]
Troubleshooting Guide for Unexpected Phenotypes
This guide is designed to help you navigate unexpected results when using this compound (TNP) in your experiments.
Issue 1: Observed phenotype is inconsistent with known functions of IP6K2.
-
Possible Cause 1: Inhibition of other IP6K isoforms.
-
Explanation: Since TNP is a pan-inhibitor, the observed phenotype might be due to the inhibition of IP6K1 or IP6K3. These isoforms have distinct biological roles. For example, IP6K1 is heavily involved in metabolic regulation, while IP6K3 has roles in muscle and brain function.[1][8]
-
Troubleshooting Steps:
-
Review the known functions of IP6K1 and IP6K3 to see if they align with your observed phenotype.
-
If possible, use isoform-specific knockout/knockdown cell lines to dissect the contribution of each IP6K isoform to the observed effect.
-
Consider using a more selective IP6K1 inhibitor, if available, as a control to differentiate the effects.[9]
-
-
-
Possible Cause 2: Off-target effects of TNP.
-
Explanation: The phenotype could be a result of TNP's off-target activities, such as the inhibition of CYP enzymes or modulation of other signaling pathways.[2][3]
-
Troubleshooting Steps:
-
Use a structurally unrelated pan-IP6K inhibitor as a control to see if the phenotype is reproducible.
-
Perform a dose-response experiment. Off-target effects often occur at higher concentrations.
-
If you suspect an interaction with another compound in your experiment, investigate potential CYP3A4-mediated metabolism of that compound.
-
-
Issue 2: No observable phenotype after treatment with this compound (TNP).
-
Possible Cause 1: Insufficient inhibitor concentration or activity.
-
Explanation: The concentration of TNP may be too low to effectively inhibit the target in your specific cell type or experimental setup. The inhibitor may also have degraded.
-
Troubleshooting Steps:
-
Verify the final concentration of the inhibitor in your assay.
-
Perform a dose-response experiment to determine the optimal concentration.
-
Confirm the activity of your TNP stock by measuring the levels of IP7, the product of IP6K activity, using methods like HPLC or mass spectrometry. A significant reduction in IP7 levels would confirm target engagement.[5]
-
-
-
Possible Cause 2: Functional redundancy.
-
Explanation: In some cellular contexts, other kinases or signaling pathways might compensate for the loss of IP6K activity.
-
Troubleshooting Steps:
-
Investigate parallel signaling pathways that might be involved in the biological process you are studying.
-
Consider combining TNP treatment with the inhibition of a compensatory pathway.
-
-
Issue 3: High cell toxicity or other general cellular stress responses.
-
Possible Cause 1: Solvent toxicity.
-
Explanation: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Troubleshooting Steps:
-
Ensure the final concentration of the solvent in your experiment is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
Include a vehicle-only control (cells treated with the same concentration of solvent without the inhibitor) in all experiments.
-
-
-
Possible Cause 2: Off-target toxicity of TNP.
-
Explanation: At high concentrations, TNP itself might induce cellular stress and toxicity through off-target mechanisms.
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of TNP for your cell line.
-
Use the lowest effective concentration of TNP that elicits the desired on-target phenotype.
-
-
Quantitative Data
Table 1: Inhibitory Potency of TNP against IP6K Isoforms and Other Kinases
| Target | IC50 Value | Ki Value | Notes | Reference |
| IP6K1 | 0.47 µM | 0.24 µM | ATP-competitive inhibition. | [10] |
| IP6K2 | 4.5 µM | - | Determined by ADP-Glo kinase assay. | [3] |
| IP6K3 | - | - | TNP is a pan-inhibitor, but specific IC50 values for IP6K3 are less commonly reported. | |
| IP3K | 18 µM | 4.3 µM | TNP was initially identified as an IP3K inhibitor. | [3][7] |
| CYP3A4 | 149.3 nM | - | Potent inhibition observed with recombinant human CYP3A4. | [3] |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
General Protocol for In Vitro Kinase Assay using TNP
This is a general guideline; specific conditions should be optimized for your experimental setup.
-
Reagents:
-
Purified recombinant IP6K1, IP6K2, or IP6K3.
-
Substrate: Inositol hexakisphosphate (IP6).
-
ATP (radiolabeled or for use with a detection kit).
-
TNP (this compound) stock solution in DMSO.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare serial dilutions of TNP in the kinase assay buffer. Also, prepare a vehicle control (DMSO).
-
In a microplate, add the kinase, the substrate (IP6), and the TNP dilution or vehicle.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the signal (e.g., luminescence for ADP-Glo™) to determine the kinase activity.
-
Calculate the percentage of inhibition for each TNP concentration relative to the vehicle control and determine the IC50 value.
-
General Protocol for Cell-Based Assays using TNP
-
Cell Culture and Plating:
-
Culture your cells of interest to the desired confluency in appropriate multi-well plates.
-
-
TNP Treatment:
-
Prepare a fresh dilution of the TNP stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing TNP or the vehicle.
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis:
-
After the treatment period, harvest the cells for downstream analysis, such as:
-
Western Blotting: To analyze changes in protein expression or phosphorylation status of target proteins.
-
Cell Viability Assays: To assess cytotoxicity.
-
Measurement of Inositol Phosphates: To confirm the on-target effect of TNP by measuring the reduction in IP7 levels.
-
Phenotypic Assays: Specific to your research question (e.g., cell migration, apoptosis assays).
-
-
Visualizations
Caption: Pan-inhibitory action of this compound (TNP) on the IP6K signaling pathway.
Caption: Experimental workflow for troubleshooting unexpected phenotypes with this compound (TNP).
Caption: Logical relationships between problems, causes, and solutions for this compound troubleshooting.
References
- 1. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An unconventional gatekeeper mutation sensitizes inositol hexakisphosphate kinases to an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
how to confirm IP6K2 target engagement of IP6K2-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming the target engagement of IP6K2-IN-2, a small molecule inhibitor of Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2).
Frequently Asked Questions (FAQs)
Q1: What is IP6K2 and why is confirming target engagement of this compound important?
Inositol Hexakisphosphate Kinase 2 (IP6K2) is an enzyme that catalyzes the phosphorylation of inositol hexakisphosphate (IP6) to produce diphosphoinositol pentakisphosphate (IP7)[1]. IP7 is a critical signaling molecule involved in various cellular processes, including apoptosis, cell signaling, and stress responses[1][2]. Therefore, confirming that this compound directly binds to and inhibits IP6K2 within the cell is crucial for validating its mechanism of action and ensuring that its observed biological effects are due to on-target activity.
Q2: What are the primary methods to confirm this compound target engagement in cells?
There are several robust methods to confirm the intracellular target engagement of this compound. The primary approaches include:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly assesses the binding of this compound to IP6K2 in a cellular environment by measuring changes in the thermal stability of the IP6K2 protein[3][4].
-
NanoBRET™ Target Engagement Assay: This live-cell, bioluminescence resonance energy transfer (BRET)-based assay quantitatively measures the binding of this compound to an IP6K2-NanoLuc® fusion protein[5].
-
Analysis of Downstream Signaling Pathways: This indirect method involves monitoring the modulation of signaling pathways known to be regulated by IP6K2 activity using techniques like Western blotting[6][7][8].
Q3: What is a suitable positive control for IP6K2 inhibition in my experiments?
N2-(m-(trifluoromethyl)benzyl) N6-(p-nitrobenzyl)purine (TNP) is a widely used pan-inhibitor of IP6K enzymes and can serve as a positive control in your experiments to confirm that the observed effects are due to IP6K inhibition[9][10][11].
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift or an inconsistent shift is observed for IP6K2 upon treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time required for target engagement. |
| Incorrect Temperature Range | Optimize the temperature gradient for the CETSA experiment. A broad range should be tested initially to identify the melting temperature of IP6K2, followed by a narrower range around the melting point for more precise measurements[12]. |
| Low IP6K2 Expression | Ensure the cell line used expresses sufficient levels of endogenous IP6K2. If not, consider using a cell line that overexpresses IP6K2. |
| Poor Antibody Quality | Validate the specificity and sensitivity of the anti-IP6K2 antibody used for Western blotting. |
| Cell Lysis and Protein Aggregation Issues | Ensure complete cell lysis and efficient separation of soluble and aggregated proteins by centrifugation. Incomplete removal of aggregates can lead to inconsistent results[13]. |
NanoBRET™ Target Engagement Assay
Issue: Low BRET signal or high background in the NanoBRET™ assay.
| Possible Cause | Troubleshooting Step |
| Low Transfection Efficiency | Optimize the transfection protocol for the IP6K2-NanoLuc® fusion vector to ensure sufficient expression levels. |
| Incorrect Tracer Concentration | Titrate the NanoBRET® tracer to determine the optimal concentration that provides a robust signal-to-background ratio. |
| Cell Viability Issues | Ensure cells are healthy and viable during the assay, as compromised cell integrity can lead to a high background signal. The use of an extracellular NanoLuc inhibitor can help mitigate this. |
| Spectral Overlap Issues | Ensure the use of appropriate filters for measuring donor and acceptor emission to minimize spectral bleed-through. |
Downstream Signaling Analysis (Western Blot)
Issue: No change observed in the phosphorylation or expression of downstream targets after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Timepoint for Analysis | The effect of IP6K2 inhibition on downstream targets can be time-dependent. Perform a time-course experiment to identify the optimal timepoint for observing changes. |
| Cell Line Specificity | The signaling pathways regulated by IP6K2 may be cell-type specific. Ensure the chosen cell line is appropriate for studying the Hedgehog or p53 pathway. |
| Antibody Quality | Use validated antibodies for the specific downstream targets (e.g., Gli1, p21, phospho-p53). |
| Insufficient Pathway Activation | If assessing the inhibition of an activated pathway, ensure the pathway is appropriately stimulated (e.g., with a Hedgehog agonist for the Hedgehog pathway) before inhibitor treatment. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for IP6K2
This protocol outlines the steps to assess the thermal stabilization of IP6K2 upon binding of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C[13]. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins[13].
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a validated anti-IP6K2 antibody.
-
Quantify the band intensities to generate a melting curve.
-
Expected Results:
A positive thermal shift (increase in the temperature at which IP6K2 denatures) in the presence of this compound compared to the vehicle control indicates target engagement.
| Treatment | Temperature (°C) | Soluble IP6K2 (Normalized Intensity) |
| Vehicle (DMSO) | 40 | 1.00 |
| 45 | 0.95 | |
| 50 | 0.75 | |
| 55 | 0.50 | |
| 60 | 0.20 | |
| 65 | 0.05 | |
| This compound (10 µM) | 40 | 1.00 |
| 45 | 1.00 | |
| 50 | 0.98 | |
| 55 | 0.85 | |
| 60 | 0.60 | |
| 65 | 0.30 |
Note: The data in the table is hypothetical and for illustrative purposes only.
CETSA Experimental Workflow.
Protocol 2: Analysis of Downstream Hedgehog Signaling
This protocol describes how to assess the effect of this compound on the Hedgehog signaling pathway. IP6K2 is a positive regulator of this pathway[7][8].
Methodology:
-
Cell Culture and Treatment:
-
Use a cell line responsive to Hedgehog signaling (e.g., NIH/3T3 cells).
-
Treat cells with a Hedgehog agonist (e.g., SAG) to activate the pathway, along with different concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration for each sample.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key Hedgehog pathway proteins: Gli1 and Ptch1 (downstream targets), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
Quantify the band intensities.
-
Expected Results:
Treatment with this compound is expected to decrease the expression of the Hedgehog target genes Gli1 and Ptch1 in a dose-dependent manner.
| Treatment | Gli1 Expression (Fold Change) | Ptch1 Expression (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | 0.7 | 0.8 |
| This compound (5 µM) | 0.4 | 0.5 |
| This compound (10 µM) | 0.2 | 0.3 |
Note: The data in the table is hypothetical and for illustrative purposes only.
Simplified Hedgehog Signaling Pathway.
Protocol 3: Analysis of Downstream p53 Signaling
This protocol is for assessing the impact of this compound on the p53 signaling pathway. IP6K2 is known to bind to p53 and is required for p53-mediated apoptosis[6][14].
Methodology:
-
Cell Culture and Treatment:
-
Use a cell line with wild-type p53 (e.g., HCT116 p53+/+).
-
Induce p53 activation with a DNA damaging agent (e.g., etoposide (B1684455) or 5-fluorouracil).
-
Co-treat cells with different concentrations of this compound or vehicle (DMSO) for 18-24 hours.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration for each sample.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in Protocol 2.
-
Probe for total p53, phosphorylated p53 (e.g., at Ser15), p21 (a p53 target gene involved in cell cycle arrest), and cleaved PARP (a marker of apoptosis). Use a loading control for normalization.
-
Quantify the band intensities.
-
Expected Results:
Inhibition of IP6K2 with this compound is expected to shift the p53 response from apoptosis towards cell-cycle arrest. This would be observed as an increase in p21 expression and a decrease in the levels of cleaved PARP.
| Treatment | p21 Expression (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | 1.5 | 0.8 |
| This compound (5 µM) | 2.5 | 0.5 |
| This compound (10 µM) | 4.0 | 0.2 |
Note: The data in the table is hypothetical and for illustrative purposes only.
References
- 1. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. CETSA [cetsa.org]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. pnas.org [pnas.org]
- 6. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to a Novel IP6K2 Inhibitor (IP6K2-IN-2)
Frequently Asked Questions (FAQs)
Q1: What is IP6K2 and why is it a therapeutic target?
Inositol (B14025) hexakisphosphate kinase 2 (IP6K2) is an enzyme that synthesizes inositol pyrophosphates, which are crucial signaling molecules in various cellular processes. IP6K2 is involved in pathways regulating apoptosis (programmed cell death), energy metabolism, and stress responses.[1][2] Its role in these pathways has implicated it in diseases such as cancer and metabolic disorders, making it a promising target for therapeutic intervention.[1]
Q2: How should I reconstitute and store my new batch of IP6K2-IN-2?
Proper reconstitution and storage are critical to prevent degradation and ensure consistent results.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the compound in a suitable solvent, such as DMSO, to a high concentration (e.g., 10 mM).[3] Ensure the compound is fully dissolved by vortexing.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5][6][7] Protect the stock solution and aliquots from light by using amber vials or wrapping them in foil.
Q3: I am observing a loss of inhibitory activity with my this compound. What could be the cause?
Loss of activity can stem from several factors:
-
Compound Degradation: Improper storage, including repeated freeze-thaw cycles and exposure to light, can lead to the degradation of the compound.
-
Precipitation: If the compound precipitates out of solution upon thawing or dilution into aqueous assay buffers, its effective concentration will be reduced. Always ensure the compound is fully dissolved before use.
-
High ATP Concentration in Assay: As many kinase inhibitors are ATP-competitive, a high concentration of ATP in your in vitro kinase assay can outcompete the inhibitor, leading to an apparent loss of potency.[8]
Troubleshooting Guide for Inconsistent Results
Q4: My experimental results are varying significantly between different batches of this compound. How can I troubleshoot this?
Batch-to-batch variability is a common challenge with small molecules. A systematic approach is key to identifying the source of the inconsistency.
-
Request and Compare Certificates of Analysis (CoA): Obtain the CoA for each batch and carefully compare the purity (e.g., by HPLC), identity (e.g., by mass spectrometry), and appearance.
-
Perform In-House Quality Control: If possible, independently verify the purity and concentration of your stock solutions from different batches using techniques like HPLC.
-
Qualify Each New Batch: Before using a new batch in large-scale or critical experiments, perform a pilot experiment to compare its activity against a previously validated "gold standard" batch. An in vitro kinase assay is ideal for this.
Q5: I am seeing inconsistent results in my cell-based assays. What should I check?
Inconsistent results in cell-based assays can be due to the compound, the cells, or the assay itself.
-
Compound-Related:
-
Solubility: Ensure your compound is not precipitating in the cell culture media. Visually inspect the media for any precipitate.
-
Stability: The compound may not be stable in your cell culture media over the duration of the experiment. You can test this by pre-incubating the compound in media for the duration of your assay and then testing its activity.
-
-
Cell-Related:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or starved cells can respond differently to treatment.
-
-
Assay-Related:
-
Inconsistent Seeding Density: Ensure uniform cell seeding across all wells of your plate.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect results. It is best to avoid using the outer wells for experimental conditions.
-
Quantitative Data Summary
When comparing different batches of this compound, it is crucial to systematically assess key parameters. The following table provides an example of how to organize and compare data from the Certificate of Analysis and in-house quality control experiments for two different batches.
| Parameter | Batch A | Batch B | Acceptable Range | Troubleshooting Action if Out of Range |
| Appearance | White to off-white solid | White solid | As specified | Contact supplier; consider compound degradation. |
| Purity (by HPLC) | 99.2% | 98.5% | > 98% | Consider if impurities could have off-target effects. |
| Identity (by MS) | Matches expected mass | Matches expected mass | Match | If no match, do not use. |
| IC50 (in vitro kinase assay) | 55 nM | 85 nM | < 2-fold difference | Investigate for potential degradation or impurities. |
| Solubility in DMSO | 10 mM | 10 mM | ≥ 10 mM | If lower, prepare fresh stock solution. |
Experimental Protocols
Protocol 1: In Vitro IP6K2 Kinase Assay
This protocol provides a general method to determine the IC50 of an IP6K2 inhibitor.
-
Prepare Reagents:
-
Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
-
Recombinant human IP6K2 enzyme.
-
Substrate: Inositol hexakisphosphate (IP6).
-
ATP.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of IP6K2 enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
To initiate the reaction, add 5 µL of a mixture of IP6 and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Apoptosis Assay (using Annexin V staining)
This protocol describes how to measure apoptosis in cells treated with an IP6K2 inhibitor.
-
Cell Preparation:
-
Seed cells (e.g., a cancer cell line known to be sensitive to apoptosis) in a 6-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a dose-response of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis/necrosis.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Visualizations
Caption: IP6K2 Signaling Pathways
Caption: New Batch Qualification Workflow
Caption: Troubleshooting Batch Variability
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. usp.org [usp.org]
- 6. fda.gov.ph [fda.gov.ph]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. yeasenbio.com [yeasenbio.com]
adjusting experimental protocols for IP6K2-IN-2
Welcome to the technical support center for IP6K2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways.
Troubleshooting and FAQs
This section addresses common issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing inconsistent or no inhibitory effect of this compound in my cell-based assays. What could be the cause?
A1: This is a common issue that can stem from several factors related to the inhibitor's stability, concentration, or the specifics of your experimental setup.
-
Inhibitor Instability: this compound, like many small molecules, may have limited stability in aqueous cell culture media at 37°C. Degradation over the course of your experiment can lead to a decrease in the effective concentration and a loss of inhibitory activity.
-
Solution: Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). For long-term experiments (e.g., >24 hours), consider refreshing the medium with freshly diluted inhibitor at regular intervals.
-
-
Incorrect Concentration: The optimal concentration of this compound can vary between different cell lines and experimental conditions.
-
Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental endpoint. A good starting point is to test a range of concentrations around the published IC50 values (see Data Presentation section).
-
-
Suboptimal Cell Health: The physiological state of your cells can impact their response to inhibitors.
-
Solution: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Q2: I have dissolved this compound in DMSO for a stock solution, but it precipitates when I dilute it in my aqueous cell culture medium. How can I resolve this?
A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules.
-
Exceeded Aqueous Solubility: The concentration of this compound in your final working solution may be above its aqueous solubility limit.
-
Solution: Try lowering the final concentration of the inhibitor. It is also crucial to ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
-
Solvent Choice: While DMSO is a common solvent, other options might be more suitable for your specific experimental needs.
-
Solution: If solubility issues persist, you could explore the use of other organic solvents like ethanol, though their compatibility with your cell line must be verified.
-
Q3: I am observing cellular toxicity at concentrations where I expect to see specific inhibition of IP6K2. How can I differentiate between specific and off-target toxic effects?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results.
-
Off-Target Kinase Inhibition: this compound is known to inhibit other isoforms of IP6K, namely IP6K1 and IP6K3, albeit at slightly higher concentrations.[1] It may also have other, uncharacterized off-target effects.
-
Solution: If possible, perform a rescue experiment by overexpressing a resistant mutant of IP6K2. Alternatively, using another IP6K2 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to IP6K2 inhibition. For unexpected phenotypes, a broad kinase panel screening can help identify potential off-target interactions.
-
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Always include a vehicle control (cells treated with the same concentration of DMSO as your highest inhibitor concentration) in your experiments to assess the effect of the solvent alone.
-
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against human IP6K isoforms.
| Kinase Target | IC50 (μM) |
| IP6K2 | 0.58[1] |
| IP6K1 | 0.86[1] |
| IP6K3 | 3.08[1] |
Experimental Protocols
Here we provide detailed methodologies for key experiments involving this compound.
Protocol 1: General Cellular Assay to Evaluate the Effect of this compound on a Downstream Signaling Pathway by Western Blot
This protocol provides a framework for treating cells with this compound and analyzing changes in protein expression or phosphorylation status of downstream targets.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1] Store this stock solution at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for Western Blot: Normalize the protein concentrations of all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific experimental conditions using HPLC-MS.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (with and without serum)
-
24-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) with an internal standard
-
HPLC-MS system
Procedure:
-
Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute this stock in your cell culture medium (with and without 10% FBS) to your final working concentration (e.g., 10 µM).
-
Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition. Incubate the plate at 37°C and 5% CO₂.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Sample Processing: To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the inhibitor. Vortex and centrifuge the samples.
-
HPLC-MS Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of this compound remaining at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathways and Workflows
Caption: IP6K2 signaling in metabolic regulation and obesity.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: IP6K2-IN-2 Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering cell line resistance to IP6K2-IN-2. The information is designed to help identify the underlying causes of resistance and to provide robust protocols for characterization.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of IP6K2 and its role in cancer cells?
Inositol (B14025) hexakisphosphate kinase 2 (IP6K2) is an enzyme that converts inositol hexakisphosphate (IP6) into inositol pyrophosphates, such as diphosphoinositol pentakisphosphate (IP7).[1] These molecules act as cellular messengers. IP6K2 plays a significant role in apoptosis (programmed cell death), often acting as a pro-apoptotic protein.[2] It can directly bind to the tumor suppressor protein p53, promoting its apoptotic functions over cell-cycle arrest.[3][4] Additionally, the products of IP6K activity can inhibit the pro-survival Akt signaling pathway.[5][6] Due to its role in promoting cell death, IP6K2 is a target for cancer therapeutics.
Q2: How is this compound expected to work?
This compound is a small molecule inhibitor designed to target the catalytic activity of the IP6K2 enzyme. By binding to the kinase, likely in the ATP-binding pocket, it prevents the synthesis of IP7. This inhibition is expected to block the pro-apoptotic signals mediated by IP6K2, which can be useful for studying its function. However, in cancer therapy, inhibiting a pro-apoptotic protein like IP6K2 might seem counterintuitive. The therapeutic strategy may depend on the specific context of the cancer, such as exploiting synthetic lethality or modulating other cellular pathways influenced by IP6K2.
Q3: What is acquired resistance and why does it occur in cell lines?
Acquired resistance is the phenomenon where a cell line that was initially sensitive to a drug becomes unresponsive after prolonged exposure.[7] This occurs due to selective pressure: the drug eliminates sensitive cells, allowing the rare, resistant cells to survive and proliferate.[8] These surviving cells may harbor pre-existing or newly acquired genetic or epigenetic changes that allow them to bypass the drug's effects.[9]
Troubleshooting Guide: Resistance to this compound
This guide addresses common issues related to the emergence of resistance during in-vitro experiments with this compound.
Issue: My cell line, initially sensitive to this compound, now shows a significantly higher IC50 value.
An increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of acquired resistance. The following are potential mechanisms and the experimental steps to investigate them.
-
Potential Cause 1: On-Target Alterations
The most direct cause of resistance can be a mutation in the IP6K2 gene itself, which prevents the inhibitor from binding effectively while potentially preserving the enzyme's function.[10]
Suggested Experiments:
-
Gene Sequencing: Extract genomic DNA from both the parental (sensitive) and resistant cell lines. Sequence the coding region of the IP6K2 gene to identify any point mutations, insertions, or deletions that have emerged in the resistant population.
-
Western Blot: Check the total IP6K2 protein levels in sensitive versus resistant cells. While less common, amplification of the target gene can lead to resistance by increasing the amount of protein to a level that overwhelms the inhibitor.[9]
-
-
Potential Cause 2: Bypass Pathway Activation
Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of IP6K2, a concept known as "bypass track activation".[11] Given IP6K2's connection to the p53 and Akt pathways, cells might upregulate other pro-survival or anti-apoptotic signals.
Suggested Experiments:
-
Western Blot Analysis: Profile the key proteins in related survival pathways. Compare the phosphorylation status and total protein levels in sensitive vs. resistant cells, both with and without this compound treatment. Key targets include:
-
Akt Pathway: p-Akt (Ser473), total Akt. Activation of this pathway is a common resistance mechanism.
-
Apoptosis Regulation: p-p53, p21, and members of the Bcl-2 family (e.g., Bcl-2, Mcl-1, Bax). A shift towards anti-apoptotic proteins can confer resistance.
-
-
Combination Therapy: Treat resistant cells with this compound in combination with an inhibitor of the suspected bypass pathway (e.g., an Akt inhibitor). If sensitivity is restored, this provides strong evidence for that pathway's role in resistance.
-
-
Potential Cause 3: Increased Drug Efflux
Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[10]
Suggested Experiments:
-
Co-treatment with Efflux Pump Inhibitors: Treat the resistant cells with this compound in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A). A significant decrease in the IC50 value in the presence of the pump inhibitor suggests that drug efflux is a contributing mechanism.
-
qPCR/Western Blot: Measure the mRNA and protein levels of common drug transporters, such as MDR1 (ABCB1) and MRP1 (ABCC1), in sensitive versus resistant cells.
-
Quantitative Data Summary
The development of resistance is quantified by a shift in the IC50 value. The following table provides a hypothetical example of data from a cell viability assay comparing a parental cell line to a derived resistant line.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Line (e.g., HCT116) | This compound | 1.2 | - |
| Resistant Line (HCT116-R) | This compound | 14.5 | 12.1 |
Table 1: Hypothetical IC50 values for this compound in a sensitive parental cell line and its derived resistant sub-line. A fold resistance greater than 10 is typically considered significant.
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a common method for generating a resistant cell line through continuous, dose-escalating exposure to the inhibitor.[8][12]
-
Determine Initial IC50: First, perform a cell viability assay (see Protocol 2) to determine the initial IC50 of this compound in your parental cell line.
-
Initial Treatment: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor and Passage: Maintain the cells in this drug concentration, changing the media every 2-3 days. When the cells reach 70-80% confluency and their growth rate appears stable, passage them.
-
Dose Escalation: After 2-3 successful passages, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat and Adapt: Continue this cycle of adaptation and dose escalation. You may observe significant cell death after each dose increase. Allow the surviving population to recover and stabilize before the next increase.
-
Cryopreserve Stocks: At each stable concentration level, cryopreserve vials of cells. This is crucial in case a subsequent dose escalation kills the entire population.[8]
-
Establishment of Resistant Line: A resistant line is generally considered established when it can proliferate in a concentration of this compound that is 5- to 10-fold higher than the original IC50.
-
Characterization: Once established, confirm the new, higher IC50 value. Maintain the resistant cell line in a continuous culture with the final concentration of this compound to prevent reversion.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blotting for Pathway Analysis
This protocol allows for the detection and semi-quantification of specific proteins to analyze signaling pathway activation.
-
Cell Lysis: Culture sensitive and resistant cells to 70-80% confluency and treat as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-Akt, anti-Akt, anti-p53) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. Normalize band intensities to a loading control like GAPDH or β-actin.
Visualizations
Caption: Simplified IP6K2 signaling pathways.
Caption: Workflow for generating a resistant cell line.
Caption: Troubleshooting decision tree for resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Inositol hexakisphosphate kinase-2 non-catalytically regulates mitophagy by attenuating PINK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IP6K2 predicts favorable clinical outcome of primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inositol pyrophosphates inhibit Akt signaling, thereby regulating insulin sensitivity and weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Validating the Specificity of IP6K2-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inositol (B14025) hexakisphosphate kinase 2 (IP6K2) inhibitor, IP6K2-IN-2, with other commercially available IP6K inhibitors. The specificity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This document outlines the quantitative measures of its inhibitory activity against IP6K isoforms and provides detailed experimental protocols for researchers to independently validate these findings.
Performance Comparison of IP6K Inhibitors
The inhibitory activity of this compound and its alternatives is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biochemical function. A lower IC50 value indicates a higher potency.
| Inhibitor | IP6K1 IC50 (nM) | IP6K2 IC50 (nM) | IP6K3 IC50 (nM) | Other Notable Targets (IC50) |
| This compound | 860 | 580 | 3080 | - |
| TNP | 550 (IP6K1) | - | - | 10200 (IP3K) |
| UNC7467 | 8.9 | 4.9 | 1320 | - |
| LI-2242 | 31 | 42 | 8.7 | 1944 (IPMK) |
| SC-919 | - | - | 0.65 | - |
Data compiled from publicly available sources.
Experimental Protocols
To ensure the reproducibility and validation of inhibitor specificity, detailed protocols for two key assays are provided below: an in vitro kinase assay to determine inhibitory potency (IC50) and a cellular thermal shift assay (CETSA) to confirm target engagement within a cellular context.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is adapted for determining the IC50 values of inhibitors against IP6K isoforms. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human IP6K1, IP6K2, and IP6K3 enzymes
-
Inositol hexakisphosphate (IP6) substrate
-
ATP
-
This compound and other inhibitors of interest
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO. Further dilute the compounds in Kinase Reaction Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant IP6K enzyme and IP6 substrate to their final desired concentrations in Kinase Reaction Buffer. The optimal concentrations should be determined empirically.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2 µL of the diluted IP6K enzyme to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the IP6 substrate and ATP. The final ATP concentration should be at or near the Km for the specific IP6K isoform.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Materials:
-
Cells expressing the target kinase (e.g., HCT116)
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot or ELISA reagents for protein detection
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of the target protein (IP6K2) using a suitable method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
IP6K2 Signaling Pathway
The following diagram illustrates the central role of IP6K2 in cellular signaling. IP6K2 catalyzes the phosphorylation of inositol hexakisphosphate (IP6) to produce inositol pyrophosphates, primarily 5-IP7. This molecule is a critical signaling messenger involved in a multitude of cellular processes.
Caption: The IP6K2 signaling pathway, highlighting its catalytic function and downstream effects.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the general workflow for determining the IC50 of an inhibitor using the ADP-Glo™ Kinase Assay.
Caption: A generalized workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
comparing IP6K2-IN-2 to other IP6K inhibitors like TNP
An Objective Comparison of Modern IP6K Inhibitors: UNC7467 vs. TNP
Introduction
In the landscape of cell signaling research and drug discovery, Inositol (B14025) Hexakisphosphate Kinases (IP6Ks) have emerged as critical enzymes that regulate a plethora of physiological and pathological processes.[1][2][3] These enzymes catalyze the conversion of inositol hexakisphosphate (IP6) to 5-diphosphoinositol pentakisphosphate (5-IP7), a high-energy signaling molecule.[2][3] The three mammalian isoforms, IP6K1, IP6K2, and IP6K3, are implicated in metabolic diseases, cancer, and neurological disorders, making them attractive therapeutic targets.[4][5][6]
For years, N2-(m-Trifluorobenzyl)-N6-(p-nitrobenzyl)purine (TNP) has been the most widely used pan-inhibitor of IP6Ks.[4] However, its utility as a chemical probe is hampered by low potency, poor solubility, and known off-target effects.[4] This has spurred the development of novel, more potent, and selective inhibitors.
While information on a specific compound named "IP6K2-IN-2" is not available in the public scientific literature, this guide provides a detailed comparison between the traditional inhibitor, TNP, and a recently developed, highly potent IP6K inhibitor, UNC7467 (also referred to as compound 20 ). UNC7467 demonstrates significant potency against IP6K2, making it an excellent and relevant comparator for researchers investigating this specific isoform.[4][7][8]
This guide presents quantitative data, detailed experimental protocols, and pathway visualizations to offer researchers, scientists, and drug development professionals an objective overview of their respective capabilities.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of UNC7467 and TNP, based on published experimental data.
Table 1: In Vitro Potency (IC50)
This table compares the half-maximal inhibitory concentration (IC50) of each inhibitor against the three human IP6K isoforms. Lower values indicate higher potency.
| Inhibitor | IP6K1 IC50 (nM) | IP6K2 IC50 (nM) | IP6K3 IC50 (nM) | Data Source |
| UNC7467 | 8.9 | 4.9 | 1320 | [4][8] |
| TNP | 1000 | 2000 | 14700 | [4] |
Data for TNP was converted from µM to nM for direct comparison.
Table 2: Cellular Activity & Selectivity
This table highlights the inhibitors' effects in a cellular context and their known selectivity issues.
| Feature | UNC7467 | TNP | Data Source |
| Cellular IP7 Reduction | 66–81% reduction in HCT116 cells | 60-90% reduction in various cells (at 10-30 µM) | [4][5] |
| Known Off-Targets | Little off-target activity in a protein kinase screen | Inhibits IPMK and IP3KA; potent inhibitor of CYP3A4 | [4][9] |
| Key Limitations | Not specified | Low potency, poor solubility, off-target effects | [4] |
Signaling Pathway & Experimental Workflow Visualizations
IP6K Signaling Pathway
The following diagram illustrates the central role of IP6K in converting IP6 to IP7, which in turn modulates key downstream signaling pathways involved in metabolism and cell survival, such as Akt and AMPK.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are IP6K1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IP6K2 Inhibitors: UNC7467 vs. Selective Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of UNC7467 and other selective inhibitors of Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2), supported by experimental data and detailed protocols.
In the landscape of cellular signaling, IP6K2 has emerged as a critical enzyme involved in a multitude of cellular processes, including apoptosis, autophagy, and the Hedgehog signaling pathway.[1][2][3] As a kinase, IP6K2 catalyzes the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7), a key signaling molecule.[4][5] Dysregulation of IP6K2 activity has been implicated in various diseases, making it an attractive therapeutic target. This guide focuses on a comparative analysis of two distinct inhibitors: the potent pan-IP6K inhibitor UNC7467 and a representative selective flavonoid-based IP6K2 inhibitor, here referred to as "Compound 20s" from available literature, due to a lack of specific public data for a compound named "IP6K2-IN-2".
Quantitative Efficacy and Selectivity
The following table summarizes the in vitro potency of UNC7467 and the selective IP6K2 inhibitor Compound 20s against the three isoforms of IP6K.
| Inhibitor | Target | IC50 | Reference |
| UNC7467 | IP6K1 | 8.9 nM | [1] |
| IP6K2 | 4.9 nM | [1] | |
| IP6K3 | 1320 nM | [1] | |
| Compound 20s | IP6K1 | > IP6K2 | [6] |
| IP6K2 | 0.55 µM (550 nM) | [6] | |
| IP6K3 | > IP6K2 | [6] |
UNC7467 demonstrates high potency against both IP6K1 and IP6K2, with a significantly lower potency for IP6K3, positioning it as a potent, near dual inhibitor of IP6K1 and IP6K2.[1] In contrast, Compound 20s exhibits greater selectivity for IP6K2 over the other isoforms, albeit with a lower absolute potency compared to UNC7467.[6]
In Vitro and In Vivo Efficacy
UNC7467
In cellular assays, UNC7467 has been shown to effectively reduce the levels of inositol pyrophosphates.[1] Specifically, treatment of HCT116 colon cancer cells with UNC7467 resulted in a significant decrease in IP7 levels.[1] Furthermore, in vivo studies in diet-induced obese mice demonstrated that intraperitoneal injection of UNC7467 improved glycemic profiles, ameliorated hepatic steatosis, and reduced weight gain without altering food intake.[1]
Selective IP6K2 Inhibitors (e.g., Compound 20s)
While extensive in vivo data for Compound 20s is not as readily available in the searched literature, its development as a selective IP6K2 inhibitor was driven by the therapeutic potential of targeting this specific isoform.[6] Selective inhibition of IP6K2 is hypothesized to offer a more targeted therapeutic approach, potentially minimizing off-target effects that might arise from the inhibition of other IP6K isoforms. For instance, IP6K1 has distinct roles in metabolism, and its inhibition may not be desirable in all therapeutic contexts.[1]
Signaling Pathways and Experimental Workflows
To understand the context of IP6K2 inhibition, it is crucial to visualize its role in cellular signaling and the experimental methods used to assess inhibitor efficacy.
References
- 1. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IHPK2 - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Genetic Knockdown and Pharmacological Inhibition of IP6K2
For researchers, scientists, and professionals in drug development, dissecting the function of inositol (B14025) hexakisphosphate kinase 2 (IP6K2) is crucial for understanding its role in various cellular processes and its potential as a therapeutic target. This guide provides an objective comparison between two primary methods of studying IP6K2 function: genetic knockdown using techniques like siRNA and pharmacological inhibition with small molecules. We will delve into the mechanisms, experimental data, and protocols for each approach to help you make informed decisions for your research.
At a Glance: Genetic Knockdown vs. Pharmacological Inhibition
| Feature | Genetic Knockdown (e.g., siRNA) | Pharmacological Inhibition |
| Primary Target | IP6K2 mRNA | IP6K2 protein (typically the ATP-binding site) |
| Effect | Reduces the total amount of IP6K2 protein | Inhibits the catalytic activity of the existing IP6K2 protein |
| Temporal Control | Slower onset (24-72 hours); less reversible | Rapid onset (minutes to hours); often reversible upon washout |
| Specificity | Can be highly specific to IP6K2 mRNA; potential for off-target effects on other mRNAs | Varies by inhibitor; potential for off-target effects on other kinases |
| Impact on Protein | Affects both catalytic and non-catalytic (scaffolding) functions | Primarily affects catalytic functions; scaffolding functions may remain intact |
| Applications | Ideal for studying the roles of the entire protein, including non-catalytic functions | Ideal for studying the consequences of acute enzyme inhibition and for therapeutic development |
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from various studies to provide a direct comparison of the efficacy of IP6K2 genetic knockdown and pharmacological inhibition on target engagement and downstream signaling.
Table 1: Efficacy of IP6K2 Knockdown and Inhibition on Target Levels
| Method | Agent | Cell Line | Concentration/Dose | % Reduction of IP6K2 mRNA | % Reduction of IP6K2 Protein | % Reduction of 5-IP7 Levels | Citation(s) |
| Genetic Knockdown | siRNA | HEK293 | 0.6 µ g/35-mm dish | 75% | Not Reported | Not Reported | [1] |
| Genetic Knockdown | siRNA | Mouse β-cells | 25 nM | Not Reported | Not Reported | Reduction observed | [2] |
| Pharmacological Inhibition | TNP | HCT116 | 10 µM | Not Applicable | Not Applicable | Dose-dependent reduction | [3] |
| Pharmacological Inhibition | UNC7467 | HCT116 | 2.5 µM | Not Applicable | Not Applicable | 81% | [4] |
Table 2: Potency of Pharmacological Inhibitors
| Inhibitor | IC50 for IP6K2 | IC50 for IP6K1 | IC50 for IP6K3 | Citation(s) |
| TNP | 2.0 µM | 1.0 µM | 14.7 µM | [5] |
| UNC7467 | 4.9 nM | 8.9 nM | 1320 nM | [4][5][6] |
| Compound 9 | 16.8 µM | Not Reported | Not Reported | [7] |
| Compound 20s (flavonoid-based) | 0.55 µM | 2.87 µM | 3.56 µM | [8] |
Key Differentiator: Catalytic vs. Non-Catalytic Functions
A critical distinction between genetic knockdown and pharmacological inhibition lies in their ability to probe the non-catalytic functions of IP6K2. As a scaffolding protein, IP6K2 can interact with other proteins independently of its kinase activity.
-
Genetic knockdown removes the entire protein, thus eliminating both its catalytic and scaffolding roles.
-
Pharmacological inhibition , by targeting the active site, primarily blocks the enzyme's catalytic function. This allows researchers to study the scaffolding functions of IP6K2 in isolation.
For example, studies have shown that IP6K2 regulates mitophagy (the selective degradation of mitochondria) through a non-catalytic mechanism. In IP6K2-knockdown cells, re-expressing a kinase-dead mutant of IP6K2 can rescue the mitophagy phenotype, demonstrating that the protein's presence, not its activity, is crucial for this process[9][10].
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Caption: IP6K2 Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol hexakisphosphate kinase-2 non-catalytically regulates mitophagy by attenuating PINK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inositol hexakisphosphate kinase-2 non-catalytically regulates mitophagy by attenuating PINK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Comparative Guide to IP6K2 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a comparative overview of the selectivity of known inhibitors targeting Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2), a key enzyme in inositol phosphate (B84403) signaling implicated in diverse cellular processes including apoptosis, energy metabolism, and developmental pathways.
While specific data for a compound designated "IP6K2-IN-2" is not publicly available, this guide will utilize data from well-characterized IP6K2 inhibitors to illustrate the principles of selectivity analysis and provide a framework for evaluating novel compounds. We will delve into quantitative cross-reactivity data, detail the experimental methodologies used to obtain this data, and visualize the key signaling pathways influenced by IP6K2.
Quantitative Cross-Reactivity of IP6K Inhibitors
The selectivity of a kinase inhibitor is typically assessed by screening it against a broad panel of kinases. The results are often presented as the percentage of inhibition at a specific concentration or as IC50/Ki values. Below is a summary of the selectivity data for several known IP6K inhibitors.
| Compound | Target Kinase(s) | Screening Panel Size | Key Findings & Selectivity Profile | Reference |
| TNP (N2-(m-(trifluoromethy)lbenzyl) N6-(p-nitrobenzyl)purine) | IP6K1, IP6K2, IP6K3 | Large panel of protein kinases | Selective for IP6Ks. Did not inhibit a large number of protein kinases. | [1] |
| Myricetin | IP6K1, IP6K2, IP6K3 | Not specified | Promiscuous inhibitor. Also inhibits a number of other kinases. IC50 for IP6K2 is 23.41 µM. | [2] |
| 6-Hydroxy-DL-Dopa | IP6K1, IP6K2, IP6K3 | Not specified | Promiscuous inhibitor. IC50 for IP6K2 is 1.66 µM. | [2] |
| Compound 20s (Flavonoid-based inhibitor) | IP6K1, IP6K2, IP6K3 | IP6K1, IP6K3 | Showed a degree of selectivity for IP6K2 over other isoforms. IC50 for IP6K2 is 0.55 µM, for IP6K1 is 2.87 µM, and for IP6K3 is 3.56 µM. | [3] |
| LI-2172 & LI-2242 | IP6K1 | 58 kinases | Did not inhibit any of the 58 kinases tested by more than 30% at 10 µM. | [4] |
Experimental Protocols for Kinase Selectivity
Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental protocols. The most common method for determining kinase inhibition is the in vitro kinase activity assay.
ADP-Glo™ Kinase Assay
This is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a compound indicates inhibition of the kinase.
Experimental Workflow:
-
Kinase Reaction: The kinase (e.g., recombinant human IP6K2), substrate (IP6), ATP, and the test compound (inhibitor) are incubated together in a reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains the enzyme Ultra-Pure Luciferase and its substrate, luciferin. This enzyme uses the newly synthesized ADP to produce light.
-
Luminescence Detection: The luminescence signal is measured using a plate reader. The amount of light produced is proportional to the amount of ADP generated, and therefore, to the kinase activity.
Caption: Workflow of the ADP-Glo kinase assay for measuring IP6K2 activity.
Detailed Protocol Parameters for IP6K2 Inhibition Assay:
-
Enzyme: 20 ng of recombinant human IP6K2 protein.
-
Substrate: 10 µM Inositol Hexakisphosphate (IP6).
-
ATP: 10 µM.
-
Reaction Buffer: 50 mM Tris-HCl (pH 6.8), 10 mM MgCl2, 2.5 mM DTT, 0.02% Triton X-100.
-
Incubation: 30 minutes at 37°C with shaking.
-
Detection: Mithras LB940 plate reader or similar.
This protocol is based on a published study and may require optimization for specific experimental conditions.[3]
IP6K2 Signaling Pathways
IP6K2 is a central node in several signaling pathways, and its inhibition can have far-reaching cellular consequences. Understanding these pathways is crucial for interpreting the biological effects of an IP6K2 inhibitor.
IP6K2 in Apoptosis and Cell Survival
IP6K2 is known to play a pro-apoptotic role, in part through its interaction with the p53 tumor suppressor pathway.[5][6] Conversely, Casein Kinase 2 (CK2) can phosphorylate and promote the degradation of IP6K2, thereby promoting cell survival.[5]
References
- 1. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Casein kinase-2 mediates cell survival through phosphorylation and degradation of inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inositol hexakisphosphate kinase 2 sensitizes ovarian carcinoma cells to multiple cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of IP6K Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2) has emerged as a compelling target due to its role in regulating apoptosis and cell survival pathways. This guide provides a comparative overview of the efficacy of various IP6K inhibitors, with a focus on their performance in different cancer cell lines. While direct efficacy data for a specific inhibitor, IP6K2-IN-2, in cancer cell lines is not publicly available, this guide consolidates available data for other notable IP6K inhibitors to provide a valuable resource for researchers in the field.
Introduction to IP6K2 in Cancer
Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that convert inositol hexakisphosphate (IP6) to inositol pyrophosphates, such as IP7.[1] IP6K2, in particular, has been implicated in p53-mediated apoptosis. The inhibition of IP6K2 is being explored as a therapeutic strategy to sensitize cancer cells to apoptosis.[1][2]
Comparative Efficacy of IP6K Inhibitors
While information on the efficacy of this compound in cancer cell lines is not available in the reviewed literature, several other small molecule inhibitors of IP6K have been evaluated. The following tables summarize the in vitro kinase inhibitory activity and the efficacy of these compounds in a cancer cell line context where data is available.
Table 1: In Vitro Kinase Inhibitory Activity of IP6K Inhibitors
| Compound | IP6K1 IC₅₀ (nM) | IP6K2 IC₅₀ (nM) | IP6K3 IC₅₀ (nM) | Reference |
| This compound | 860 | 580 | 3080 | [3] |
| LI-2242 | 31 | 42 | 8.7 | [3] |
| UNC7467 | 8.9 | 4.9 | 1320 | [4] |
| TNP | 550 | - | - | [5] |
| Compound 20s (flavonoid-based) | 2870 | 550 | 3560 | [6] |
Table 2: Efficacy of IP6K Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | IC₅₀ / Effect | Reference |
| UNC7467 | HCT116 (Colon Cancer) | Inositol Phosphate Profiling | Reduced IP7 levels | 66-81% reduction | [4] |
| LI-2172, LI-2178, LI-2242 | HCT116 (Colon Cancer) | Inositol Phosphate Profiling | Decreased IP7 levels | Dose-dependent decrease | [7] |
| Flavonoid-based inhibitors | HCT116 (Colon Cancer) | Inositol Phosphate Profiling | - | - | [8] |
Note: The available data for the efficacy of these inhibitors in cancer cell lines primarily focuses on their ability to modulate IP7 levels, a direct downstream target of IP6K activity. Further studies are needed to establish their cytotoxic or anti-proliferative IC₅₀ values across a broader range of cancer cell lines.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
IP6K2 Signaling Pathway in Apoptosis
Caption: IP6K2-mediated apoptosis signaling pathway.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow for Apoptosis (Annexin V) Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
IP6K inhibitor stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
The following day, treat the cells with serial dilutions of the IP6K inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell viability is expressed as a percentage of the vehicle control, and IC₅₀ values are calculated using a suitable software.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Materials:
-
Treated and control cancer cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the IP6K inhibitor for the desired time. Include both positive and negative controls.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[12] FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Conclusion
The inhibition of IP6K2 presents a promising avenue for cancer therapy. While direct comparative data on the efficacy of this compound in various cancer cell lines is currently limited in the public domain, the available information on other IP6K inhibitors like LI-2242 and UNC7467 provides a strong rationale for further investigation. The experimental protocols and pathway diagrams included in this guide offer a foundational framework for researchers to design and execute studies to evaluate the therapeutic potential of novel IP6K2 inhibitors in oncology. Future research should focus on generating comprehensive efficacy data for these compounds across a diverse panel of cancer cell lines to better understand their therapeutic window and potential clinical applications.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
The Evolving Landscape of IP6K2 Inhibition: A Comparative Analysis of Analog Scaffolds
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of inositol (B14025) hexakisphosphate kinase 2 (IP6K2) inhibitors is paramount for developing novel therapeutics targeting a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. IP6K2 is a critical enzyme that catalyzes the phosphorylation of inositol hexakisphosphate (IP6) to produce 5-diphosphoinositol pentakisphosphate (5-IP7), a key signaling molecule involved in diverse cellular processes such as apoptosis, energy metabolism, and stress responses.[1] Inhibition of IP6K2 can modulate these pathways, making it an attractive therapeutic target.[1] This guide provides a comparative analysis of various IP6K2 inhibitor analogs, their performance based on experimental data, and the methodologies used for their evaluation.
Comparative Inhibitory Activity of IP6K2 Analogs
The development of potent and selective IP6K2 inhibitors has led to the exploration of several chemical scaffolds. The inhibitory activities of representative compounds from different analog classes are summarized below, highlighting their potency and selectivity against IP6K isoforms.
| Compound Class | Analog | IP6K2 IC₅₀ (µM) | IP6K1 IC₅₀ (µM) | IP6K3 IC₅₀ (µM) | Selectivity Notes |
| Flavonoid | Quercetin (B1663063) | 3.31 | - | - | Reported as a flavonoid-based IP6K2 inhibitor.[2] |
| Compound 20s | 0.55 | >10 | >10 | 5-fold more potent than quercetin and shows higher inhibitory potency against IP6K2 over IP6K1 and IP6K3.[2][3] | |
| Purine | TNP | 4.5 | - | - | A pan-IP6K inhibitor, but has limitations due to off-target effects, including inhibition of cytochrome P450.[4][5] |
| Compound 9 (TNP analog) | 16.8 | - | - | Retains IP6K-inhibitory activity with dramatically reduced CYP3A4 inhibition.[5][6] | |
| Oxindole (B195798) | LI-2242 | 0.042 | 0.031 | 0.0087 | A potent pan-IP6K inhibitor.[4][7] |
| Benzisoxazole | UNC7467 (Compound 20) | 0.0049 | 0.0089 | 1.323 | Potent inhibitor of IP6K1 and IP6K2 with selectivity over IP6K3.[8][9] |
Structure-Activity Relationship (SAR) Insights
The data reveals key structural modifications that influence the potency and selectivity of IP6K2 inhibitors.
-
Flavonoid Analogs : For flavonoid-based inhibitors, the substitution pattern on the B ring is critical. The introduction of a carboxylic acid group at the meta position of the B ring in compound 20s resulted in a 7-fold increase in potency compared to a para-substitution, and made it 5-fold more potent than the parent compound, quercetin.[2] Molecular docking studies suggest that this modification allows for additional hydrogen bond interactions with Gln260 and Asp383 in the IP6K2 active site.[4]
-
Purine Analogs : In the case of the purine-based inhibitor TNP, analogs have been synthesized to mitigate off-target effects. For instance, compound 9 was designed to reduce inhibition of CYP3A4 while maintaining moderate IP6K2 inhibitory activity.[5][6] This highlights the potential for optimizing the safety profile of this scaffold.
-
Other Small Molecule Inhibitors : The development of highly potent inhibitors like the oxindole analog LI-2242 and the benzisoxazole analog UNC7467 demonstrates the feasibility of achieving nanomolar potency against IP6K2.[4][7][8][9] Notably, UNC7467 exhibits significant selectivity for IP6K1 and IP6K2 over IP6K3, which could be advantageous for specific therapeutic applications.[8][9]
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental methods. The ADP-Glo™ Kinase Assay is a widely used method for quantifying the activity of IP6K2 and the potency of its inhibitors.
ADP-Glo™ Kinase Assay Protocol for IP6K2 Inhibition
This protocol outlines the general steps for determining the IC₅₀ values of IP6K2 inhibitors.
1. Kinase Reaction:
-
A reaction mixture is prepared containing recombinant human IP6K2 enzyme (e.g., 7.5 nM), its substrate inositol hexakisphosphate (IP6) (e.g., 100 µM), and ATP (e.g., 1 mM) in a kinase buffer.[10][11]
-
The test compound (inhibitor) is added at various concentrations. A DMSO control (no inhibitor) is also included.
-
The reaction is initiated and incubated at 37°C for a defined period (e.g., 30 minutes).[11]
2. ADP Detection:
-
Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This step is typically performed at room temperature for about 40 minutes.[12]
-
Next, Kinase Detection Reagent is added. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.[12] The mixture is incubated at room temperature for approximately 30 minutes to allow the luminescent signal to stabilize.[12]
3. Data Acquisition and Analysis:
-
The luminescence is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the activity of the IP6K2 enzyme.[11]
-
The data is analyzed by plotting the luminescence signal against the logarithm of the inhibitor concentration.
-
A dose-response curve is fitted to the data to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
IP6K2 Signaling Pathways
IP6K2 plays a crucial role in several signaling pathways. Understanding these pathways provides context for the therapeutic potential of IP6K2 inhibitors.
Caption: Simplified IP6K2 signaling pathway and its downstream effects.
IP6K2 converts IP6 and ATP into 5-IP7 and ADP.[1] The product, 5-IP7, acts as a signaling molecule that influences various cellular functions. For instance, it can modulate apoptosis through pathways involving the tumor suppressor p53.[13][14] IP6K2 and its product are also implicated in the regulation of metabolic processes, including insulin signaling.[1] Furthermore, IP6K2 has been identified as a positive regulator of the Hedgehog signaling pathway, which is essential for embryonic development and tissue homeostasis.[13][15] Interestingly, IP6K2 can also regulate mitophagy in a non-catalytic manner by attenuating PINK1 signaling.[16]
Conclusion
The study of the structure-activity relationship of IP6K2 inhibitors has yielded a diverse range of chemical scaffolds with varying potencies and selectivities. Flavonoid and purine-based analogs have provided valuable insights, leading to the development of highly potent oxindole and benzisoxazole inhibitors. The continued exploration of these and novel scaffolds, guided by a deep understanding of the SAR and the underlying biology of IP6K2, holds significant promise for the development of targeted therapies for a multitude of diseases. The experimental protocols and pathway information provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. wikicrow.ai [wikicrow.ai]
- 14. mdpi.com [mdpi.com]
- 15. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inositol hexakisphosphate kinase-2 non-catalytically regulates mitophagy by attenuating PINK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of IP6K2 Inhibitors: A Focus on TNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of N2-(m-(trifluoromethyl)benzyl) N6-(p-nitrobenzyl)purine (TNP), a widely studied inhibitor of Inositol (B14025) Hexakisphosphate Kinase 2 (IP6K2). While the specific compound "IP6K2-IN-2" did not yield dedicated data in the public domain, TNP serves as a well-characterized tool compound for interrogating the function of IP6K2. This document outlines its performance, compares it with alternative inhibitors, and provides detailed experimental methodologies to support further research.
Inositol hexakisphosphate kinases (IP6Ks) are crucial enzymes that convert inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7)[1]. IP7 is a key signaling molecule involved in a multitude of cellular processes, including apoptosis, insulin (B600854) signaling, and vesicle trafficking[1][2]. Of the three isoforms (IP6K1, IP6K2, and IP6K3), IP6K2 has been implicated in promoting cancer cell migration and tumor metastasis[2]. Consequently, inhibitors of IP6K2 are valuable research tools and potential therapeutic agents.
Quantitative Data Summary
The following tables summarize the quantitative data for TNP and its alternatives based on available experimental evidence.
Table 1: In Vitro Potency of TNP Against IP6K Isoforms and Other Kinases
| Target | IC50 Value | Notes |
| IP6K1 | 0.47 µM - 1.0 µM | Inhibition of InsP7 formation[3][4]. |
| IP6K2 | 2.0 µM - 4.5 µM | [2][3] |
| IP6K3 | 14.7 µM | [3] |
| IP3K | 10.2 µM - 18 µM | Shows off-target effects[1][4]. |
Table 2: In Vivo Effects of TNP in Mouse Models
| Model | Effect | Dosage & Administration |
| Diet-Induced Obesity | Ameliorates obesity, insulin resistance, and fatty liver[3][5]. | 5 mg/kg, intraperitoneal, once daily for 4 weeks[3]. |
| Obesity-Induced Bone Loss | Protects against bone loss[5]. | Not specified. |
| Renal Phosphate (B84403) Transport | Reduces phosphate uptake in wild-type cells[6]. | 5 µM treatment for 4 hours (in vitro model using OK cells)[6]. |
Table 3: Comparison of Various IP6K Inhibitors (In Vitro IC50)
| Inhibitor | IP6K1 IC50 | IP6K2 IC50 | IP6K3 IC50 | Notes |
| TNP | 0.47 µM - 1.0 µM | 2.0 µM - 4.5 µM | 14.7 µM | Pan-IP6K inhibitor with off-target effects[2][3][4]. |
| Quercetin | Not specified | 3.31 µM | Not specified | Natural flavonoid-based inhibitor[7]. |
| Compound 20s | 2.87 µM | 0.55 µM | 3.56 µM | Flavonoid-based, more selective for IP6K2 than TNP[7]. |
| LI-2242 | 31 nM | 42 nM | 8.7 nM | Potent oxindole (B195798) analog[7]. |
| UNC7467 | 8.9 nM | 4.9 nM | 1320 nM | Potent benzisoxazole analog with selectivity for IP6K1/2 over IP6K3[7]. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the IP6K2 signaling pathway and a typical experimental workflow for inhibitor testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro IP6K2 Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from studies evaluating TNP and its analogs[2].
-
Reagents and Materials:
-
Purified recombinant human IP6K2.
-
IP6 substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Test compounds (e.g., TNP) dissolved in DMSO.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
384-well plates.
-
-
Procedure:
-
Add 2.5 µL of assay buffer containing the test compound at various concentrations to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing IP6K2 and IP6 to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a plate reader.
-
The luminescent signal is correlated with ADP concentration and kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Assay for Intracellular Inositol Phosphate Levels
This method is used to assess the ability of an inhibitor to penetrate cells and inhibit IP6K2 activity, as demonstrated in studies with TNP analogs in HCT116 cells[2].
-
Cell Culture and Treatment:
-
Culture human colorectal carcinoma cells (HCT116) in appropriate media (e.g., McCoy's 5A supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 6-well plates and grow to near confluency.
-
Treat the cells with the IP6K2 inhibitor (e.g., 50 µM TNP analog) or vehicle (DMSO) for a specified duration (e.g., 4 hours).
-
-
Inositol Phosphate Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract inositol phosphates using a suitable method, such as perchloric acid extraction followed by neutralization.
-
-
Quantification by HPLC:
-
Separate and quantify the different inositol phosphate isomers (IP4, IP5, IP6, IP7) from the cell extracts using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method (e.g., post-column derivatization and fluorescence detection or mass spectrometry).
-
-
Data Analysis:
-
Compare the levels of IP7 and other inositol phosphates in inhibitor-treated cells to those in vehicle-treated control cells to determine the extent of inhibition.
-
In Vivo Diet-Induced Obesity Mouse Model
This protocol is based on studies investigating the metabolic effects of TNP[3][5].
-
Animals and Diet:
-
Use male C57BL/6J mice, a common strain for metabolic studies.
-
Induce obesity by feeding the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 8-12 weeks. A control group is fed a standard chow diet.
-
-
Inhibitor Administration:
-
Following the diet-induced obesity period, administer the IP6K2 inhibitor (e.g., TNP at 5 mg/kg body weight) or vehicle control via intraperitoneal (i.p.) injection once daily for a specified duration (e.g., 4 weeks)[3].
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly throughout the study.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, and lipids.
-
Harvest tissues such as the liver, adipose tissue, and muscle for further analysis (e.g., histology, gene expression).
-
-
Data Analysis:
-
Statistically compare the metabolic parameters between the inhibitor-treated group and the vehicle-treated control group to evaluate the in vivo efficacy of the IP6K2 inhibitor.
-
Concluding Remarks
TNP has been a valuable pharmacological tool for elucidating the roles of IP6Ks in various physiological and pathological processes[1][2]. However, its limitations, including off-target effects and moderate potency, underscore the need for more selective and potent inhibitors[3][7]. Newer compounds like UNC7467 and various flavonoid-based inhibitors show promise in this regard, offering improved selectivity and potency that will be critical for advancing our understanding of IP6K2 biology and for the development of novel therapeutics. The experimental protocols detailed herein provide a foundation for the continued investigation and comparison of these and future IP6K2 inhibitors.
References
- 1. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. The Ip6k1 and Ip6k2 Kinases Are Critical for Normal Renal Tubular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of IP6K2 Inhibitors: A Comparative Guide for Drug Discovery Professionals
An In-depth Comparison of Preclinical Inositol (B14025) Hexakisphosphate Kinase 2 Inhibitors
In the landscape of cellular signaling, Inositol Hexakisphosphate Kinase 2 (IP6K2) has emerged as a critical enzyme and a promising therapeutic target. IP6K2 catalyzes the phosphorylation of inositol hexakisphosphate (IP6) to generate diphosphoinositol pentakisphosphate (5-IP7), a high-energy signaling molecule implicated in a multitude of cellular processes, most notably apoptosis.[1][2][3] Dysregulation of IP6K2 activity is linked to cancer and metabolic disorders, making the development of potent and selective inhibitors a key focus for researchers.[4][5]
This guide provides a meta-analysis of prominent IP6K2 inhibitors, presenting a comparative overview of their biochemical potency, isoform selectivity, and cellular activity. Detailed experimental protocols for key assays and diagrams of the core signaling pathway and drug discovery workflow are included to support ongoing research and development efforts.
Comparative Analysis of IP6K2 Inhibitors
The development of small molecule inhibitors against IP6K isoforms has yielded several compounds with varying degrees of potency and selectivity. This analysis focuses on the most frequently cited inhibitors in preclinical studies: TNP, UNC7467, and LI-2172.
Biochemical Potency and Selectivity
The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the target enzyme. The following table summarizes the reported IC50 values for key inhibitors against the three IP6K isoforms. Lower values indicate higher potency.
| Inhibitor | IP6K1 IC50 | IP6K2 IC50 | IP6K3 IC50 | Assay Method | Reference(s) |
| TNP | 1.0 µM | 2.0 µM | 14.7 µM | Malachite Green | [4] |
| TNP | ~0.47 µM | 4.5 µM | Not Reported | ADP-Glo / HPLC | [6][7] |
| UNC7467 | 8.9 nM | 4.9 nM | 1320 nM | HPLC | [4][8][9] |
| LI-2172 | 27 nM | 25 nM | 8 nM | Not Specified | [4] |
| LI-2242 | 31 nM | 42 nM | 8.7 nM | Not Specified | [10][11] |
Key Observations:
-
UNC7467 emerges as a highly potent and selective inhibitor, displaying single-digit nanomolar potency against IP6K2 and good selectivity over the IP6K3 isoform.[4][8]
-
LI-2172 is a potent pan-IP6K inhibitor, with nanomolar efficacy against all three isoforms.[4]
-
TNP (N2-(m-trifluorobenzyl)-N6-(p-nitrobenzyl)purine), a widely used first-generation tool compound, exhibits micromolar potency and is considered a pan-IP6K inhibitor with some off-target effects noted.[4][7][12]
Cellular Activity and In Vivo Efficacy
Translating biochemical potency into cellular and in vivo effects is a critical step in drug development. While direct comparative data is scarce, individual studies provide valuable insights.
| Inhibitor | Cellular System | Observed Effect | Concentration | Reference(s) |
| TNP | Various Cell Types | 60-90% reduction in cellular IP7 levels. | 10-30 µM | [12] |
| UNC7467 | HCT116 Cells | EC50 of 0.24 µM for reducing InsP8-dependent phosphate (B84403) efflux. | 0.24 µM | [13] |
| UNC7467 | HCT116 Cells | 66-81% reduction in inositol pyrophosphate levels. | 2.5 µM | [4][13] |
| LI-2172 | Intact Cells | Required concentration to inhibit IP6K activity in cells. | 10-30 µM | [4] |
Key Observations:
-
A notable discrepancy exists for LI-2172 , which requires micromolar concentrations to achieve cellular effects despite its nanomolar enzymatic potency, suggesting potential issues with cell permeability or nonspecific binding.[4][10]
-
UNC7467 demonstrates potent cellular activity, reducing inositol pyrophosphate levels at sub-micromolar to low-micromolar concentrations.[4][13] Furthermore, in vivo studies in diet-induced obese mice showed that UNC7467 improved glycemic profiles and reduced weight gain, highlighting its potential as an in vivo chemical probe.[4][8][14]
-
TNP effectively reduces cellular IP7 levels, but at relatively high micromolar concentrations.[12]
The IP6K2 Signaling Pathway in Apoptosis
IP6K2 plays a pivotal role in shifting the cellular response to stress from cell-cycle arrest towards programmed cell death (apoptosis). It achieves this primarily through its interaction with the tumor suppressor protein p53.
dot
Caption: IP6K2 binds to p53, suppressing the transcription of the cell cycle arrest gene p21.
Pathway Description: Upon genotoxic stress, the tumor suppressor p53 is activated. IP6K2 directly binds to and modulates p53.[3][15] This interaction selectively decreases the expression of pro-arrest gene targets like the cyclin-dependent kinase inhibitor p21.[3][15] By preventing cell cycle arrest, IP6K2 effectively channels the p53 response towards apoptosis.[15][16] Concurrently, the IP6K2 product, 5-IP7, acts as a signaling molecule that can inhibit the pro-survival Akt pathway by preventing its phosphorylation and activation.[7][17] Inhibition of IP6K2 would therefore be expected to decrease apoptosis and promote cell survival, a key consideration in cancer therapy.
Key Experimental Methodologies
Accurate and reproducible assays are fundamental to the evaluation of enzyme inhibitors. The following sections detail the core protocols used in the characterization of IP6K2 inhibitors.
Typical Workflow for IP6K Inhibitor Discovery
The discovery and validation of novel IP6K inhibitors follow a multi-stage process, beginning with broad screening and culminating in specific cellular and in vivo validation.
dot
Caption: A typical multi-stage workflow for identifying and validating novel IP6K inhibitors.
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous method ideal for high-throughput screening (HTS). It quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Principle: The assay is performed in two steps. First, the IP6K reaction is run with its substrates (IP6 and ATP). After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a light signal that is directly proportional to the ADP produced, and thus to IP6K2 activity.
-
Protocol Outline:
-
Kinase Reaction: Recombinant human IP6K2 is incubated in assay buffer (e.g., 20 mM HEPES, 6 mM MgCl2, 1 mM DTT) with the inhibitor (or DMSO vehicle), IP6 substrate, and ATP. The reaction proceeds for a set time (e.g., 2 hours) at room temperature.
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. The plate is incubated for 40 minutes at room temperature to stop the reaction and eliminate unused ATP.
-
Signal Generation: A volume of Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.
-
Detection: Luminescence is measured using a plate reader. The signal is inversely proportional to the inhibitor's potency. IC50 values are determined by plotting the signal against a range of inhibitor concentrations.
-
HPLC-Based Kinase Assay
This method provides a direct and highly accurate quantification of the enzymatic product by physically separating the radiolabeled substrate from the product.
-
Principle: The assay uses a radiolabeled substrate, typically [3H]InsP6. Following the kinase reaction, the mixture is separated using High-Performance Liquid Chromatography (HPLC) on an anion-exchange column. The radioactivity in the fractions corresponding to the substrate ([3H]InsP6) and the product ([3H]InsP7) is measured by a scintillation counter, allowing for precise calculation of enzyme activity.
-
Protocol Outline:
-
Kinase Reaction: The reaction is set up in a kinase buffer containing recombinant IP6K2, [3H]InsP6, ATP, and the test inhibitor. The reaction is incubated for a defined period (e.g., 15 minutes) at 37°C.
-
Quenching: The reaction is stopped by adding a strong acid, such as perchloric acid.
-
Neutralization: The mixture is neutralized with a base (e.g., K2CO3) to prepare it for HPLC analysis.
-
HPLC Separation: The sample is injected onto a strong anion exchange (SAX) HPLC column. A gradient of ammonium (B1175870) phosphate is used to separate the different inositol phosphate species based on their charge.
-
Quantification: Fractions are collected and mixed with scintillant. Radioactivity is counted to determine the amount of [3H]InsP7 produced relative to the remaining [3H]InsP6.
-
Enzyme-Coupled Malachite Green Assay
This is a colorimetric assay that is more cost-effective than luminescence- or radioactivity-based methods. It is particularly useful for validating hits from primary screens.
-
Principle: This is a two-enzyme coupled assay. First, IP6K2 phosphorylates IP6 to produce 5-IP7. A second enzyme, diphosphoinositol polyphosphate phosphohydrolase 1 (DIPP1), is then used to specifically cleave the terminal β-phosphate from 5-IP7, releasing inorganic phosphate (Pi). This released Pi is then detected by a Malachite Green reagent, which forms a colored complex that can be measured spectrophotometrically.
-
Protocol Outline:
-
Coupled Reaction: The reaction contains IP6K2, the coupling enzyme DIPP1, substrates (IP6, ATP), and the test inhibitor in an appropriate buffer. The reaction is incubated to allow for both 5-IP7 production and its subsequent hydrolysis to release Pi.
-
Color Development: The reaction is stopped by the addition of the Malachite Green reagent, which typically contains malachite green hydrochloride and ammonium molybdate (B1676688) in an acidic solution.
-
Detection: After a short incubation period for color development, the absorbance is read at approximately 620-640 nm. The amount of color produced is directly proportional to IP6K2 activity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying that an inhibitor binds to its intended target within the complex environment of a living cell.
-
Principle: The assay is based on the principle of ligand-induced thermal stabilization. When a small molecule inhibitor binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation.
-
Protocol Outline:
-
Compound Treatment: Intact cells are incubated with the inhibitor or a vehicle control for a set period.
-
Heat Challenge: The cell suspensions are heated across a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed to release their protein content.
-
Separation of Aggregates: The lysates are centrifuged at high speed to pellet the heat-denatured, aggregated proteins.
-
Quantification: The supernatant, containing the soluble, non-denatured protein fraction, is collected. The amount of soluble IP6K2 remaining at each temperature is quantified, typically by Western Blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
-
References
- 1. wikicrow.ai [wikicrow.ai]
- 2. HSP90 regulates cell survival via inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IP6K2 predicts favorable clinical outcome of primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Key Role of IP6K: A Novel Target for Anticancer Treatments? [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Casein kinase-2 mediates cell survival through phosphorylation and degradation of inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IP6K2-IN-2: A Guide for Laboratory Professionals
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for the compound "IP6K2-IN-2" is not publicly available. The following procedures are based on established best practices for the handling and disposal of novel small molecule kinase inhibitors in a laboratory setting. This guide provides essential safety and logistical information but should not supersede local regulations and protocols. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and the specific SDS for the compound being used before handling or disposal.
This document provides procedural, step-by-step guidance to ensure the safe handling and disposal of the small molecule kinase inhibitor, this compound. Adherence to these protocols is critical for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Small molecule inhibitors are biologically active and may possess uncharacterized toxicological properties.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Double nitrile gloves.
-
Body Protection: A lab coat.
All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its physical state (solid or liquid) and whether it has contaminated other materials. Segregation of waste at the point of generation is a critical first step.
Solid Waste Disposal (Unused/Expired Compound and Contaminated Materials)
-
Unused or Expired Compound: The original container holding the solid this compound must be treated as hazardous chemical waste. Do not dispose of it in the regular trash. Ensure the container is tightly sealed and clearly labeled.
-
Contaminated Materials: All disposable items that have come into direct contact with this compound, such as weighing paper, pipette tips, tubes, vials, and gloves, are to be considered contaminated solid chemical waste. These items must be collected in a designated, properly labeled hazardous waste container.
Liquid Waste Disposal (Solutions and Rinsate)
-
Contaminated Solutions: All solutions containing this compound, including stock solutions (e.g., in DMSO), experimental buffers, and cell culture media, must be collected as liquid chemical waste.
-
Solvent Segregation: It is best practice to segregate halogenated and non-halogenated solvent waste into separate, compatible containers.
-
Rinsate Collection: The initial rinse of any glassware or equipment that has come into contact with this compound should be collected as hazardous liquid waste. Subsequent rinses may be permissible for sewer disposal, but this must be in accordance with your institution's EHS guidelines.
Container Management and Labeling
-
Waste Containers: Use only containers that are compatible with the chemical waste being collected. Containers should be in good condition, with secure, leak-proof closures.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary solvent (e.g., "in DMSO"). The date of waste accumulation should also be clearly visible.
Storage and Final Disposal
-
Satellite Accumulation: Store sealed waste containers in a designated and well-ventilated satellite accumulation area within the laboratory. This area should have secondary containment to mitigate any potential leaks.
-
EHS Pickup: Once a waste container is full or the experiment is complete, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
Data Presentation: Waste Segregation Summary
The following table summarizes the proper segregation and containment for different types of waste generated during the handling of this compound.
| Waste Type | Description | Appropriate Container |
| Solid Chemical Waste | Unused/expired solid this compound, contaminated gloves, pipette tips, weighing paper, vials. | Labeled, sealed, and compatible hazardous waste container (e.g., plastic drum or pail). |
| Liquid Chemical Waste | Stock solutions, working solutions, and the first rinsate of contaminated glassware. | Labeled, sealed, and compatible hazardous waste container (e.g., glass or plastic carboy). Segregate based on solvent type (halogenated vs. non-halogenated) as per institutional policy. |
| Sharps Waste | Needles or other sharp objects contaminated with this compound. | Puncture-resistant sharps container clearly labeled as "Hazardous Waste". |
| Non-Hazardous Waste | Outer gloves (if not contaminated), packaging materials. | Regular trash, provided there is no direct contamination. |
IP6K2 Signaling Pathway in Apoptosis
Inositol (B14025) hexakisphosphate kinase 2 (IP6K2) plays a significant role in cellular signaling, particularly in the regulation of apoptosis (programmed cell death). IP6K2 is required for p53-mediated apoptosis.[1][2] Upon cellular stress, such as DNA damage, IP6K2 can bind directly to the tumor suppressor protein p53.[1][3] This interaction modulates p53's transcriptional activity, leading to a shift that favors the expression of pro-apoptotic genes over genes involved in cell-cycle arrest.[1] By inhibiting IP6K2, the apoptotic response to certain cellular stressors can be diminished.[1]
Caption: Simplified signaling pathway of IP6K2 in p53-mediated apoptosis.
Experimental Workflow: Disposal of this compound
The following diagram outlines the logical workflow for the proper disposal of this compound and associated waste materials in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling IP6K2-IN-2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of IP6K2-IN-2, a potent small molecule kinase inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it as a potentially hazardous substance, adhering to the highest safety standards for potent chemical compounds. The following procedures are based on established best practices for laboratory safety and chemical management.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure to this compound. The required level of protection varies depending on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | N/A |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE. Double-gloving is recommended when handling potent compounds.[1][2]
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is crucial to prevent contamination and ensure environmental and personal safety.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or airborne particles.[2][3]
-
Ventilation: Ensure proper ventilation to minimize the risk of inhalation.[4]
-
Minimize Quantities: Use the smallest feasible quantity of the compound for the experiment to reduce the amount of waste generated.[3]
-
Avoid Aerosol Generation: Take care to prevent the generation of dust or aerosols when handling the solid compound or solutions.[3][4]
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated after use. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[5]
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.[5] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[5] |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[5] |
| Sharps (e.g., needles, syringes) | Dispose of in a designated sharps container for hazardous chemical waste.[2] |
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
This protocol outlines the steps for safely preparing a stock solution from a powdered form of this compound.
-
Preparation:
-
Don the appropriate PPE for handling powders as detailed in the PPE table.
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Assemble all necessary equipment: analytical balance, weighing paper or boat, spatulas, vortex mixer, and pre-labeled, sealable containers for the solution.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper.
-
Carefully transfer the desired amount of this compound powder to the weighing paper using a clean spatula. Avoid creating dust.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder into the pre-labeled container.
-
Slowly add the desired volume of solvent (e.g., DMSO) to the container to avoid splashing.
-
Seal the container and vortex until the solid is completely dissolved.
-
-
Cleaning:
-
Decontaminate the spatula, weighing paper, and the work surface within the fume hood using an appropriate solvent and cleaning agent.
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
Visual Workflow for Safe Handling of IP6K2-IN-2dot
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
